molecular formula C14H17ClO3 B1325852 8-(2-Chlorophenyl)-8-oxooctanoic acid CAS No. 898792-65-9

8-(2-Chlorophenyl)-8-oxooctanoic acid

Cat. No.: B1325852
CAS No.: 898792-65-9
M. Wt: 268.73 g/mol
InChI Key: WZQZLNOXRQSGBB-UHFFFAOYSA-N
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Description

8-(2-Chlorophenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C14H17ClO3 and its molecular weight is 268.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Chlorophenyl)-8-oxooctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Chlorophenyl)-8-oxooctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-chlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQZLNOXRQSGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645506
Record name 8-(2-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-65-9
Record name 2-Chloro-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Introduction

8-(2-Chlorophenyl)-8-oxooctanoic acid is a bifunctional molecule belonging to the class of keto-carboxylic acids. Its structure, which incorporates a substituted aromatic ring, a ketone carbonyl group, and a terminal carboxylic acid on a flexible octanoic acid backbone, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of these distinct functional groups provides multiple reactive handles for synthetic modification, positioning it as a valuable intermediate for constructing more complex, pharmacologically active agents.

This technical guide offers a comprehensive examination of the physicochemical properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid. As experimental data for this specific ortho-substituted isomer is limited in public literature, this document synthesizes predicted data from robust computational models with established analytical principles. We provide field-proven experimental protocols for its synthesis and characterization, designed to serve as a self-validating framework for researchers, scientists, and drug development professionals. The insights herein are intended to guide experimental design, facilitate structural elucidation, and unlock the therapeutic potential of this versatile chemical scaffold.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Understanding these characteristics is the first step in any rational drug design or synthetic campaign. While specific experimental values for the 2-chloro isomer are not widely published, the following properties are derived from computational predictions and analysis of its structural analogs, such as the 3-chloro and 4-chloro isomers.[1][2][3]

Table 1: Chemical Identity and Predicted Physicochemical Properties

PropertyValue / PredictionSource / Method
IUPAC Name 8-(2-chlorophenyl)-8-oxooctanoic acidIUPAC Nomenclature
Molecular Formula C₁₄H₁₇ClO₃-
Molecular Weight 268.74 g/mol -
Physical Form White to off-white solid (Predicted)[1]
CAS Number N/A (Not widely indexed)-
Aqueous Solubility (LogS) -4.4 to -4.2 (Predicted)ALOGPS 2.1[3]
Solubility in Water ~0.0025 g/L (Predicted)ALOGPS 2.1[3]
Lipophilicity (XLogP3) 3.5 - 3.9 (Predicted)ECHEMI, ALOGPS 2.1[3][4]
pKa (acidic) 4.7 - 4.8 (Predicted)ALOGPS 2.1[3]
Topological Polar Surface Area (TPSA) 54.4 ŲECHEMI[4]
Rotatable Bond Count 8ECHEMI[4]

Note: Predicted values are estimations and require experimental verification.

The predicted low aqueous solubility and relatively high LogP value are characteristic of a lipophilic molecule, driven by the presence of the chlorophenyl ring and the long alkyl chain.[5] The carboxylic acid moiety provides a site for ionization, suggesting that solubility will be highly dependent on pH.

Proposed Synthesis and Structural Elucidation

A robust synthetic and analytical workflow is crucial for obtaining and verifying the target compound. A direct Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative would likely yield an isomeric mixture, with the para-substituted product predominating due to steric and electronic effects.[1] Therefore, a regioselective synthesis is necessary to ensure the exclusive formation of the 2-chloro isomer.

G cluster_synthesis Proposed Synthetic Workflow start Starting Materials: 2-Chlorobenzaldehyde Methyl 6-bromohexanoate Zinc Dust reformatsky Reformatsky Reaction start->reformatsky Formation of organozinc reagent oxidation Oxidation of Secondary Alcohol (e.g., PCC or Jones Reagent) reformatsky->oxidation Hydroxy-ester intermediate hydrolysis_ester Ester Hydrolysis (e.g., NaOH, H₂O/MeOH) product Final Product: 8-(2-Chlorophenyl)-8-oxooctanoic acid hydrolysis_ester->product Acidification & Isolation oxidation->hydrolysis_ester Keto-ester intermediate

Caption: Proposed regioselective synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Once synthesized, confirming the structure is paramount. This involves a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

G cluster_elucidation Structure Elucidation Workflow cluster_data Data Analysis synthesis Synthesized Product ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr mw Molecular Weight & Isotopic Pattern (Cl) ms->mw fg Functional Groups (C=O, O-H, C-Cl) ir->fg connectivity Proton-Proton & Proton-Carbon Connectivity nmr->connectivity final Confirmed Structure mw->final Corroboration fg->final Corroboration connectivity->final Corroboration

Caption: Logical workflow for the structural elucidation process.

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (around 7.3-7.8 ppm), a triplet for the methylene group adjacent to the ketone (α-CH₂) around 2.9-3.1 ppm, a triplet for the methylene group adjacent to the carboxylic acid (α'-CH₂) around 2.3-2.4 ppm, and a complex multiplet for the remaining methylene protons in the alkyl chain.

  • ¹³C NMR: Key signals would include the ketone carbonyl (~198-202 ppm), the carboxylic acid carbonyl (~178-180 ppm), aromatic carbons (125-140 ppm), and multiple aliphatic carbons in the 20-40 ppm range.

  • Infrared (IR) Spectroscopy: Two strong characteristic carbonyl (C=O) stretching bands are expected: one for the ketone (~1685-1700 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹). A broad O-H stretch from the carboxylic acid dimer would also be prominent (~2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Applications in Drug Discovery

While biological activity data for 8-(2-Chlorophenyl)-8-oxooctanoic acid itself is not publicly available, its structural motifs are present in molecules with known therapeutic relevance. Notably, analogs are being investigated as potential inhibitors of Fatty Acid Synthase (FASN).[6] FASN is a critical enzyme that is overexpressed in many cancer types, making it an attractive target for anticancer drug development.[6]

The inhibition of FASN disrupts the supply of fatty acids necessary for rapid cell proliferation and membrane synthesis in tumor cells, ultimately leading to apoptosis.[6] The general workflow for investigating a compound like this as a FASN inhibitor would follow a multi-stage process from synthesis to biological evaluation.

G cluster_pathway FASN Signaling & Inhibition Workflow synthesis Synthesize Analogs of 8-(2-Chlorophenyl)-8-oxooctanoic acid enzyme_assay In Vitro FASN Enzyme Inhibition Assay synthesis->enzyme_assay Screen for Potency (IC₅₀) cell_assay Cell-Based Assays (Cancer Cell Lines, e.g., MCF-7, PC-3) enzyme_assay->cell_assay Confirm Cellular Activity mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Arrest) cell_assay->mechanism Elucidate Biological Effect in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo Evaluate in Animal Model lead_opt Lead Optimization in_vivo->lead_opt

Caption: Generalized workflow for investigating FASN inhibitory activity.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic solubility of the compound, a critical parameter for drug development.[3]

1. Materials and Equipment:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid (solid)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, organic solvents (e.g., DMSO, Ethanol)

  • 2 mL glass vials with screw caps

  • Orbital shaker at constant temperature (e.g., 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters (PVDF or equivalent)

  • Calibrated analytical balance and pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Step-by-Step Methodology:

  • Preparation: Prepare the desired buffer and solvent systems. Ensure the pH is accurately measured and adjusted.

  • Addition of Compound: Add an excess amount of solid 8-(2-Chlorophenyl)-8-oxooctanoic acid to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Addition of Solvent: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature. This duration is critical to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Do not disturb the solid pellet.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. This step is crucial to avoid artificially inflated concentration measurements.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze both the standards and the filtered supernatant by a validated HPLC method to determine the concentration.

  • Validation: Perform the experiment in triplicate to ensure reproducibility. Measure the final pH of the aqueous samples to confirm it has not shifted significantly, as this can impact the solubility of ionizable compounds.[3]

Protocol 2: Proposed Synthesis via Friedel-Crafts Acylation

This protocol outlines a standard laboratory procedure for the synthesis, which can be adapted for the specific regioselective approach mentioned earlier. This version describes the more common, non-regioselective Friedel-Crafts route.[7]

1. Materials and Equipment:

  • Suberoyl chloride (or suberic anhydride)

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃) - Caution: Moisture sensitive and corrosive

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ethanol (for esterification if starting from acid)

  • Concentrated sulfuric acid (catalyst for esterification)

  • Saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

2. Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM. Cool the mixture in an ice bath (0 °C).

  • Acyl Chloride Addition: To the cooled suspension, add a solution of suberoyl chloride in anhydrous DCM dropwise via an addition funnel. Stir for 15 minutes.

  • Aromatic Addition: Add chlorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by Thin Layer Chromatography - TLC).

  • Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting product will be a mixture of isomers. Purify via column chromatography (silica gel) or recrystallization to isolate the desired 8-(2-Chlorophenyl)-8-oxooctanoic acid. The ester form can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with NaOH in aqueous methanol followed by acidic workup).[1]

References

  • BenchChem. (2025). Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • BenchChem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.
  • BenchChem. (2025). Common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid.

Sources

8-(2-Chlorophenyl)-8-oxooctanoic acid solubility profile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 8-(2-Chlorophenyl)-8-oxooctanoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist
Publication Date: January 18, 2026

Introduction

8-(2-Chlorophenyl)-8-oxooctanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone. This unique structure, comprising a hydrophilic acidic head and a substantial lipophilic tail composed of a heptanoic acid chain and a chlorophenyl ring, makes it a compound of interest for researchers in medicinal chemistry and materials science. Its potential applications may include serving as a sophisticated building block in the synthesis of pharmacologically active agents, such as potential Fatty Acid Synthase (FASN) inhibitors, or in the development of novel polymers and functional materials.[1][2]

A thorough understanding of the solubility profile of 8-(2-Chlorophenyl)-8-oxooctanoic acid in various organic solvents is a critical prerequisite for its effective application. Solubility data governs crucial parameters for chemical synthesis, purification, formulation, and biological screening. Low solubility can lead to unpredictable results in in-vitro assays and present significant challenges in drug formulation and development.[3][4]

This technical guide provides a comprehensive framework for understanding and determining the solubility of 8-(2-Chlorophenyl)-8-oxooctanoic acid. While experimental data for this specific compound is not widely available, this guide synthesizes theoretical principles with field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data. We will delve into the predicted physicochemical properties, the theoretical underpinnings of solubility, and provide a detailed, self-validating protocol for thermodynamic solubility determination.

Physicochemical Characteristics and Predicted Solubility

Due to the limited availability of experimental data in public literature for 8-(2-Chlorophenyl)-8-oxooctanoic acid, the physicochemical properties of the structurally similar isomer, 8-(3-Chlorophenyl)-8-oxooctanoic acid, are presented below as a reasonable estimation to guide experimental design.[5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Tool
Molecular Weight268.74 g/mol -
LogP3.85ALOGPS 2.1
Aqueous Solubility (LogS)-4.35ALOGPS 2.1
Solubility in water0.0028 g/LALOGPS 2.1
pKa (acidic)4.75ALOGPS 2.1

Note: Predicted values are estimations and should be confirmed by experimental data.[5]

Structural Influence on Solubility

The solubility of a compound is dictated by the interplay of its structural features and the properties of the solvent, a principle often summarized by the adage "like dissolves like".[6][7] 8-(2-Chlorophenyl)-8-oxooctanoic acid possesses distinct polar and nonpolar regions:

  • Polar Moiety: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Nonpolar Moiety: The seven-carbon alkyl chain and the 2-chlorophenyl ring constitute a large, nonpolar, and lipophilic segment.

This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity. It is anticipated to have very low solubility in highly polar solvents like water and in very nonpolar solvents like hexane.[8] Optimal solubility is likely to be found in solvents of intermediate polarity that can effectively solvate both the polar carboxylic acid head and the nonpolar tail. Solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane are expected to be more effective.[8]

compound 8-(2-Chlorophenyl)-8-oxooctanoic acid polar_head Carboxylic Acid Head (Polar, H-bonding) compound->polar_head Contains nonpolar_tail Alkyl Chain & Chlorophenyl Ring (Nonpolar, Lipophilic) compound->nonpolar_tail Contains intermediate_solvent Intermediate Polarity Solvents (e.g., Ethanol, DMSO) compound->intermediate_solvent Likely Highest Solubility (Solvates both moieties) polar_solvent Polar Solvents (e.g., Water) polar_head->polar_solvent Favorable Interaction nonpolar_solvent Nonpolar Solvents (e.g., Hexane) polar_head->nonpolar_solvent Unfavorable Interaction nonpolar_tail->polar_solvent Unfavorable Interaction nonpolar_tail->nonpolar_solvent Favorable Interaction

Caption: Molecular structure's influence on solvent interaction.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.[5][9]

Causality and Self-Validation in Experimental Design

The trustworthiness of solubility data hinges on ensuring that a true thermodynamic equilibrium has been reached. This protocol is designed to be self-validating by incorporating two critical elements:

  • Presence of Excess Solid: An excess of the solid compound must remain in the suspension at the end of the equilibration period.[9][10] This is the causal factor that ensures the solution is saturated, and you are measuring solubility, not just the concentration of a dissolved sample.

  • Sufficient Equilibration Time: The system requires adequate time for the dissolution process to reach equilibrium. For complex organic molecules, this can take 24 to 72 hours.[10] Taking measurements at multiple time points (e.g., 24h and 48h) can validate that the concentration has reached a stable plateau.

Step-by-Step Methodology

1. Materials and Equipment:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid (solid form)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[11][12]

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of 8-(2-Chlorophenyl)-8-oxooctanoic acid in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol) at a known concentration.[13] From this stock, create a series of at least five calibration standards through serial dilution to cover the expected solubility range.[13]

  • Addition of Compound: To a series of glass vials, add an excess amount of solid 8-(2-Chlorophenyl)-8-oxooctanoic acid. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[10] Allow the mixtures to equilibrate for at least 24 hours. For robust data, a 48-hour equilibration time is recommended.[5]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.[4]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.[3] This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.

  • Sample Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.[14]

  • Quantification: Analyze the calibration standards and the diluted samples by HPLC.[15] A reversed-phase C18 column is often suitable for such compounds.

  • Solubility Calculation: Using the calibration curve, determine the concentration of 8-(2-Chlorophenyl)-8-oxooctanoic acid in the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[5]

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards 1. Prepare HPLC Calibration Standards hplc 8. Quantify by HPLC prep_standards->hplc For Calibration prep_vials 2. Add Excess Solid Compound to Vials add_solvent 3. Add Known Volume of Solvent prep_vials->add_solvent shake 4. Shake at Constant Temp (24-48 hours) add_solvent->shake centrifuge 5. Centrifuge to Settle Solid shake->centrifuge filter 6. Filter Supernatant (0.22 µm filter) centrifuge->filter dilute 7. Dilute Filtrate to Linear Range filter->dilute dilute->hplc calculate 9. Calculate Solubility hplc->calculate

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Troubleshooting

Summarizing Solubility Data

The obtained solubility data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example Solubility Data Table for 8-(2-Chlorophenyl)-8-oxooctanoic acid at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetone4.3Experimental ValueCalculated Value
Dichloromethane3.4Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane0.0Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value
Troubleshooting Common Issues

Based on the properties of similar aromatic keto-carboxylic acids, certain challenges may arise during solubility testing.[8]

  • Issue: Compound is difficult to dissolve.

    • Possible Cause: The chosen solvent may be inappropriate for the compound's polarity. The amount of solvent may also be insufficient, or the temperature may be too low.[8]

    • Solution: Test a wider range of solvents with varying polarities. For initial qualitative tests, sonication can be used to aid dissolution.[8] Gentle warming can also increase solubility, but care must be taken to avoid compound degradation, especially under harsh pH conditions.[8]

  • Issue: High variability in results.

    • Possible Cause: Incomplete equilibration, insufficient removal of solid particles before analysis, or precipitation of the compound during dilution.

    • Solution: Ensure the equilibration time is sufficient by testing multiple time points. Improve the phase separation step by using a higher centrifugation speed or a finer filter. When diluting the saturated solution, ensure the dilution solvent is miscible and will not cause the compound to precipitate.

Conclusion

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

  • University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

Spectral data analysis of 8-(2-Chlorophenyl)-8-oxooctanoic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data Analysis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for 8-(2-Chlorophenyl)-8-oxooctanoic acid, a molecule of interest for its potential as a synthetic intermediate in drug development and materials science. As direct experimental spectra for this specific compound are not widely published, this paper synthesizes predictive data grounded in established chemical principles and data from closely related analogs. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The methodologies, data interpretation, and integrated analysis presented herein serve as an authoritative reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of aromatic keto-acids.

Molecular Structure and Spectroscopic Overview

8-(2-Chlorophenyl)-8-oxooctanoic acid possesses a unique combination of functional groups that yield a rich and distinct spectroscopic fingerprint: an ortho-substituted chlorophenyl ring, a ketone, a seven-carbon aliphatic chain, and a terminal carboxylic acid. Each of these features provides characteristic signals in different spectroscopic techniques, and their combined analysis allows for unambiguous structural confirmation.

The overall analytical workflow for confirming the structure is a multi-technique approach, ensuring that the data from each analysis is complementary and corroborative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Syn Proposed Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid Pur Purification (Column Chromatography/Crystallization) Syn->Pur NMR ¹H & ¹³C NMR Pur->NMR Sample Submission MS Mass Spectrometry (EI-MS) Pur->MS Sample Submission IR Infrared Spectroscopy (FTIR) Pur->IR Sample Submission DI Data Interpretation & Peak Assignment NMR->DI MS->DI IR->DI SC Final Structure Confirmation DI->SC

Figure 2: Key fragmentation pathway of 8-(2-Chlorophenyl)-8-oxooctanoic acid under EI-MS, showing the formation of the base peak.

Conclusion

The structural elucidation of 8-(2-Chlorophenyl)-8-oxooctanoic acid is definitively achieved through an integrated analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical ketone and carboxylic acid functional groups through their characteristic vibrations. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern, dominated by the formation of the stable 2-chlorobenzoyl cation, which provides unequivocal evidence of the connectivity between the aromatic ring and the octanoic acid chain. This guide provides the expected spectral benchmarks for researchers working on the synthesis and application of this and structurally related compounds.

References

  • BenchChem. (2025). Unraveling the Fragmentation Pathway: A Technical Guide to the Mass Spectrometry of Ethyl 8-(2-chlorophenyl)
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid. Benchchem.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information describing general procedures for NMR analysis. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. Department of Chemistry. [Link]

  • Science.gov. (n.d.). Aromatic alpha-keto acids: Topics. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information on synthesis and characterization of related compounds. [Link]

An In-depth Technical Guide to the Predicted Biological Activity of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 8-(2-Chlorophenyl)-8-oxooctanoic acid. In the absence of direct experimental data, this document leverages advanced computational methodologies and structure-activity relationship (SAR) analysis of analogous compounds to forecast its pharmacokinetic profile, potential molecular targets, and plausible therapeutic applications. We present a detailed framework for the in silico evaluation of this molecule, followed by a robust, step-by-step experimental workflow for the validation of these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery and characterization.

Introduction: Rationale for Investigation

8-(2-Chlorophenyl)-8-oxooctanoic acid is a synthetic small molecule characterized by a chlorophenyl ketone moiety linked to an octanoic acid chain. This unique structural combination presents several features of interest for medicinal chemistry. The chlorophenyl group is a common substituent in a variety of bioactive compounds, often modulating pharmacokinetic properties and target engagement.[1][2][3] The ketone and carboxylic acid functionalities provide opportunities for hydrogen bonding and other interactions with biological macromolecules, while the aliphatic chain influences lipophilicity.

Given the novelty of this specific molecule, a predictive approach is essential to guide initial research efforts and resource allocation.[4][5][6] This guide will first establish a theoretical profile for 8-(2-Chlorophenyl)-8-oxooctanoic acid using computational tools and then outline a practical, multi-tiered strategy for empirical validation.

In Silico Prediction of Biological Activity and Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile Prediction

Table 1: Predicted Physicochemical and ADMET Properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid

PropertyPredicted ValueSignificance in Drug Discovery
Physicochemical
Molecular Weight284.75 g/mol Adherence to Lipinski's Rule of Five (typically <500 g/mol ) suggests good potential for oral bioavailability.
XLogP33.8Indicates moderate lipophilicity, which is often correlated with good absorption and membrane permeability.
Hydrogen Bond Donors1Within the typical range for orally bioavailable drugs.
Hydrogen Bond Acceptors3Within the typical range for orally bioavailable drugs.
Pharmacokinetic
Caco-2 PermeabilityHighPrediction of good intestinal absorption.
Blood-Brain Barrier (BBB)LowThe compound is not predicted to readily cross the blood-brain barrier, which may be advantageous for avoiding central nervous system side effects.
CYP450 2D6 InhibitionInhibitorPotential for drug-drug interactions, as CYP2D6 is a major enzyme in drug metabolism. This would require experimental verification.
Toxicological
AMES MutagenicityNon-mutagenicLow probability of being a mutagen.
hERG InhibitionLow RiskReduced likelihood of cardiotoxicity.
Target Prediction through Ligand-Based and Structure-Based Approaches

Predicting the molecular targets of a novel compound can be achieved through several computational strategies.[4][5][11]

  • Ligand-Based Virtual Screening: This method relies on the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing the 2D and 3D structure of 8-(2-Chlorophenyl)-8-oxooctanoic acid to databases of compounds with known targets (e.g., ChEMBL), we can identify potential protein targets.[12]

  • Structure-Based Virtual Screening (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available, molecular docking can be used to predict the binding affinity and pose of our compound within the protein's active site.[8]

Based on the structural motifs present in 8-(2-Chlorophenyl)-8-oxooctanoic acid, several potential biological activities can be hypothesized. A document from BenchChem suggests that analogs of the structurally similar 8-(3-Chlorophenyl)-8-oxooctanoic acid could act as Fatty Acid Synthase (FASN) inhibitors.[13] FASN is a key enzyme in fatty acid biosynthesis and is upregulated in many cancers, making it a promising therapeutic target.[13] Additionally, compounds containing chlorophenyl and ketone moieties have been reported to exhibit antimicrobial and anti-leukemic activities, respectively.[1][14]

Predicted Biological Activities and Mechanistic Hypotheses

Primary Hypothesis: Inhibition of Fatty Acid Synthase (FASN)

The structural similarity to known FASN inhibitors makes this the most compelling predicted activity.[13] FASN is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Inhibition of FASN in cancer cells leads to a buildup of malonyl-CoA, which can induce apoptosis and halt tumor progression.[13]

FASN_Pathway Growth Factor Receptors Growth Factor Receptors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptors->PI3K/Akt Pathway SREBP-1c SREBP-1c PI3K/Akt Pathway->SREBP-1c FASN Upregulation FASN Upregulation SREBP-1c->FASN Upregulation Fatty Acid Synthesis Fatty Acid Synthesis FASN Upregulation->Fatty Acid Synthesis Tumor Growth & Survival Tumor Growth & Survival Fatty Acid Synthesis->Tumor Growth & Survival Test Compound 8-(2-Chlorophenyl)- 8-oxooctanoic acid Test Compound->FASN Upregulation Inhibition

Caption: Predicted inhibition of the FASN signaling pathway.

Secondary Hypotheses
  • Antimicrobial Activity: The presence of the chlorophenyl group is a common feature in many antimicrobial agents.[1][3] The compound may disrupt microbial cell membranes or inhibit essential enzymes.

  • Anti-inflammatory Activity: Some long-chain fatty acid derivatives and polyphenolic compounds, which share some structural similarities, have demonstrated anti-inflammatory properties by modulating pathways involving cytokines like IL-6 and prostaglandins like PGE2.[15]

  • Antineoplastic Activity: Beyond FASN inhibition, the chloromethyl ketone derivatives have shown potent cytotoxicity against leukemia cell lines.[14] While our compound is not a chloromethyl ketone, the general ketone functionality could contribute to anticancer effects through other mechanisms.

Experimental Validation Workflow

A structured, phased approach to experimental validation is critical to efficiently test the in silico predictions.[16][17][18]

Validation_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo & Preclinical Synthesis Synthesis & Purification FASN_Assay FASN Enzyme Inhibition Assay Synthesis->FASN_Assay Antimicrobial_Assay Antimicrobial MIC Assay Synthesis->Antimicrobial_Assay Cytotoxicity_Assay Cancer Cell Line Cytotoxicity Synthesis->Cytotoxicity_Assay Lipid_Assay Cellular Lipid Synthesis Assay FASN_Assay->Lipid_Assay Cytotoxicity_Assay->Lipid_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo) Lipid_Assay->Apoptosis_Assay Western_Blot Western Blot for FASN Expression Apoptosis_Assay->Western_Blot Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies

Caption: Phased experimental validation workflow.

Phase 1: Synthesis and Primary In Vitro Screening
  • Synthesis and Characterization: The compound must first be synthesized with high purity. A plausible route involves the Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid.[19] Full characterization using NMR, mass spectrometry, and HPLC is mandatory.

  • FASN Enzyme Inhibition Assay (Protocol):

    • Objective: To determine the direct inhibitory effect of the compound on purified FASN enzyme.

    • Materials: Purified human FASN enzyme, acetyl-CoA, malonyl-CoA, NADPH, test compound, positive control (e.g., Orlistat).

    • Procedure:

      • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT).

      • Dispense the test compound at various concentrations into a 96-well UV-transparent plate.

      • Add FASN enzyme to each well and incubate for 10 minutes at 37°C.

      • Initiate the reaction by adding a mixture of acetyl-CoA, malonyl-CoA, and NADPH.

      • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

      • Calculate the rate of reaction and determine the IC50 value of the test compound.

  • Cancer Cell Line Cytotoxicity Assay (e.g., MTT Assay):

    • Objective: To assess the compound's ability to inhibit the proliferation of cancer cell lines known to overexpress FASN (e.g., PC-3, MCF-7).

    • Procedure:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compound for 48-72 hours.

      • Add MTT reagent and incubate until formazan crystals form.

      • Solubilize the crystals with DMSO or another suitable solvent.

      • Measure the absorbance at 570 nm to determine cell viability.

      • Calculate the GI50 (50% growth inhibition) concentration.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of representative bacterial strains (e.g., S. aureus, E. coli).

    • Procedure: Use a standard broth microdilution method according to CLSI guidelines.

Phase 2: Cellular Mechanism of Action Studies

If promising activity is observed in Phase 1, particularly in FASN-overexpressing cancer cells, the following assays will elucidate the mechanism of action.

  • Cellular Lipid Synthesis Assay:

    • Objective: To confirm that the compound inhibits de novo lipogenesis in intact cells.

    • Procedure: Treat cancer cells with the test compound in the presence of a radiolabeled lipid precursor (e.g., [14C]-acetate). After incubation, extract total lipids and measure the incorporation of radioactivity using scintillation counting.

  • Apoptosis Induction Assay (e.g., Caspase-Glo 3/7 Assay):

    • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

    • Procedure: Treat cells with the compound for 24-48 hours. Use a luminescent-based assay to measure the activity of caspases 3 and 7, key executioners of apoptosis.

Conclusion and Future Directions

This guide outlines a logical, resource-efficient pathway for investigating the biological potential of 8-(2-Chlorophenyl)-8-oxooctanoic acid. The primary hypothesis, based on structural analogy, points towards FASN inhibition as a plausible mechanism of action, with potential applications in oncology. The proposed in silico and experimental workflows provide a comprehensive framework for validating this hypothesis and exploring secondary activities. Successful validation in cellular models would warrant progression to preclinical animal studies to evaluate efficacy and pharmacokinetics in vivo.

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Unmasking the Molecular Targets: A Technical Guide to Identifying Enzyme Interactions of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-(2-Chlorophenyl)-8-oxooctanoic acid is a synthetic molecule featuring a chlorophenyl group, a ketone, and a carboxylic acid moiety. While its biological activities are not yet extensively documented, its structural resemblance to known bioactive compounds suggests a potential for interaction with various enzyme systems. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential enzyme targets for this compound. By integrating computational prediction with robust experimental workflows, this guide offers a strategic pathway from initial hypothesis to cellular validation, empowering researchers to elucidate the mechanism of action of 8-(2-Chlorophenyl)-8-oxooctanoic acid and evaluate its therapeutic potential.

Introduction: The Rationale for Target Identification

The quest to discover novel therapeutic agents often begins with compounds of intriguing chemical structure. 8-(2-Chlorophenyl)-8-oxooctanoic acid presents such a case. Its architecture, combining a fatty acid-like chain with an aromatic keto group, suggests the possibility of interactions with enzymes involved in lipid metabolism or those that recognize similar structural motifs. However, a thorough review of the scientific literature reveals a scarcity of direct research into its biological targets.

This guide, therefore, adopts a proactive and predictive approach. We will first leverage computational tools to generate a rational list of potential enzyme targets. This in silico screening will be grounded in the principle of chemical similarity, where the structure of our query molecule is compared against libraries of compounds with known biological activities. Following this predictive phase, the guide will lay out a detailed, multi-pronged experimental strategy to validate these putative targets, assess the compound's metabolic stability, and explore its effects in a cellular context.

In Silico Target Prediction: Generating Hypotheses from Structure

Before embarking on resource-intensive laboratory experiments, computational methods offer a powerful and efficient means to narrow down the field of potential enzyme targets.

Ligand-Based Target Prediction

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry. Web-based platforms like SwissTargetPrediction utilize this principle to predict the protein targets of a small molecule by assessing its 2D and 3D similarity to a vast database of known active compounds.[1][2][3][4]

To perform this analysis for 8-(2-Chlorophenyl)-8-oxooctanoic acid, its chemical structure is first represented as a SMILES (Simplified Molecular-Input Line-Entry System) string: O=C(O)CCCCCCC(=O)c1ccccc1Cl.

Inputting this SMILES string into the SwissTargetPrediction server will generate a ranked list of potential targets. The output typically includes the target class, the probability of interaction, and the known ligands that are structurally similar to the query molecule. This provides the initial set of hypotheses for experimental validation.

Rationale for Key Enzyme Classes

Based on the structural features of 8-(2-Chlorophenyl)-8-oxooctanoic acid, several enzyme families emerge as high-priority candidates for investigation.

  • Fatty Acid Synthase (FASN): The structurally related compound, 8-(3-Chlorophenyl)-8-oxooctanoic acid, has been investigated as a potential inhibitor of Fatty Acid Synthase (FASN).[5] FASN is a crucial enzyme in the de novo synthesis of fatty acids and is often upregulated in cancer cells to support rapid proliferation. The octanoic acid backbone of our compound of interest makes FASN a primary and compelling target for investigation.

  • Enzymes of Fatty Acid β-Oxidation: The metabolism of a structurally analogous compound, 8-[(1H-benzotriazol-1-yl)amino]octanoic acid, has been shown to proceed through β-oxidation.[6] This metabolic pathway involves a series of enzymes that sequentially shorten the fatty acid chain. It is plausible that 8-(2-Chlorophenyl)-8-oxooctanoic acid could be a substrate or inhibitor of one or more enzymes in this pathway, such as acyl-CoA synthetases or dehydrogenases.

  • Cytochrome P450 (CYP) Enzymes: The presence of a chlorophenyl group suggests potential interactions with CYP enzymes, which are central to the metabolism of a wide array of xenobiotics.[7] Inhibition or induction of CYP enzymes could have significant implications for drug-drug interactions and the compound's own metabolic fate.

  • Kinases and Phospholipases: The aromatic chlorophenyl moiety is a feature found in numerous inhibitors of protein kinases and phospholipases. While a less direct hypothesis than FASN, screening against panels of these enzymes is a prudent step in a comprehensive target identification strategy.

Experimental Validation: From Purified Enzymes to Cellular Systems

The following sections provide detailed, step-by-step protocols for validating the computationally predicted and rationally inferred enzyme targets.

Primary Target Validation: Fatty Acid Synthase (FASN)

Given the strong rationale for FASN as a potential target, a focused effort to confirm this interaction is warranted.

FASN_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Compound 8-(2-Chlorophenyl)- 8-oxooctanoic acid FASN_Assay FASN Activity Assay (NADPH Depletion) Compound->FASN_Assay Test for Inhibition Binding_Assay Binding Affinity (e.g., SPR) FASN_Assay->Binding_Assay If Active Cell_Viability Cell Viability Assay (e.g., MTT) Binding_Assay->Cell_Viability Confirm Cellular Effect Lipid_Accumulation Lipid Accumulation (e.g., Oil Red O) Cell_Viability->Lipid_Accumulation

Caption: Workflow for the validation of FASN as a target.

This assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Purified human FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and NADPH in each well of the microplate.

  • Add varying concentrations of 8-(2-Chlorophenyl)-8-oxooctanoic acid to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Orlistat).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay assesses the effect of the compound on the proliferation of cancer cells that overexpress FASN.

Materials:

  • Cancer cell line known to overexpress FASN (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 8-(2-Chlorophenyl)-8-oxooctanoic acid for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Broad-Spectrum and Secondary Target Screening

To build a comprehensive profile of the compound's biological activity, it is crucial to screen it against a broader range of enzyme targets.

Broad_Screening_Workflow cluster_screening Screening Phase cluster_validation Hit Validation Compound 8-(2-Chlorophenyl)- 8-oxooctanoic acid Kinase_Panel Kinase Panel Screen Compound->Kinase_Panel CYP_Panel CYP450 Panel Screen Compound->CYP_Panel Other_Panels Other Relevant Panels Compound->Other_Panels Hits Identified Hits (>50% inhibition) Kinase_Panel->Hits CYP_Panel->Hits Other_Panels->Hits Dose_Response Dose-Response Assays (IC50 determination) Hits->Dose_Response Confirm Activity Selectivity_Assays Selectivity Profiling Dose_Response->Selectivity_Assays Assess Specificity

Caption: Workflow for broad-spectrum enzyme screening and hit validation.

Numerous contract research organizations (CROs) offer fee-for-service screening against large panels of purified enzymes.

Procedure:

  • Provide a sample of 8-(2-Chlorophenyl)-8-oxooctanoic acid at a specified concentration (e.g., 10 µM) to the CRO.

  • The CRO will perform single-point inhibition assays against their enzyme panels (e.g., a panel of 96 kinases or a panel of major CYP450 isoforms).

  • The results will be provided as the percentage of inhibition at the tested concentration.

  • Any enzyme that shows significant inhibition (typically >50%) is considered a "hit" and should be selected for further validation.

For each hit identified in the panel screen, a full dose-response curve should be generated to determine the IC₅₀ value. The specific assay protocol will depend on the enzyme class (e.g., radiometric assays for kinases, fluorescent probe assays for CYPs). The general principle is the same as described for the FASN assay (Section 3.1.2).

Metabolic Stability Assessment

Understanding the metabolic fate of the compound is critical for interpreting its biological activity and predicting its pharmacokinetic properties.

Metabolism_Workflow cluster_stability Metabolic Stability cluster_metabolite_id Metabolite Identification Compound 8-(2-Chlorophenyl)- 8-oxooctanoic acid Microsomes Incubate with Liver Microsomes Compound->Microsomes LCMS_Analysis LC-MS/MS Analysis of Parent Compound Microsomes->LCMS_Analysis Metabolite_ID LC-MS/MS Analysis of Metabolites LCMS_Analysis->Metabolite_ID Analyze Supernatant Structure_Elucidation Structure Elucidation Metabolite_ID->Structure_Elucidation

Caption: Workflow for assessing metabolic stability and identifying metabolites.

This assay determines the rate at which the compound is metabolized by the major drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Add 8-(2-Chlorophenyl)-8-oxooctanoic acid (at a low concentration, e.g., 1 µM) and pre-incubate for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Data Interpretation and SAR Framework

Summary of Quantitative Data

All quantitative data should be compiled into a clear and concise table for easy comparison.

Assay Type Target Enzyme/Cell Line Parameter Value
Enzyme InhibitionFatty Acid Synthase (FASN)IC₅₀[Insert Value] µM
Binding AffinityFatty Acid Synthase (FASN)K₋[Insert Value] µM
Cellular ActivityMCF-7 Cancer CellsGI₅₀[Insert Value] µM
Enzyme InhibitionKinase XIC₅₀[Insert Value] µM
Metabolic StabilityHuman Liver Microsomest₁/₂[Insert Value] min
Framework for Structure-Activity Relationship (SAR) Exploration

The initial findings for 8-(2-Chlorophenyl)-8-oxooctanoic acid serve as a baseline for exploring the structure-activity relationship. A systematic modification of the molecule can provide insights into the chemical features required for biological activity.

  • Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring can be varied. For example, moving the chloro group to the meta- or para- positions, or replacing it with other halogens or electron-donating/withdrawing groups.

  • Alkyl Chain Length: The length of the octanoic acid chain can be altered to investigate the impact of lipophilicity and the spatial arrangement of the pharmacophoric groups.

  • Keto and Carboxylic Acid Moieties: These functional groups can be modified or replaced with bioisosteres to probe their importance in target binding.

Conclusion

This technical guide provides a structured and comprehensive approach for the identification and validation of enzyme targets for 8-(2-Chlorophenyl)-8-oxooctanoic acid. By combining predictive computational methods with rigorous experimental protocols, researchers can efficiently navigate the complexities of target discovery. The proposed workflows, from initial in silico screening to detailed enzymatic and cellular assays, offer a clear path to understanding the compound's mechanism of action, metabolic fate, and potential as a pharmacological agent. The insights gained from these studies will be instrumental in guiding the future development and optimization of this and related chemical scaffolds.

References

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The Strategic Intermediate: A Technical Guide to 8-(2-Chlorophenyl)-8-oxooctanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of drug discovery, the journey from a conceptual therapeutic target to a marketable drug is long and fraught with challenges. Central to this endeavor is the design and synthesis of novel molecular entities. While the final active pharmaceutical ingredient (API) often takes the spotlight, the success of its synthesis is frequently reliant on the strategic use of key chemical intermediates. 8-(2-Chlorophenyl)-8-oxooctanoic acid is one such pivotal, yet often unheralded, molecule. Its unique bifunctional nature, possessing both a reactive ketone and a carboxylic acid, coupled with the influential 2-chlorophenyl moiety, makes it a versatile scaffold for the construction of complex heterocyclic compounds with therapeutic potential.[1]

This technical guide provides an in-depth exploration of 8-(2-Chlorophenyl)-8-oxooctanoic acid, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, this document will elucidate the causality behind its synthetic routes, its critical physicochemical properties, and its proven applications as a foundational building block in the creation of innovative therapeutics.

Physicochemical Properties: A Foundation for Versatility

The utility of a chemical intermediate is intrinsically linked to its physical and chemical properties. These parameters dictate its reactivity, solubility, and overall handling characteristics, thereby influencing reaction conditions and purification strategies. While extensive experimental data for 8-(2-Chlorophenyl)-8-oxooctanoic acid is not broadly published, its properties can be reliably predicted based on its structure and comparison with similar compounds. The properties of its corresponding ethyl ester are well-documented and provide valuable context.[1]

PropertyPredicted/Observed ValueSignificance in Drug Discovery
Molecular Formula C₁₄H₁₇ClO₃Provides the elemental composition and is the basis for calculating molecular weight.
Molecular Weight 268.73 g/mol A fundamental property influencing stoichiometry in reactions and relevant for considerations of Lipinski's Rule of Five in derivative design.
Physical State Predicted to be a solid at room temperature.Solid nature facilitates handling, weighing, and storage.
Solubility Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO, methanol, and dichloromethane.The lipophilic nature, enhanced by the chlorophenyl group and the long alkyl chain, dictates the choice of solvents for reactions and purification, favoring organic media.[2]
pKa (acidic) Estimated around 4.75The carboxylic acid functionality allows for salt formation, which can be exploited to improve solubility and for purification purposes. This pKa is typical for a carboxylic acid of this nature.
Reactivity Centers Ketone, Carboxylic Acid, Aromatic RingThe presence of multiple reactive sites is the cornerstone of its utility, allowing for a wide range of subsequent chemical modifications to build molecular complexity.[1]

Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid: A Tale of Two Reactivities

The primary and most established method for synthesizing 8-(2-Chlorophenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation.[3] This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.

The Underlying Chemistry: Friedel-Crafts Acylation

The reaction involves the acylation of chlorobenzene with a derivative of suberic acid, typically suberic anhydride or suberoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich pi system of the chlorobenzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired keto-acid. A key advantage of Friedel-Crafts acylation is that the resulting ketone is a deactivating group, which prevents further acylation of the aromatic ring.

The choice of the ortho isomer of chlorobenzene as the starting material is a critical decision. The chlorine atom, while deactivating the ring towards electrophilic substitution, is an ortho, para director. The synthesis, therefore, yields a mixture of the ortho and para substituted products. The separation of these isomers is a crucial purification step, often achieved through chromatography. The 2-chloro substitution is often sought after in medicinal chemistry for its ability to introduce steric hindrance and modulate the electronic properties of the phenyl ring, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

Experimental Protocol: Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

This protocol is the foundational first step in a two-step synthesis of ethyl 8-(2-chlorophenyl)-8-oxooctanoate, as detailed in a scalable synthesis application note.[3]

Materials:

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • 2-Chlorobenzene

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0°C using an ice bath. Add suberic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture for 15 minutes.

  • Aromatic Substrate Addition: Add 2-chlorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude 8-(2-chlorophenyl)-8-oxooctanoic acid can be purified further by column chromatography or recrystallization.

Applications in Drug Discovery: A Scaffold for Heterocyclic Therapeutics

The true value of 8-(2-Chlorophenyl)-8-oxooctanoic acid lies in its role as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.[5] The ketone and carboxylic acid functionalities of the title compound are key handles for cyclization reactions to form these important pharmacophores.

Gateway to Complex Heterocycles

The dual reactivity of 8-(2-Chlorophenyl)-8-oxooctanoic acid allows for a variety of synthetic transformations. The carboxylic acid can be converted to an ester, amide, or acyl halide, providing a range of options for subsequent reactions. The ketone is a versatile functional group that can participate in reactions such as reductive amination, condensation reactions, and the formation of hydrazones and oximes, which can then be further cyclized.

This versatility makes it an attractive starting point for generating diverse molecular libraries for high-throughput screening in drug discovery programs.[1] By systematically modifying the heterocyclic ring system and the substituents, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles.

While a specific, marketed drug directly synthesized from 8-(2-chlorophenyl)-8-oxooctanoic acid is not readily identifiable in the public domain, its structural motifs are present in various classes of biologically active compounds. The 2-chlorophenyl group, for instance, is a common feature in drugs targeting the central nervous system and in certain kinase inhibitors.[4] The long-chain keto-acid structure is also a feature in molecules designed to interact with enzymes involved in fatty acid metabolism, such as Fatty Acid Synthase (FASN), which is a target in cancer therapy.[6]

Conceptual Synthetic Workflow to a Bioactive Heterocycle

The following diagram illustrates a conceptual workflow for the utilization of 8-(2-Chlorophenyl)-8-oxooctanoic acid in the synthesis of a hypothetical heterocyclic drug candidate.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization & Cyclization cluster_optimization Lead Optimization start 2-Chlorobenzene + Suberic Anhydride fac Friedel-Crafts Acylation start->fac AlCl₃, DCM intermediate 8-(2-Chlorophenyl)-8-oxooctanoic Acid fac->intermediate ester Esterification (e.g., with Ethanol) intermediate->ester ester_prod Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate ester->ester_prod cyclization Reaction with Dinucleophile (e.g., Hydrazine derivative) ester_prod->cyclization heterocycle Heterocyclic Scaffold (e.g., Pyridazinone derivative) cyclization->heterocycle sar Structure-Activity Relationship Studies heterocycle->sar candidate Drug Candidate sar->candidate Improved Potency & Selectivity

A conceptual workflow from starting materials to a drug candidate.

The Strategic Importance of the 2-Chlorophenyl Moiety

The presence and position of the chlorine atom on the phenyl ring are not arbitrary. Halogen atoms, particularly chlorine, are widely used in medicinal chemistry to modulate a compound's properties. The 2-chloro substituent can:

  • Influence Conformation: The steric bulk of the chlorine atom in the ortho position can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

  • Modulate Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Alter Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, and the presence of the chlorine atom can block sites of potential metabolism on the aromatic ring, thereby increasing the compound's half-life.

  • Engage in Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a protein's binding pocket, which can contribute to enhanced binding affinity.

The strategic placement of the chlorine at the 2-position is a key design element that can impart desirable pharmacological properties to the final drug molecule. For example, in the development of Aurora kinase inhibitors, the presence of substituents on the phenyl ring is critical for potent activity.[4]

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

8-(2-Chlorophenyl)-8-oxooctanoic acid exemplifies the critical role of well-designed chemical intermediates in the complex process of drug discovery. Its bifunctional nature provides a robust platform for the synthesis of a wide range of complex heterocyclic structures, which are central to modern medicinal chemistry. The strategic inclusion of the 2-chlorophenyl moiety further enhances its utility by allowing for the fine-tuning of the steric and electronic properties of its derivatives. While it may not be a household name, for the medicinal chemist, 8-(2-Chlorophenyl)-8-oxooctanoic acid is a powerful and indispensable tool, enabling the efficient and strategic construction of the next generation of therapeutic agents. As the quest for novel drugs continues, the importance of such versatile and strategically designed intermediates will only continue to grow.

References

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Applications substituted 2-aminothiophenes in drug design. (2021). R Discovery. [Link]

  • Lawrence, H. R., et al. (2012). Development of O-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7759–7775. [Link]

  • ResearchGate. (2006). Synthesis and bio-activities of the L-enantiomers of two potent transition state analogue inhibitors of purine nucleoside phosphorylases. [Link]

  • Huttunen, K. M., et al. (2016). A Selective and Slowly Reversible Inhibitor of l-Type Amino Acid Transporter 1 (LAT1) Potentiates Antiproliferative Drug Efficacy in Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5740–5751. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 345–379. [Link]

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (n.d.). ScienceDirect. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2017). Beilstein Journals. [Link]

  • PubChem. (n.d.). 8-Cyclohexyl-8-oxooctanoic acid. [Link]

Sources

CAS number and molecular weight of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-(2-Chlorophenyl)-8-oxooctanoic acid, a keto-acid derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. This document details its fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via Friedel-Crafts acylation, and explores its potential as a versatile building block in the synthesis of complex biologically active molecules. While experimental data for this specific isomer is emerging, this guide consolidates available information and provides expert insights based on analogous compounds to support ongoing research and development efforts.

Introduction

Substituted keto-acids are a pivotal class of molecules in medicinal chemistry, often serving as critical intermediates in the synthesis of novel therapeutic agents. The unique bifunctional nature of these compounds, possessing both a reactive ketone and a carboxylic acid moiety, allows for diverse chemical modifications. 8-(2-Chlorophenyl)-8-oxooctanoic acid, with its chlorophenyl group, presents a compelling scaffold for the development of new chemical entities. The presence and position of the chlorine atom on the phenyl ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The key identifiers and calculated properties for 8-(2-Chlorophenyl)-8-oxooctanoic acid are summarized below. It is important to note that while the molecular formula and weight are definitive, some properties are predicted based on its structural isomers due to limited publicly available experimental data for the 2-chloro isomer specifically.

PropertyValueSource
IUPAC Name 8-(2-chlorophenyl)-8-oxooctanoic acidN/A
CAS Number 898792-65-9[1]
Molecular Formula C₁₄H₁₇ClO₃[2]
Molecular Weight 268.74 g/mol [2][3]
Physical Form Predicted to be a white solid[4]
Purity Commercially available up to 97%[4]

Note: Some properties are based on the closely related 3-chloro and 4-chloro isomers and should be experimentally verified.

Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

The primary and most effective method for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a robust and well-established method for forming aryl ketones.

Causality of Experimental Choices in Friedel-Crafts Acylation

The selection of reagents and conditions for the Friedel-Crafts acylation is critical for achieving a high yield and purity of the desired product. Anhydrous aluminum chloride (AlCl₃) is employed as a Lewis acid catalyst. Its role is to activate the suberic anhydride, facilitating the generation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring. The reaction is conducted under an inert nitrogen atmosphere at a low temperature (0 °C) to control the reactivity and prevent undesirable side reactions. Dichloromethane (DCM) is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve the reactants. The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and protonate the product.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Suberic anhydride

  • 2-Chlorotoluene

  • Crushed ice

  • Concentrated hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 volumes) under a nitrogen atmosphere at 0 °C, add suberic anhydride (1.0 eq) portion-wise.

  • After stirring for 15 minutes, add 2-chlorotoluene (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The reaction is quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Isolation cluster_3 Purification A Suspend AlCl3 in dry DCM under N2 at 0°C B Add Suberic Anhydride A->B Stir 15 min C Add 2-Chlorotoluene dropwise (< 5°C) B->C D Warm to RT and stir for 12 hours C->D E Quench with ice and HCl D->E F Separate organic layer E->F G Extract aqueous layer with DCM F->G H Combine organic layers, wash with brine G->H I Dry over Na2SO4 and concentrate H->I J Recrystallize crude product I->J

Caption: Workflow for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Potential Applications in Drug Development

While specific biological activity data for 8-(2-Chlorophenyl)-8-oxooctanoic acid is not yet widely published, its structural analogs have shown promise in targeting key enzymes implicated in disease.

Fatty Acid Synthase (FASN) Inhibition

Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid are being investigated as potential inhibitors of Fatty Acid Synthase (FASN). FASN is a crucial enzyme in the de novo biosynthesis of fatty acids and is notably upregulated in many types of cancer cells to support their rapid proliferation. Inhibition of FASN can lead to apoptosis in tumor cells, making it a promising target for anticancer therapies. The structural motif of a chlorophenyl group attached to a keto-acid backbone, as seen in 8-(2-Chlorophenyl)-8-oxooctanoic acid, suggests its potential as a scaffold for developing novel FASN inhibitors.

Signaling Pathway of FASN in Cancer

FASN_Pathway GF Growth Factors Receptor Growth Factor Receptor GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulation FattyAcids Fatty Acid Synthesis FASN->FattyAcids CellGrowth Tumor Cell Proliferation & Survival FattyAcids->CellGrowth Inhibitor 8-(2-Chlorophenyl)-8-oxooctanoic acid analogs Inhibitor->FASN Inhibition

Caption: Simplified FASN signaling pathway in cancer and the potential point of inhibition.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. Aromatic keto-acids can be sensitive to light and moisture.

  • Solubility: Due to its long alkyl chain and aromatic ring, this compound is expected to have poor solubility in water but better solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Conclusion

8-(2-Chlorophenyl)-8-oxooctanoic acid is a compound with significant potential for researchers and drug development professionals. Its synthesis via Friedel-Crafts acylation is a reliable and scalable method. While further research is needed to fully elucidate its biological activity, its structural similarity to known enzyme inhibitors suggests it is a valuable scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation of knowledge to enable and support further investigation into this promising molecule.

References

Sources

Safety and handling precautions for 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Introduction: 8-(2-Chlorophenyl)-8-oxooctanoic acid is a keto-acid derivative of interest to researchers in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of more complex molecules.[1] The presence of a carboxylic acid, a ketone, and a substituted aromatic ring offers multiple avenues for chemical modification. However, as with many novel or specialized research chemicals, comprehensive, publicly available safety and toxicological data for this specific compound is limited. Therefore, this guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling, storage, and disposal. The protocols and recommendations herein are synthesized from established laboratory safety principles and data from structurally analogous compounds to ensure a high margin of safety.

Section 1: Compound Identification and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior and developing appropriate handling protocols.

Table 1: Chemical Identity of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Property Value
IUPAC Name 8-(2-chlorophenyl)-8-oxooctanoic acid
CAS Number Data not readily available; 898765-75-8 for the 3-chloro isomer[1][2]
Molecular Formula C₁₄H₁₇ClO₃[1]
Molecular Weight 268.74 g/mol [1][2][3]

| Physical Form | Predicted to be a white to off-white solid[4] |

The physicochemical properties listed below are predicted based on computational models for the structurally similar isomer, 8-(3-Chlorophenyl)-8-oxooctanoic acid, and serve as valuable estimates for experimental design.[5]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Implication for Handling
LogP 3.85 Indicates high lipophilicity and suggests poor solubility in water but better solubility in organic solvents like DMSO, ethanol, or dichloromethane.[4][5]
Aqueous Solubility (LogS) -4.35 Confirms very low water solubility (predicted at 0.0028 g/L), necessitating the use of organic solvents for creating solutions.[4][5]

| pKa (acidic) | 4.75 | The carboxylic acid group is weakly acidic. The compound will be ionized at neutral or basic pH, which can affect its solubility and reactivity.[5] Avoid strong bases to prevent aggressive acid-base reactions. |

Section 2: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 8-(2-Chlorophenyl)-8-oxooctanoic acid is not widely available, a critical assessment based on its functional groups and data from analogous compounds is essential.

  • Primary Hazard - Corrosivity : The primary hazard is associated with the carboxylic acid moiety. Structurally related organic acids, such as octanoic acid, are classified as corrosive and are known to cause severe skin burns and serious eye damage.[6][7] It is imperative to assume this compound poses a similar corrosive risk.

  • Acute Toxicity : Data for the structurally similar 8-(3-Bromophenyl)-8-oxooctanoic acid indicates it is harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, all routes of exposure—dermal, inhalation, and ingestion—must be rigorously prevented.

  • Chemical Stability and Reactivity :

    • Photodegradation : Aromatic ketones can be sensitive to light.[4] Prolonged exposure to UV or ambient light may lead to degradation, compromising sample integrity.

    • Hydrolysis : The ketone linkage is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[4]

    • Incompatible Materials : Avoid contact with strong oxidizing agents, which can react exothermically with the organic structure, and strong bases, which will undergo a vigorous neutralization reaction with the carboxylic acid.[6]

Logical Framework for Risk Mitigation

A systematic approach to safety involves identifying hazards, assessing the potential for exposure during a given workflow, and implementing robust control measures to mitigate that risk.

A Hazard Identification (Corrosivity, Toxicity, Reactivity) B Exposure Potential Assessment (Weighing, Dissolving, Heating, Storage) A->B informs C Implementation of Control Measures B->C requires D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) C->F G Safe Laboratory Practice D->G E->G F->G

Caption: Risk assessment workflow for handling chemical hazards.

Section 3: Engineering and Administrative Controls

The first line of defense against chemical exposure involves creating a safe work environment through engineering and administrative protocols.

  • Primary Engineering Control : All handling of 8-(2-Chlorophenyl)-8-oxooctanoic acid, especially the manipulation of its solid form (weighing) and the preparation of solutions, must be conducted within a certified chemical fume hood.[4][8] This is the most critical step to prevent inhalation of any dust or vapors.

  • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[9][10] Familiarize yourself with their location and operation before beginning any work.

  • Administrative Controls :

    • Designated Area : Demarcate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Prohibition of Food and Drink : The storage, handling, or consumption of food and beverages is strictly forbidden in any area where this chemical is used or stored.[11][12]

    • Working Alone : Avoid working with hazardous chemicals alone in the laboratory.

Section 4: Personal Protective Equipment (PPE) Protocol

Proper PPE is the final barrier between the researcher and the chemical. It must be worn at all times when handling the compound.

  • Eye and Face Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory.[13] Standard safety glasses do not provide adequate protection against splashes.

  • Skin and Body Protection :

    • Gloves : Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but they provide minimal protection against some chlorinated solvents.[13] Always inspect gloves for tears or holes before use. For prolonged handling or in case of a spill, heavier-duty gloves (e.g., neoprene) may be more appropriate. Use proper glove removal technique to avoid contaminating your skin.[9]

    • Lab Coat : A flame-resistant lab coat with full-length sleeves must be worn and kept fully fastened.[4][8]

  • Respiratory Protection : If work is performed correctly inside a fume hood, a respirator is typically not required.[8] In the rare event that dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used by trained personnel.

Section 5: Safe Handling and Storage Protocols

Adherence to methodical, step-by-step procedures is key to ensuring safety and experimental integrity.

Experimental Protocol: Weighing and Dissolving the Compound
  • Preparation : Ensure the chemical fume hood sash is at the proper working height. Cover the work surface with disposable plastic-backed absorbent paper.[14] Assemble all necessary glassware and equipment.

  • Don PPE : Put on your lab coat, chemical splash goggles, and gloves as described in Section 4.

  • Weighing : Tare a suitable container on an analytical balance inside the fume hood if possible. Carefully transfer the solid compound to the container using a clean spatula, avoiding the generation of dust.

  • Dissolution : Add the desired organic solvent (e.g., DMSO, ethanol) to the container with the solid.[4] Cap the container and mix by swirling or vortexing. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat to prevent degradation.[4]

  • Cleanup : Clean any contaminated spatulas and glassware. Dispose of any contaminated bench paper and gloves in the designated solid hazardous waste container.

  • Post-Handling Hygiene : After completing the work and removing your PPE, wash your hands and forearms thoroughly with soap and water.[6][9][11]

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Container : Store the compound in a tightly sealed, clearly labeled container.[4] For solutions, use amber glass vials or wrap standard vials in aluminum foil to protect from light.[4]

  • Conditions : Store in a cool, dry, and dark location.[4] A dedicated, ventilated cabinet for corrosive and toxic materials is recommended.

  • Segregation : Do not store alphabetically. Store by hazard class, away from incompatible materials like strong oxidizing agents and bases.[12]

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency Response Workflow

A Assess Scene (Fire, Spill, Injury?) Ensure your own safety! B Alert & Get Help (Alert nearby personnel. Call 911 / Emergency No.) A->B C Evacuate (If spill is large, volatile, or unknown) B->C High Hazard D Administer First Aid (Use eyewash/shower. Remove contaminated clothing.) B->D Injury E Control Minor Spill (If trained and safe to do so) B->E Minor Spill F Report Incident (Inform supervisor / EHS) C->F D->F E->F

Caption: General workflow for responding to a laboratory emergency.

First-Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[15] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms like coughing or dizziness occur, seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Have the person rinse their mouth thoroughly with water. Seek immediate medical attention.[6]

Spill Response Protocol (for small, manageable spills)
  • Alert : Immediately alert personnel in the immediate area.[16]

  • Evacuate : Restrict access to the spill area.[17] If the spill is large (>1 L) or involves a highly volatile solvent, evacuate the lab and call emergency services.[17]

  • PPE : Don appropriate PPE, including chemical splash goggles, a lab coat, and double gloves (nitrile).

  • Containment : Control the spread of the liquid by creating a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[16][18][19] Work from the outside of the spill toward the center to prevent splashing.[16]

  • Neutralization (Use with Caution) : For a small spill of the acidic compound, you can cautiously neutralize it by slowly adding a weak base like sodium bicarbonate.[17][18] Be aware this can generate heat and gas.

  • Absorption : Once neutralized, or for spills in organic solvent, add absorbent material until the liquid is fully absorbed.[16]

  • Collection : Carefully sweep the absorbed material into a designated, leak-proof hazardous waste container.[15][19]

  • Decontamination : Clean the spill area with a suitable detergent and water solution.

  • Disposal : Label the waste container and dispose of it, along with all contaminated PPE, through your institution's hazardous waste management program.[15]

  • Reporting : Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.[19]

Section 7: Waste Disposal

All materials contaminated with 8-(2-Chlorophenyl)-8-oxooctanoic acid, including excess solid compound, solutions, contaminated PPE, and spill cleanup debris, are considered hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[19]

  • Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Arrange for disposal through your institution's official hazardous waste program.[11] Never pour this chemical down the drain.[11]

References

  • Safety data sheet - VVF LLC. (n.d.).
  • safety data sheet - Enamine. (n.d.).
  • Common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid - Benchchem. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2023, January 6).
  • Emergency and Spill Response Procedures - Auburn University. (n.d.).
  • Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids - Benchchem. (n.d.).
  • Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.).
  • Chemical Spills - Emergency Management - Florida State University. (n.d.).
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. (2007, November 16).
  • Safety Data Sheet. (n.d.).
  • 35333-22-3|8-(4-Chlorophenyl)-8-oxooctanoic acid - BLDpharm. (n.d.).
  • Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 20).
  • Food and Chemical Toxicology 138 (2020) 111271. (2020).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Material Safety Data Sheet - Greenbook.net. (2009, November 20).
  • Safety Data Sheet: Octanoic acid - Carl ROTH. (n.d.).
  • 8-(3-CHLOROPHENYL)-8-OXOOCTANOIC ACID | 898765-75-8 - ECHEMI. (n.d.).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Safety Manual - Duke Chemistry. (n.d.).

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A Technical Guide to the Thermal Stability and Degradation Profile of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 8-(2-Chlorophenyl)-8-oxooctanoic acid. Intended for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental designs, and analytical methodologies required for a thorough investigation. It emphasizes a first-principles approach, combining theoretical predictions of degradation pathways with robust, validated analytical techniques. Detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. This guide serves as a foundational resource for establishing the intrinsic stability of the molecule, a critical parameter in its development and application.

Introduction: The Imperative of Stability Profiling

8-(2-Chlorophenyl)-8-oxooctanoic acid is a molecule possessing three key functional domains: a halogenated aromatic ring, a ketone carbonyl group, and a terminal carboxylic acid. This unique combination of functionalities suggests potential utility in pharmaceutical or materials science, but also presents specific challenges regarding its chemical stability. Thermal stability is not merely an academic parameter; it is a critical attribute that dictates a compound's shelf-life, storage conditions, formulation strategy, and ultimately, its safety and efficacy.[1]

Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing for all new drug substances.[2][3][4][5][6] These tests are designed to understand how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light.[3][7] Forced degradation, or stress testing, is an indispensable component of this process.[1][7][8][9] By intentionally exposing the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and develop analytical methods capable of resolving the parent compound from any impurities.[8][9][10][11]

This guide provides the scientific rationale and actionable protocols to comprehensively evaluate the thermal stability of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Theoretical Degradation Pathways

A robust stability investigation begins with a theoretical analysis of the molecule's structure to identify the most probable sites of thermal degradation. For 8-(2-Chlorophenyl)-8-oxooctanoic acid, several pathways are plausible.

  • Decarboxylation: Carboxylic acids are known to undergo decarboxylation (loss of CO₂) at elevated temperatures. Aromatic carboxylic acids, in particular, can decarboxylate, although often at high temperatures (e.g., >300°C in hydrothermal conditions).[12] This would result in the formation of 1-(2-chlorophenyl)heptan-1-one.

  • Alpha-Cleavage (Norrish Type I): Ketones can undergo homolytic cleavage of the C-C bond adjacent to the carbonyl group. For this molecule, cleavage could occur on either side of the carbonyl, leading to the formation of a 2-chlorobenzoyl radical and a 7-carboxyheptyl radical, or a 2-chlorophenyl radical and an 8-oxooctanoyl radical. These highly reactive radical species can then participate in a variety of secondary reactions.

  • Oxidation: If the thermal stress is applied in the presence of oxygen, the aliphatic chain is susceptible to oxidative degradation, potentially forming hydroperoxides, shorter-chain carboxylic acids, or additional ketone functionalities.

  • Hydrolysis: While primarily a concern in aqueous solution, the presence of adsorbed water could facilitate hydrolysis of the molecule at elevated temperatures, though this is less likely in a solid-state thermal study.

These predicted pathways are foundational for designing the analytical methods needed to detect and identify the resulting degradants.

ExperimentalWorkflow cluster_0 Phase 1: Initial Thermal Screening cluster_1 Phase 2: Forced Degradation & Method Development cluster_2 Phase 3: Degradant Identification & Quantification TGA Thermogravimetric Analysis (TGA) Determine onset of mass loss DSC Differential Scanning Calorimetry (DSC) Determine melting point & thermal events ForcedDeg Forced Degradation Study (Isothermal heating below TGA onset) DSC->ForcedDeg Inform stress temperature HPLCDev Stability-Indicating HPLC Method Development ForcedDeg->HPLCDev Generate degradants HPLC_DAD_MS HPLC-DAD-MS Analysis Separate & identify degradants HPLCDev->HPLC_DAD_MS Apply validated method Quant Quantify Degradants & Parent Compound Loss HPLC_DAD_MS->Quant

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Keto-Acids

8-(2-Chlorophenyl)-8-oxooctanoic acid is a bifunctional molecule featuring a substituted aryl ketone and a terminal carboxylic acid. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the reactive keto and acid moieties provides versatile handles for subsequent chemical modifications. For instance, compounds of this class are explored as potential inhibitors for enzymes like Fatty Acid Synthase (FASN), which is a key target in oncology research[1].

This guide provides a comprehensive, in-depth protocol for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid using a cornerstone of organic synthesis: the Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide expert insights into process optimization and troubleshooting.

The Underlying Chemistry: A Mechanistic Deep Dive into Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring, forming a C-C bond and producing an aryl ketone[2][3]. The reaction is typically mediated by a Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being a common and effective choice[4][5].

The reaction with an acid anhydride, such as suberic anhydride, proceeds through several distinct steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) interacts with one of the carbonyl oxygens of the suberic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond to form a highly electrophilic acylium ion. This ion is stabilized by resonance and is the key reactive species in the acylation[4][6].

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring (2-chlorotoluene) attacks the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[4].

  • Regioselectivity: The choice of 2-chlorotoluene as the substrate introduces regiochemical considerations. The chlorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating and ortho, para-directing group. The incoming acyl group will preferentially add to the positions activated by both groups and where steric hindrance is minimized. The primary site of acylation is expected to be the para-position relative to the chlorine atom.

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product[5].

  • Catalyst Complexation: The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃). This complexation is typically irreversible under the reaction conditions, which is why a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required[3][5]. The desired product is liberated from this complex during the aqueous workup.

The following diagram illustrates the mechanistic pathway:

G suberic_anhydride Suberic Anhydride acylium_ion Acylium Ion Intermediate (Electrophile) suberic_anhydride->acylium_ion + AlCl₃ (Ring Opening) alcl3_1 AlCl₃ (Lewis Acid) arenium_ion Arenium Ion (Sigma Complex) acylium_ion->arenium_ion chlorotoluene 2-Chlorotoluene (Nucleophile) chlorotoluene->arenium_ion Electrophilic Attack product_complex Product-AlCl₃ Complex arenium_ion->product_complex Deprotonation (-H⁺, +AlCl₃) final_product 8-(2-Chlorophenyl)-8-oxooctanoic Acid product_complex->final_product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityPurity/Notes
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.341.2 eq>99%, handle under inert gas
Suberic Anhydride2658-31-3156.181.0 eq>98%
2-Chlorotoluene95-49-8126.581.1 eq>99%, anhydrous
Dichloromethane (DCM)75-09-284.9310 volumesAnhydrous, <50 ppm water
Hydrochloric Acid (HCl)7647-01-036.46As neededConcentrated (for workup)
Deionized Water7732-18-518.02As neededFor workup and washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic layer
Nitrogen Gas (N₂)7727-37-928.01As neededHigh purity, for inert atmosphere
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Condenser with a nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Attach a condenser with a nitrogen inlet to the central neck. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Initial Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (10 volumes).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath with continuous stirring.

  • Suberic Anhydride Addition: Add suberic anhydride (1.0 eq) portion-wise to the stirred suspension, ensuring the temperature does not rise above 5 °C. Stir the mixture for 15 minutes at 0 °C after the addition is complete.

  • Aromatic Substrate Addition: Add 2-chlorotoluene (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C during this exothermic addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Reaction Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl until the aluminum salts dissolve.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with deionized water, a saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The crude 8-(2-Chlorophenyl)-8-oxooctanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Experimental Workflow Diagram

G setup 1. Assemble & Dry Apparatus under N₂ charge 2. Charge AlCl₃ and Dry DCM setup->charge cool 3. Cool to 0 °C charge->cool add_anhydride 4. Add Suberic Anhydride (Portion-wise, <5 °C) cool->add_anhydride add_aromatic 5. Add 2-Chlorotoluene (Dropwise, <5 °C) add_anhydride->add_aromatic react 6. Stir at RT (12-18h, Monitor by TLC) add_aromatic->react quench 7. Quench with Ice/HCl at 0 °C react->quench extract 8. Separate Layers & Extract with DCM quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry over Na₂SO₄ wash->dry concentrate 11. Filter & Concentrate (Rotary Evaporator) dry->concentrate purify 12. Purify Crude Product (Recrystallization/Chromatography) concentrate->purify

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

The success of a Friedel-Crafts acylation hinges on meticulous control of reaction conditions. Here are some field-proven insights for optimization and troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive Catalyst: AlCl₃ is extremely hygroscopic. Moisture in reagents or glassware will hydrolyze and deactivate it.Ensure all glassware is rigorously flame-dried. Use anhydrous grade solvents and fresh, high-purity AlCl₃. Handle the catalyst in a glovebox or under a strong inert gas flow.[7]
Deactivated Aromatic Ring: While 2-chlorotoluene is suitable, substrates with strongly electron-withdrawing groups will not react.This protocol is specific to 2-chlorotoluene. For less reactive substrates, consider more forceful conditions or alternative synthetic routes.[7]
Formation of Side Products Incorrect Regiochemistry: While para-acylation is favored, some ortho-isomer may form, complicating purification.Lowering the reaction temperature can sometimes improve regioselectivity. The choice of solvent can also influence isomer distribution.
Reaction with Carboxylic Acid: The acylium ion could potentially react with the carboxylic acid end of another molecule.This is less likely under these conditions as the anhydride is consumed to form the initial acylium ion. Maintaining a low temperature during addition minimizes side reactions.
Difficult Purification Oily Product: The product may not crystallize easily if impure.Ensure the workup is thorough to remove all acidic residues. Column chromatography is the most reliable method for purifying oily products.
Persistent Aluminum Salts: Incomplete quenching or washing can leave aluminum salts in the product.Ensure sufficient acid is used in the workup to fully dissolve all aluminum complexes. A final wash with dilute HCl before the water wash can be beneficial.

Safety Precautions: A Chemist's First Priority

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood away from moisture. Wear acid-resistant gloves, safety goggles, and a lab coat.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood.

  • 2-Chlorotoluene: Flammable liquid and skin/eye irritant.

  • Quenching: The quenching of the reaction is highly exothermic and releases HCl gas. Perform this step slowly, behind a safety shield, and with adequate cooling.

References

  • BenchChem. A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Traditional vs. Novel Green Approach.
  • BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • BenchChem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • BenchChem. Troubleshooting Friedel-Crafts Acylation: Common Issues and Solutions.
  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Available at: [Link]

  • Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Available at: [Link]

  • BenchChem. Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.

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Application Note & Protocol: High-Yield Synthesis of Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a versatile bifunctional ketoester, through an acid-catalyzed Fischer esterification of its corresponding carboxylic acid.[1] The narrative delves into the mechanistic underpinnings of the reaction, offering scientifically grounded justifications for each procedural step, from reagent selection to final purification. The protocol is designed to be a self-validating system, ensuring reproducibility and high yield. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT language diagram for enhanced clarity.

Introduction: The Strategic Importance of Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a molecule of significant interest in medicinal chemistry and drug discovery.[2] Its structure, which incorporates a reactive ketone, an ester group, and a substituted aromatic ring, presents multiple avenues for chemical modification.[1] This makes it an invaluable scaffold for generating diverse molecular libraries in the quest for novel therapeutic agents. The primary synthetic route to this compound involves the Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative, followed by the esterification of the resultant 8-(2-chlorophenyl)-8-oxooctanoic acid.[1][3] This guide focuses on the critical esterification step, providing a robust and optimized protocol.

Mechanistic Insight: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst is known as the Fischer-Speier, or simply Fischer, esterification.[4][5] This reaction is a classic example of nucleophilic acyl substitution and proceeds through a reversible, multi-step mechanism.[6]

The key steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), are as follows:[7]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[8][9] This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10]

  • Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.[6] This leads to the formation of a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[7]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[7][8]

Since the Fischer esterification is an equilibrium process, specific strategies must be employed to drive the reaction towards the product side.[5][9] In this protocol, we utilize a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium to favor the formation of the ethyl ester.[7][9]

Experimental Protocol: Synthesis of Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate

This protocol details a reliable method for the esterification of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-(2-Chlorophenyl)-8-oxooctanoic acid≥98%Commercially Available---
Ethanol (Absolute)Anhydrous, ≥99.5%Commercially AvailableUsed in excess as reactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableCatalyst. Handle with extreme care.[11]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-(2-Chlorophenyl)-8-oxooctanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 fold molar excess).[1]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.[1] The addition is exothermic and should be done slowly.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[1] Allow the reaction to reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic mixture.[1][12] Continue adding the bicarbonate solution portion-wise until gas evolution (CO₂) ceases and the aqueous layer is neutral or slightly basic (test with pH paper).[11]

  • Work-up - Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate to recover any dissolved product.[12]

  • Work-up - Washing and Drying: Combine all the organic layers and wash them sequentially with water and then with brine.[1] Dry the organic layer over anhydrous sodium sulfate.[13][14]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.[1][15]

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Fischer_Esterification_Workflow Workflow for the Synthesis of Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate Start Starting Material: 8-(2-Chlorophenyl)-8-oxooctanoic acid Reaction Reaction Step: Reflux for 4-6 hours Start->Reaction Reagents Reagents: Ethanol (excess) Conc. H₂SO₄ (catalyst) Reagents->Reaction Workup Aqueous Work-up: 1. Neutralization (NaHCO₃) 2. Extraction (Ethyl Acetate) 3. Washing (Brine) Reaction->Workup Cool & Concentrate Drying Drying: Anhydrous Na₂SO₄ Workup->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Filter & Concentrate Product Final Product: Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate Purification->Product

Sources

Synthesis of heterocyclic compounds using 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Scaffolds from 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Their rigid frameworks and rich electronic properties allow for precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with biological targets. The strategic design of starting materials that offer multiple points for chemical modification is therefore paramount. 8-(2-Chlorophenyl)-8-oxooctanoic acid is an exemplary bifunctional precursor, possessing a reactive ketone, a terminal carboxylic acid, and a substituted aromatic ring.[1][2] This unique combination of functional groups provides a robust platform for the construction of diverse and complex heterocyclic systems.

This technical guide, intended for researchers in synthetic chemistry and drug development, eschews a rigid template to provide a focused, in-depth exploration of two distinct and powerful cyclization strategies starting from 8-(2-chlorophenyl)-8-oxooctanoic acid. We will detail the protocols for an intramolecular Friedel-Crafts acylation to generate a fused tricyclic ketone and a condensation-cyclization reaction with hydrazine to yield a novel large-ring pyridazinone analog. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are the pillars of this guide.

Physicochemical Properties and Handling

Before proceeding with synthetic transformations, a clear understanding of the starting material's properties is essential.

PropertyValue
IUPAC Name 8-(2-chlorophenyl)-8-oxooctanoic acid
Molecular Formula C₁₄H₁₇ClO₃
Molecular Weight 268.74 g/mol
Predicted Physical Form White to off-white solid
Key Functional Groups Carboxylic Acid, Ketone, Aryl Chloride

Handling and Solubility: The compound is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[3] Due to the presence of the carboxylic acid, solubility in aqueous bases is also expected. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere, protected from light and moisture to prevent potential degradation.[3]

Protocol 1: Synthesis of a Fused Tricyclic Ketone via Intramolecular Friedel-Crafts Acylation

Principle and Rationale

Intramolecular Friedel-Crafts acylation is a powerful C-C bond-forming reaction for constructing fused-ring systems. In this protocol, the carboxylic acid moiety of the starting material is activated by a strong acid catalyst, typically polyphosphoric acid (PPA), which serves as both the catalyst and the reaction medium. The activated acylium ion intermediate is then attacked by the electron-rich chlorophenyl ring in an electrophilic aromatic substitution, leading to the formation of a new seven-membered ring and yielding a tricyclic ketone. This strategy is highly effective for synthesizing carbocyclic frameworks that are common in natural products and pharmaceutical agents.

The choice of PPA is critical; its high viscosity and dehydrating nature drive the equilibrium towards the cyclized product. The reaction is conducted at an elevated temperature to overcome the activation energy for both acylium ion formation and the subsequent aromatic substitution.

G cluster_workflow Experimental Workflow: Friedel-Crafts Acylation start Combine Starting Material and Polyphosphoric Acid (PPA) heat Heat Reaction Mixture (e.g., 90-100 °C) with Stirring start->heat monitor Monitor Reaction Progress (via TLC) heat->monitor quench Quench Reaction (Pour onto Crushed Ice) monitor->quench Upon Completion extract Extract Product (e.g., with Ethyl Acetate) quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Column Chromatography) dry->purify

Caption: Workflow for intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (approx. 10-20 times the weight of the starting material). The mixture will be viscous.

  • Heating: Lower the flask into a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure proper mixing.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass rod, dissolve it in a small amount of water and ethyl acetate, and spot the organic layer on the TLC plate. The disappearance of the starting material indicates reaction completion (typically 2-4 hours).

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool slightly. Carefully and slowly pour the viscous reaction mixture onto a large beaker filled with crushed ice. Stir the resulting slurry until the PPA is fully hydrolyzed.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure tricyclic ketone.

Expected Characterization Data
AnalysisExpected Result for 10-chloro-2,3,4,5,6,7-hexahydro-1H-benzo[b]cyclononen-1-one
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₁₄H₁₆ClO: 235.0884; found: 235.08XX
¹H NMR Disappearance of the broad carboxylic acid proton signal. Appearance of distinct aromatic proton signals consistent with the new substitution pattern. Aliphatic protons will show complex multiplets.
¹³C NMR Disappearance of the carboxylic acid carbonyl (~175-180 ppm). Appearance of a new ketone carbonyl (~195-205 ppm).
IR Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid. Persistence of a C=O stretch around 1680-1700 cm⁻¹.

Protocol 2: Synthesis of a Diazonane-dione via Hydrazine Condensation

Principle and Rationale

This protocol leverages both the ketone and carboxylic acid functionalities to construct a novel nine-membered heterocyclic ring, a diazonane-dione. The reaction proceeds in a two-step, one-pot sequence. First, the ketone carbonyl reacts with one nitrogen of hydrazine hydrate to form a hydrazone intermediate. Subsequently, under thermal conditions, the terminal carboxylic acid undergoes an intramolecular condensation with the remaining -NH₂ group of the hydrazone. This reaction forms a cyclic amide (lactam) within the newly formed ring.

This transformation is a powerful example of how the inherent reactivity of a bifunctional starting material can be harnessed to create complex, non-obvious scaffolds. Such large, medium-sized rings are of increasing interest in drug discovery for their unique conformational properties. Acetic acid is used as the solvent and a mild acid catalyst to facilitate both the hydrazone formation and the final amide condensation.[4]

G start 8-(2-chlorophenyl)- 8-oxooctanoic acid intermediate Hydrazone Intermediate Ketone reacts with H₂N-NH₂ start->intermediate Step 1 hydrazine Hydrazine Hydrate hydrazine->intermediate cyclization Intramolecular Condensation (Heat, -H₂O) intermediate->cyclization Tautomerization & Activation product 9-(2-chlorophenyl)-1,2-diazonane- 3,8-dione cyclization->product Step 2

Caption: Mechanism for the synthesis of a diazonane-dione.

Detailed Experimental Protocol

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Hydrazine hydrate (80% solution in water or anhydrous)

  • Glacial acetic acid

  • Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and reflux setup

Procedure:

  • Reaction Setup: Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.1 - 1.2 eq) dropwise to the solution at room temperature. An initial exothermic reaction or color change may be observed.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours.[4]

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water. Neutralize the excess acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure diazonane-dione product.

Expected Characterization Data
AnalysisExpected Result for 9-(2-chlorophenyl)-1,2-diazonane-3,8-dione
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₁₄H₁₇ClN₂O₂: 281.1000; found: 281.10XX
¹H NMR Disappearance of the carboxylic acid proton. Appearance of one or two new broad signals in the amide N-H region. The aromatic signals will remain, but the aliphatic signals will shift due to the new ring structure.
¹³C NMR Disappearance of the carboxylic acid carbonyl. Appearance of a new amide carbonyl (~170-175 ppm) and an imine/ketone carbon (~155-165 ppm), depending on the tautomeric form.
IR Spectroscopy Appearance of N-H stretching bands (~3200 cm⁻¹). A new amide C=O stretch will appear around 1650-1680 cm⁻¹.

References

  • BenchChem (2025). Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • Al-Tel, T. H. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 16(12), 9958-9973. Available at: [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid.
  • Science of Synthesis. Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • Google Patents. Synthesis of benzodiazepines. US5466799A.
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  • Journal of Islamic Academy of Sciences. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. 2:4, 237-240, 1989. Available at: [Link]

  • BenchChem (2025). common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid.

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Application Notes and Protocols for Evaluating 8-(2-Chlorophenyl)-8-oxooctanoic acid in Fatty Acid Synthase (FASN) Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fatty Acid Synthase (FASN) as a Pivotal Target in Disease

Fatty Acid Synthase (FASN) is a critical multifunctional enzyme in cellular metabolism, responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] This process is fundamental for various cellular functions, including the formation of cell membranes, energy storage, and the generation of signaling molecules.[2] In most normal adult tissues, FASN expression is minimal, as these cells preferentially utilize circulating fatty acids from dietary sources.[3]

However, a distinctive metabolic reprogramming is observed in many pathological conditions, particularly in cancer. Numerous human cancers, including those of the breast, prostate, colon, and lung, exhibit significant upregulation of FASN.[4][5] This heightened FASN activity provides a continuous supply of fatty acids to support rapid cell proliferation, survival, and metastasis.[6] The reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive and promising therapeutic target for anticancer drug development.[4][7] Inhibition of FASN has been demonstrated to induce apoptosis (programmed cell death) and suppress tumor growth in a variety of cancer models.[5][8] Beyond oncology, FASN inhibitors are also being investigated for their potential in treating metabolic disorders like obesity and type 2 diabetes.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-(2-Chlorophenyl)-8-oxooctanoic acid as a potential FASN inhibitor. It details the necessary protocols for evaluating its inhibitory effects through both enzymatic and cell-based assays.

Mechanism of FASN and Rationale for Inhibition

The synthesis of palmitate by FASN is a cyclical process involving seven distinct enzymatic domains. The overall reaction consumes one molecule of acetyl-CoA, seven molecules of malonyl-CoA, and fourteen molecules of NADPH.[3] The inhibition of FASN disrupts this vital pathway, leading to several downstream consequences for cancer cells:

  • Depletion of Fatty Acids: Halting fatty acid production prevents the synthesis of new membranes required for rapidly dividing cells.[9]

  • Accumulation of Toxic Intermediates: The buildup of substrates like malonyl-CoA can induce cellular stress and apoptosis.[5][7]

  • Disruption of Signaling Pathways: FASN activity is linked to major oncogenic signaling pathways, including PI3K/AKT/mTOR.[6][8] Inhibition of FASN can therefore interfere with these pro-survival signals.

  • Alteration of Membrane Composition and Function: Changes in lipid composition can affect the integrity of lipid rafts, which are crucial for signal transduction.[8]

The following diagram illustrates the central role of FASN in cancer cell metabolism and the points of therapeutic intervention.

FASN_Pathway cluster_0 Upstream Signaling cluster_1 De Novo Lipogenesis cluster_2 Downstream Effects Growth_Factors Growth Factors (e.g., EGF, IGF) Receptors Tyrosine Kinase Receptors (e.g., EGFR, HER2) Growth_Factors->Receptors PI3K_AKT PI3K/AKT/mTOR Pathway Receptors->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c activates FASN Fatty Acid Synthase (FASN) SREBP1c->FASN upregulates transcription Glucose Glucose Citrate Citrate Glucose->Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA via ACC Acetyl_CoA->FASN Malonyl_CoA->FASN Palmitate Palmitate & Other Fatty Acids FASN->Palmitate NADPH consumed Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Energy_Storage Energy Storage (Triglycerides) Palmitate->Energy_Storage Signaling_Molecules Signaling Molecules Palmitate->Signaling_Molecules Cell_Proliferation Cell Proliferation & Survival Membrane_Synthesis->Cell_Proliferation Energy_Storage->Cell_Proliferation Signaling_Molecules->Cell_Proliferation Inhibitor 8-(2-Chlorophenyl) -8-oxooctanoic acid Inhibitor->FASN Inhibits

Caption: FASN signaling pathway in cancer and point of inhibition.

Experimental Protocols

The evaluation of a novel FASN inhibitor like 8-(2-Chlorophenyl)-8-oxooctanoic acid requires a multi-tiered approach, starting with direct enzyme inhibition and progressing to cellular effects.

Protocol 1: In Vitro FASN Activity Assay (Spectrophotometric)

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of purified FASN. The principle is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a necessary cofactor for FASN activity.[10][11]

Materials:

  • Purified human FASN enzyme

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of 8-(2-Chlorophenyl)-8-oxooctanoic acid in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture (final volume of 200 µL) in the following order:

    • Assay Buffer

    • Purified FASN enzyme (e.g., 2-5 µg)

    • Varying concentrations of 8-(2-Chlorophenyl)-8-oxooctanoic acid or vehicle control (DMSO)

    • 40 µM Acetyl-CoA

    • 150 µM NADPH

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 100 µM Malonyl-CoA to each well.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every minute for 15-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the inhibitor.

    • Plot the percentage of FASN inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce FASN activity by 50%) by fitting the data to a dose-response curve.

Self-Validation and Causality:

  • Controls: Include wells with no enzyme (background NADPH oxidation), no inhibitor (maximum enzyme activity), and no malonyl-CoA (to ensure the reaction is substrate-dependent).

  • Linearity: Ensure the rate of NADPH consumption in the control wells is linear during the measurement period. This confirms that the enzyme concentration and substrate levels are not limiting.

  • Rationale for Pre-incubation: Some inhibitors exhibit slow-binding kinetics.[12] Pre-incubating the enzyme with the inhibitor allows for equilibrium to be reached before starting the reaction, ensuring an accurate assessment of potency.

Protocol 2: Cell Viability Assay (e.g., CCK-8 or MTT)

This assay determines the cytotoxic or cytostatic effects of the FASN inhibitor on cancer cells. It measures the metabolic activity of the cells, which correlates with the number of viable cells.

Materials:

  • Cancer cell line with high FASN expression (e.g., PC-3, MCF-7, HepG2)

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 8-(2-Chlorophenyl)-8-oxooctanoic acid or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration.

    • Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Self-Validation and Causality:

  • Controls: Include wells with medium only (background), and cells treated with vehicle (100% viability).

  • Time-Course: Performing the assay at multiple time points (24, 48, 72 hours) provides insight into whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).

  • Rationale for Cell Line Choice: Using cell lines known to overexpress FASN increases the likelihood of observing on-target effects. A control experiment with a cell line that has low FASN expression can help confirm target specificity.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the FASN inhibitor. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Cancer cell line

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plate

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the FASN inhibitor at concentrations around its GI50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the inhibitor.

Self-Validation and Causality:

  • Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) to validate the assay setup.

  • Rationale for Dual Staining: Differentiating between early apoptosis, late apoptosis, and necrosis provides a more detailed picture of the mechanism of cell death.

Data Presentation and Expected Outcomes

The quantitative data from these assays should be summarized for clear comparison.

Table 1: Inhibitory Activity of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Assay TypeParameterCell Line / EnzymeResult
Enzymatic AssayIC50Purified Human FASNe.g., 5.2 µM
Cell ViabilityGI50 (48h)PC-3 (Prostate Cancer)e.g., 15.8 µM
Cell ViabilityGI50 (48h)MCF-7 (Breast Cancer)e.g., 21.3 µM
Apoptosis Assay% Apoptotic Cells (at GI50, 48h)PC-3e.g., 35% (Early + Late)

Note: The values presented are hypothetical and serve as an example of how to present the data.

Experimental Workflow Visualization

The overall process of evaluating a novel FASN inhibitor can be visualized as follows:

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Advanced Studies Enzyme_Assay Protocol 1: FASN Enzymatic Assay Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Cell_Viability Protocol 2: Cell Viability Assay Determine_IC50->Cell_Viability Determine_GI50 Determine GI50 Value Cell_Viability->Determine_GI50 Apoptosis_Assay Protocol 3: Apoptosis Assay Determine_GI50->Apoptosis_Assay Confirm_Apoptosis Confirm Apoptotic Mechanism Apoptosis_Assay->Confirm_Apoptosis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling pathways, Metabolomics) Confirm_Apoptosis->Mechanism_Studies In_Vivo In Vivo Xenograft Studies Mechanism_Studies->In_Vivo

Caption: General experimental workflow for FASN inhibitor evaluation.

References

  • Vertex AI Search. (2024). What are FAS inhibitors and how do they work? Retrieved from Google.[9]

  • Menendez, J. A., & Lupu, R. (2007). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? PubMed.[7]

  • Ventura, R., et al. (2015). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. PubMed Central.[8]

  • Tan, G., et al. (2021). Fatty Acid Synthase: An Emerging Target in Cancer. MDPI.[6]

  • Buckley, D., et al. (2017). Fatty acid synthase as a potential therapeutic target in cancer. PubMed Central.[5]

  • Patsnap Synapse. (2025). What are the new molecules for FAS inhibitors?[14]

  • ACS Medicinal Chemistry Letters. (2015). Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Publications.[4]

  • He, W., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central.[10]

  • Martinez-Argente, G., & Encinar, J. A. (2019). Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention. Taylor & Francis Online.[3]

  • Liu, H., et al. (2024). Regulation of fatty acid synthase on tumor and progress in the development of related therapies. PubMed Central.[15]

  • Pizer, E. S., et al. (2000). Pharmacological Inhibition of Fatty Acid Synthase Activity Produces Both Cytostatic and Cytotoxic Effects Modulated by p53. AACR Journals.[16]

  • Rittner, D., et al. (2025). The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. Wiley Online Library.[17]

  • Santa Cruz Biotechnology. (n.d.). Fatty Acid Synthase Inhibitors.[1]

  • Zhao, X., et al. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. PubMed Central.[11]

  • Smith, J. W., et al. (2015). Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry. PubMed Central.[18]

  • Rittner, D., et al. (2025). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. PubMed.[19]

  • ResearchGate. (2025). Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity.[20]

  • Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. PNAS.[12]

  • He, W., et al. (2020). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. ResearchGate.[2]

  • O'Connell, K., et al. (2007). Selective Inhibition of Fatty Acid Synthase for Lung Cancer Treatment. AACR Journals.[21]

  • Wang, Y., et al. (2020). Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway. Annals of Hepatology.[13]

  • Rittner, D., et al. (2025). The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. PubMed Central.[22]

  • Richardson, R. D., et al. (2018). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. PubMed Central.[23]

  • BenchChem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.[24]

  • Creative Biogene. (n.d.). fatty acid synthase.[25]

  • Lee, J. H., et al. (2021). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. PubMed Central.[26]

  • BenchChem. (2025). common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid.[27]

  • ECHEMI. (n.d.). 8-(3-CHLOROPHENYL)-8-OXOOCTANOIC ACID.[28]

  • Korangath, P., et al. (2018). Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. PubMed Central.[29]

  • Gayo-Fung, L. M., et al. (1995). Thromboxane Receptor Antagonism Combined With Thromboxane Synthase Inhibition. 5. Synthesis and Evaluation of Enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic Acid. PubMed.[30]

  • Bueno, M. J., & Colomer, R. (2015). A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. PubMed Central.[31]

  • Gillam, E. M. J., et al. (2021). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. PubMed.[32]

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Application Note & Protocol: A Systematic Approach to the Recrystallization and Purification of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-(2-Chlorophenyl)-8-oxooctanoic acid is a keto-carboxylic acid derivative, a class of molecules that serves as versatile intermediates in medicinal chemistry and drug discovery. The presence of a terminal carboxylic acid, a long alkyl chain, and a substituted aromatic ring provides multiple reactive sites for the synthesis of more complex, biologically active compounds. For these downstream applications, particularly in pharmaceutical development, achieving exceptionally high chemical purity is not merely a goal but a stringent requirement.[1][2]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4] An effective recrystallization process yields a highly purified crystalline solid, removing impurities that may have arisen during synthesis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust recrystallization protocol for 8-(2-Chlorophenyl)-8-oxooctanoic acid. As specific experimental data for this compound is not widely published, this guide emphasizes a systematic, first-principles approach to solvent selection and protocol optimization, ensuring a reliable and reproducible purification outcome.

Physicochemical Profile and Rationale

Understanding the structural features of 8-(2-Chlorophenyl)-8-oxooctanoic acid is fundamental to designing a purification strategy. The molecule possesses a polar carboxylic acid head, a non-polar eight-carbon aliphatic chain, and a moderately polar 2-chlorophenyl ketone moiety. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

While experimental data for the 2-chloro isomer is limited, we can extrapolate from predicted data for structurally similar isomers to guide our initial approach.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₄H₁₇ClO₃-
Molecular Weight 268.74 g/mol [5]
Physical Form Predicted to be a solid at room temperatureBased on similar long-chain keto-acids.[6]
pKa (acidic) ~4.75The carboxylic acid group is weakly acidic.[7]
Polarity Mixed; contains polar (acid, ketone) and non-polar (alkyl, aryl) regionsStructural analysis.

The solid nature and the need to remove process-related impurities make recrystallization the purification method of choice. The goal is to identify a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures, while impurities remain in solution.[3][8]

Part 1: Protocol Development - Systematic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent.[8] An ideal solvent should not react with the compound and should exhibit a steep solubility curve with respect to temperature. The following protocol outlines a systematic screening process to identify a suitable solvent or solvent system.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude 8-(2-Chlorophenyl)-8-oxooctanoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane) dropwise, up to 1 mL. Agitate the mixture after each addition. Record the solubility at room temperature.

    • Causality: If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.[8] Such solvents should be noted as potential candidates for the "soluble" component of a mixed-solvent system.

  • Heating: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the hot solvent dropwise until the solid dissolves completely.

    • Causality: This step identifies solvents capable of dissolving the compound at elevated temperatures, a key characteristic of a good recrystallization solvent.[9]

  • Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.[10] Rapid cooling can trap impurities.

  • Evaluation: Assess the quality and quantity of the crystals formed. The best single solvent will dissolve the compound when hot and yield a large crop of well-formed crystals upon cooling.

Data Presentation: Hypothetical Solvent Screening Results
SolventPolaritySolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
Hexane Non-polarInsolubleInsolubleNoneUnsuitable (as single solvent)
Toluene Non-polarSparingly SolubleSolubleGoodPromising Candidate
Ethyl Acetate Moderately PolarSolubleVery SolublePoorUnsuitable (low recovery)
Acetone Polar AproticVery SolubleVery SolubleNoneUnsuitable (potential anti-solvent)
Ethanol Polar ProticSparingly SolubleVery SolubleExcellentExcellent Candidate
Water Very PolarInsolubleInsolubleNoneUnsuitable (potential anti-solvent)

Part 2: Detailed Recrystallization Protocol (Single-Solvent Method using Ethanol)

This protocol assumes ethanol was identified as the optimal solvent from the screening process.

Materials & Equipment
  • Crude 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • 95% Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Buchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Watch glass

Step-by-Step Methodology
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and begin heating the mixture with gentle stirring on a hotplate. Add more ethanol in small portions until the solid just dissolves completely.

    • Trustworthiness: Using the minimum amount of hot solvent is critical for creating a saturated solution and maximizing the yield upon cooling.[11] An excess of solvent will result in product loss to the mother liquor.

  • (Optional) Decolorization & Hot Filtration: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes. Filter the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

    • Causality: Activated charcoal adsorbs colored impurities.[11] The filtration must be done hot and quickly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Expertise: Slow, undisturbed cooling is paramount. It allows the crystal lattice to form selectively, excluding impurity molecules and leading to higher purity. Rapid cooling can cause impurities to become trapped within the crystal structure.

  • Complete Precipitation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes.

    • Causality: The solubility of the compound decreases further at lower temperatures, maximizing the recovery of the crystalline product from the solution.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Trustworthiness: Ensure the filter paper is properly seated and wetted with a small amount of the cold solvent before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold ethanol.

    • Causality: The cold solvent washes away the residual mother liquor (which contains the dissolved impurities) without significantly redissolving the desired product crystals.[3]

  • Drying: Allow air to be drawn through the crystals on the funnel for several minutes to partially dry them. Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a mild temperature.

Workflow Visualization

Caption: Workflow for the purification and validation of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Part 3: Purity Assessment and Characterization

Verifying the efficacy of the purification is a self-validating step of the protocol. The following methods are essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of pharmaceutical compounds.[12] An aliquot of the purified material should be dissolved in a suitable solvent and analyzed. The purity is typically reported as the area percentage of the main peak.[13] A successful recrystallization should yield a purity of >99%.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point range (typically < 2 °C).[3] Impurities tend to depress and broaden the melting point range. Comparing the melting point of the crude starting material with the recrystallized product provides a rapid and effective measure of purification success.

  • Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively assess purity. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Safety Precautions

  • Always handle 8-(2-Chlorophenyl)-8-oxooctanoic acid and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid creating and inhaling dust from the solid material.

  • Ethanol, Toluene, Acetone, and Hexane are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame.

Troubleshooting Common Issues

ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently saturated (too much solvent was used), or the compound is very soluble even at low temperatures.Boil off some of the solvent to increase the concentration. Try scratching the inner surface of the flask with a glass rod. Add a "seed" crystal from a previous batch if available.
Low Recovery/Yield Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with warm solvent.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with ice-cold solvent.
Premature Crystallization The solution cooled too quickly during hot filtration.Use a pre-heated funnel and receiving flask for hot filtration. Work quickly. If crystallization occurs in the funnel, wash it through with a small amount of hot solvent.

References

  • Research Starters - EBSCO. (n.d.). Recrystallization (chemistry).
  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Lab Manager. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chromatography Forum. (2006). How do you perform purity analysis?.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • HBCSE, NIUS Chemistry Experiments. (n.d.). Recrystallization.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • BenchChem. (2025). Common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid.
  • BenchChem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors.
  • Wikipedia. (n.d.). Keto acid.
  • ECHEMI. (n.d.). 8-(3-CHLOROPHENYL)-8-OXOOCTANOIC ACID.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Sources

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 8-(2-Chlorophenyl)-8-oxooctanoic acid. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for quality control and stability assessment of this pharmaceutical intermediate. The described method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, coupled with UV detection. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose.

Introduction

8-(2-Chlorophenyl)-8-oxooctanoic acid is an aromatic keto-acid of interest in pharmaceutical synthesis due to its potential as a building block for more complex, biologically active molecules. The presence of a carboxylic acid, a ketone, and a substituted aromatic ring provides multiple functionalities for chemical modification. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity and stability is paramount for the safety and efficacy of the final drug product. A well-developed and validated analytical method is therefore essential to identify and quantify the main component, process-related impurities, and any potential degradants.[1][2]

This application note addresses the analytical challenges associated with this compound by providing a detailed, step-by-step HPLC method. The causality behind the selection of chromatographic parameters is explained, offering insights into method development for similar acidic and hydrophobic molecules.

Physicochemical Properties and Analytical Considerations

While experimental data for 8-(2-Chlorophenyl)-8-oxooctanoic acid is limited, its structural similarity to 8-(3-Chlorophenyl)-8-oxooctanoic acid allows for the prediction of its key physicochemical properties.[3][4]

PropertyPredicted Value/CharacteristicRationale for HPLC Method Development
Molecular Formula C₁₄H₁₇ClO₃-
Molecular Weight 268.74 g/mol -
Structure Aromatic ketone with a carboxylic acid functional group.The presence of the chromophoric phenyl ring and ketone group makes UV detection a suitable choice.
pKa (acidic) ~4.75[3]The carboxylic acid group will be ionized at neutral pH. To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa to keep the analyte in its protonated, less polar form.[5][6]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[3][7]Sample and standard solutions should be prepared in an appropriate organic solvent or a mixture of organic solvent and water.
LogP ~3.85[3]The relatively high LogP value indicates significant hydrophobicity, making reversed-phase HPLC an ideal separation technique.[8][9] A C18 column is a suitable starting point due to its strong hydrophobic retention characteristics.[8]

Based on these properties, a reversed-phase HPLC method is the most appropriate analytical approach. The key considerations are the use of a C18 column for retention of the hydrophobic molecule and an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby promoting retention and ensuring symmetrical peak shapes.

HPLC Method Protocol

This protocol outlines the instrumental setup and chromatographic conditions for the purity analysis of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Materials and Reagents
  • 8-(2-Chlorophenyl)-8-oxooctanoic acid reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade, 18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), 85% (ACS grade)

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for hydrophobic compounds like the target analyte.[8]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)The acidic pH ensures the carboxylic acid is protonated, leading to better retention and peak shape.[5][6]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.[9]
Gradient Elution See Table BelowA gradient is employed to ensure elution of the main peak with a reasonable retention time and resolution from potential early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nm (or determined from UV scan)The aromatic ketone structure is expected to have a strong UV absorbance. An initial UV scan of the analyte in the mobile phase should be performed to determine the optimal wavelength for detection.
Injection Volume 10 µLCan be optimized based on analyte concentration and detector response.
Run Time 25 minutesSufficient to elute the main compound and any late-eluting impurities.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040
Solution Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 8-(2-Chlorophenyl)-8-oxooctanoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 8-(2-Chlorophenyl)-8-oxooctanoic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Prepare Mobile Phases & Diluent std_prep Prepare Standard Solution (0.5 mg/mL) reagents->std_prep sample_prep Prepare Sample Solution (0.5 mg/mL) reagents->sample_prep injection Inject Standard & Sample std_prep->injection filter_sample Filter Sample Solution sample_prep->filter_sample filter_sample->injection instrument_setup Equilibrate HPLC System instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate Chromatograms detection->integration calculation Calculate Purity (% Area) integration->calculation report Generate Report calculation->report Method Validation Workflow cluster_specificity Specificity cluster_quantitative Quantitative Validation cluster_sensitivity_robustness Sensitivity & Robustness forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) peak_purity Peak Purity Analysis forced_degradation->peak_purity end_node Method Validated peak_purity->end_node linearity Linearity (r² ≥ 0.999) linearity->end_node accuracy Accuracy (Recovery 98-102%) accuracy->end_node precision Precision (RSD ≤ 2.0%) - Repeatability - Intermediate Precision precision->end_node lod_loq LOD & LOQ (S/N = 3:1 & 10:1) lod_loq->end_node robustness Robustness (Varying Parameters) robustness->end_node start Start Validation start->forced_degradation start->linearity start->accuracy start->precision start->lod_loq start->robustness

Figure 2: Workflow for the HPLC method validation.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of 8-(2-Chlorophenyl)-8-oxooctanoic acid. The use of a C18 column with an acidified mobile phase in a gradient elution mode allows for the effective separation of the main compound from potential impurities and degradation products. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a quality control environment. This application note serves as a complete guide for researchers and scientists involved in the development and manufacturing of pharmaceuticals containing this or structurally related compounds.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing.
  • Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • O'Neil, T., & Lyman, S. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University.
  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International.
  • How to conduct forced degradation study? (2021, August 31). YouTube.
  • Reversed-phase chromatography. Wikipedia.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
  • Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • Application Note: High-Performance Liquid Chromatography for Purity Analysis of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • ICH Q2(R1) Analytical Method Validation. Scribd.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2025, December 23). ResearchGate.
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent.
  • An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid. Benchchem.
  • Common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.

Sources

Cell-based assay protocol using 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Cellular Characterization of 8-(2-Chlorophenyl)-8-oxooctanoic acid as a Potential Soluble Epoxide Hydrolase (sEH) Inhibitor

Abstract

Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making it a significant therapeutic target for a range of cardiovascular and inflammatory diseases.[1][2] The development of small molecule inhibitors of sEH is an area of intense research.[3] This document presents a comprehensive, self-validating protocol for the characterization of 8-(2-Chlorophenyl)-8-oxooctanoic acid, a novel compound with structural motifs suggestive of sEH inhibitory activity. We provide a detailed, step-by-step cell-based assay methodology using a fluorogenic substrate to determine the compound's inhibitory potency (IC₅₀) in a physiologically relevant cellular environment. This guide is designed for researchers, scientists, and drug development professionals seeking to evaluate novel sEH inhibitors.

Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase

The human soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme primarily known for its C-terminal hydrolase activity.[4][5] This domain plays a critical role in the metabolism of endogenous lipid signaling molecules by converting epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[3][6] EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, exert a multitude of protective effects, including anti-inflammatory, vasodilatory, and analgesic actions.[4][6]

By inhibiting sEH, the degradation of EETs is prevented, leading to an increase in their endogenous levels. This mechanism has been shown in numerous preclinical models to be a promising therapeutic strategy for conditions such as hypertension, vascular inflammation, pain, and neurodegenerative disorders.[4][7] Consequently, the identification and characterization of potent and selective sEH inhibitors are of significant interest in drug discovery.

8-(2-Chlorophenyl)-8-oxooctanoic acid is a novel small molecule whose structural features—a carboxylic acid chain and a substituted aromatic ring—are present in various known enzyme inhibitors. This application note provides a robust framework to test the hypothesis that this compound can inhibit sEH activity within a cellular context.

Assay Principle and Workflow

The protocol described herein is a fluorescence-based assay designed for a 96-well format, enabling efficient screening and dose-response analysis. The assay's core principle relies on the enzymatic activity of cellular sEH on a specific, non-fluorescent substrate. Upon hydrolysis by sEH, this substrate is converted into a highly fluorescent product.[4][8] The inhibitory potential of 8-(2-Chlorophenyl)-8-oxooctanoic acid is quantified by measuring the reduction in fluorescence intensity, which is directly proportional to the inhibition of sEH activity.

sEH Signaling Pathway & Inhibition Mechanism

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Less Active Metabolites) sEH->DHETs Hydrolysis Compound 8-(2-Chlorophenyl)-8- oxooctanoic acid Compound->sEH Inhibition

Caption: The sEH pathway converts protective EETs to less active DHETs.

Experimental Workflow Overview

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Culture & Seed Cells (e.g., HepG2) in 96-well plate A1 Treat Cells with Compound/Controls P1->A1 P2 Prepare Serial Dilutions of Test Compound & Controls P2->A1 A2 Incubate (e.g., 30 min) A1->A2 A3 Lyse Cells & Add Fluorescent Substrate A2->A3 A4 Incubate at 37°C A3->A4 A5 Read Fluorescence (Ex: 330 nm, Em: 465 nm) A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Overview of the cell-based sEH inhibition assay workflow.

Materials and Reagents

Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound 8-(2-Chlorophenyl)-8-oxooctanoic acidThe potential sEH inhibitor being tested.
Cell Line HepG2 (human liver carcinoma, ATCC HB-8065) or Huh-7Known to express endogenous levels of sEH.[9]
Positive Control AUDA (Cayman Chemical) or GSK2256294A[10]A known potent sEH inhibitor to define 100% inhibition.
Vehicle Control DMSO, Cell Culture GradeSolvent for compounds; defines 0% inhibition.
Assay Kit sEH Cell-Based Assay Kit (e.g., Cayman Chemical, Item No. 600090)Provides optimized buffer, substrate, and standard.
or Individual Components
    sEH Fluorogenic SubstrateEpoxy Fluor 7 or PHOME[4]Substrate converted to a fluorescent product by sEH.
    Fluorescent Standard6-Methoxy-2-Naphthaldehyde[4]Used to generate a standard curve for quantification.
    Lysis Buffer ComponentDigitonin or similar mild detergentPermeabilizes cell membranes to allow substrate entry.
Cell Culture Medium Eagle's Minimum Essential Medium (EMEM) + 10% FBS, 1% Pen/StrepFor routine cell growth and maintenance.
Labware 96-well, black, clear-bottom tissue culture platesBlack walls minimize well-to-well crosstalk.
Equipment Fluorescence Microplate ReaderCapable of excitation at ~330 nm and emission at ~465 nm.[11]
CO₂ IncubatorMaintained at 37°C, 5% CO₂.
Multichannel PipettesFor accurate and consistent liquid handling.

Detailed Experimental Protocol

Causality Note: The success of this assay hinges on maintaining healthy, sub-confluent cells. Over-confluent cells can exhibit altered metabolic rates and enzyme expression, leading to high variability.

Part A: Cell Seeding and Culture
  • Cell Maintenance: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: When cells reach 80-90% confluency, trypsinize and resuspend them in fresh medium. Count the cells and adjust the density to 2.5 x 10⁵ cells/mL.

  • Plating: Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (yielding 25,000 cells/well). Leave perimeter wells filled with sterile PBS to minimize edge effects.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and form a monolayer.

Part B: Compound Preparation and Treatment

Causality Note: 8-(2-Chlorophenyl)-8-oxooctanoic acid is predicted to have low aqueous solubility.[12][13] Preparing a concentrated stock in DMSO is crucial for achieving the desired final concentrations without precipitation.

  • Stock Solutions: Prepare a 10 mM stock solution of 8-(2-Chlorophenyl)-8-oxooctanoic acid in 100% DMSO. Similarly, prepare a 1 mM stock of the positive control inhibitor (AUDA) in DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound stock in DMSO. For a 10-point curve, a 1:3 dilution series is recommended, starting from the 10 mM stock. This will create a range of concentrations to robustly define the IC₅₀.

  • Working Solutions: Prepare intermediate working solutions by diluting the DMSO serial dilutions 1:100 into pre-warmed cell culture medium. This step minimizes DMSO shock to the cells. The final DMSO concentration in the well should be ≤0.5%.

  • Cell Treatment: Carefully remove the old medium from the cell plate. Add 100 µL of the compound working solutions to the respective wells.

    • Test Wells: Add serial dilutions of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

    • Positive Control: Add the positive control inhibitor (e.g., 1 µM final concentration).

    • Vehicle Control: Add medium containing the same final concentration of DMSO as the test wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C and 5% CO₂. This pre-incubation allows the compound to permeate the cells and interact with the sEH enzyme.

Part C: sEH Activity Measurement

Note: This section is based on a typical commercial assay kit protocol.[9] If not using a kit, buffers and solutions must be prepared and optimized individually.

  • Reagent Preparation: Prepare the Lysis Buffer and Substrate Solution according to the manufacturer's protocol. Typically, this involves diluting a concentrated buffer and adding a detergent and the fluorogenic substrate.

  • Cell Lysis & Substrate Addition: Add 50 µL of the prepared Lysis/Substrate solution to all wells, including controls. This will permeabilize the cells and initiate the enzymatic reaction.

  • Kinetic Incubation: Immediately transfer the plate to the fluorescence reader pre-heated to 37°C. If a kinetic reading is not possible, incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

Data Analysis and Interpretation

  • Background Subtraction: Average the fluorescence values from the "no cell" blank wells and subtract this value from all other wells.

  • Calculate Percent Inhibition: Use the vehicle control (0% inhibition) and positive control (100% inhibition) to normalize the data. % Inhibition = 100 * (1 - (RFU_Sample - RFU_Positive_Control) / (RFU_Vehicle - RFU_Positive_Control)) Where RFU is the background-subtracted Relative Fluorescence Unit.

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce sEH activity by 50%.

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the results, the assay must be validated.[14][15] This establishes the protocol as a self-validating system.

Validation ParameterAcceptance CriteriaPurpose
Z'-factor > 0.5A statistical measure of assay quality, distinguishing between signal and background.[16] Calculated from positive and vehicle controls.
Signal-to-Background > 10Ensures a robust and measurable signal window.
Precision (Intra-assay) CV < 15%Measures the reproducibility of results within the same plate/experiment.
Precision (Inter-assay) CV < 20%Measures the reproducibility of results across different days and experiments.
IC₅₀ Reproducibility Within a 3-fold rangeConfirms the consistency of the compound's calculated potency across multiple runs.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects.Use a multichannel pipette; Ensure thorough mixing of cell suspension; Avoid using the outer wells of the plate.
Low Fluorescence Signal Low sEH expression in cells; Insufficient incubation time; Inactive substrate.Use a cell line with higher sEH expression or transfect cells; Optimize substrate incubation time; Check substrate storage and expiration.
High Background Fluorescence Compound is autofluorescent; Media components are interfering.Run a control plate with compound but no cells to quantify its fluorescence; Test assay performance in simpler buffers (e.g., PBS).
IC₅₀ Curve is Flat (No Inhibition) Compound is inactive or cell-impermeable; Compound degraded or precipitated.Confirm compound identity and purity; Increase pre-incubation time; Visually inspect wells for compound precipitation.

References

  • Measurement of soluble epoxide hydrolase (sEH) activity. PubMed - NIH.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Soluble Epoxide Hydrolase Assay Kit (ab240999). Abcam.
  • Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part I - r
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Scilit.
  • Applying analytical method validation to cell-based potency assays. Drug Target Review.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Downstream Signaling Pathways Affected by sEH Inhibition: A Technical Guide. Benchchem.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
  • GSK2256294A (GSK 2256294) | sEH Inhibitor. MedChemExpress.
  • Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. PMC - PubMed Central.
  • Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice. PMC - PubMed Central.
  • Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.
  • common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Benchchem.

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Application Notes & Protocols: Strategic Derivatization of 8-(2-Chlorophenyl)-8-oxooctanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Imperatives

In modern drug discovery, the strategic modification of lead compounds is a cornerstone for developing novel therapeutics. The starting scaffold, 8-(2-chlorophenyl)-8-oxooctanoic acid, presents a compelling case for such exploration. It is a bifunctional molecule featuring a terminal carboxylic acid and a ketone, both of which are amenable to a wide range of chemical transformations.[1] The presence of a lipophilic chlorophenyl ring and a flexible eight-carbon aliphatic chain suggests that this molecule could be tailored to interact with various biological targets.

Derivatization serves several critical purposes in a screening campaign:

  • Expansion of Chemical Space: Systematically modifying the core structure allows for the creation of a diverse library of analogs, increasing the probability of discovering a "hit" with desired biological activity.

  • Modulation of Physicochemical Properties: The inherent properties of the parent acid, such as solubility and cell permeability, can be finely tuned. For instance, converting the carboxylic acid to an ester or amide can neutralize its charge at physiological pH, often enhancing membrane permeability.

  • Introduction of New Pharmacophores: Derivatization can introduce new functional groups capable of forming key interactions (e.g., hydrogen bonds, ionic bonds) with a biological target, thereby improving binding affinity and specificity.

This guide provides a detailed framework for the strategic derivatization of 8-(2-chlorophenyl)-8-oxooctanoic acid, focusing on robust and scalable protocols for generating a compound library suitable for high-throughput biological screening.

Physicochemical Profile of the Core Scaffold

A thorough understanding of the starting material is paramount for designing a successful derivatization strategy. The key properties of 8-(2-chlorophenyl)-8-oxooctanoic acid guide the choice of reaction conditions and purification methods.

PropertyPredicted ValueImplication for Derivatization
Molecular Formula C₁₄H₁₇ClO₃Provides the basis for mass spectrometry analysis.
Molecular Weight 268.74 g/mol Foundational for stoichiometric calculations in synthesis.
pKa (acidic) ~4.75[2]The carboxylic acid will be deprotonated (anionic) at physiological pH (~7.4), impacting solubility and cell permeability. Neutralization via derivatization is a key strategy.
LogP ~3.85[2]Indicates moderate lipophilicity. Derivatization can be used to either increase or decrease this value to optimize pharmacokinetic properties.
Aqueous Solubility Very Low (Predicted: 0.0028 g/L)[2]Poor water solubility is a significant challenge. Derivatization into more soluble forms (e.g., salts or hydrophilic amides) or formulation with solubilizing agents like DMSO is necessary for biological assays.
Reactive Sites Carboxylic Acid, KetoneThese two functional groups are the primary handles for chemical modification. Their distinct reactivities allow for selective derivatization.

Strategic Derivatization Workflow

The overall strategy involves parallel modification of the two primary reactive sites to rapidly generate a diverse library of analogs.

G cluster_0 cluster_1 Derivatization Strategies cluster_2 Post-Synthesis Processing cluster_3 Biological Evaluation Start 8-(2-Chlorophenyl)-8-oxooctanoic Acid Carboxylic_Acid Target Carboxylic Acid (Amidation, Esterification) Start->Carboxylic_Acid Strategy A Ketone Target Ketone (Reductive Amination) Start->Ketone Strategy B Purification Purification (Chromatography, Recrystallization) Carboxylic_Acid->Purification Ketone->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening (Enzymatic / Cell-Based Assays) Characterization->Screening

Caption: Overall workflow for derivatization and screening.

Protocols: Targeting the Carboxylic Acid Moiety

The carboxylic acid is an ideal handle for introducing diversity. Amidation is particularly valuable as it allows for the incorporation of a vast array of commercially available primary and secondary amines, introducing new structural features and potential hydrogen bonding partners.

General Amide Synthesis via EDC/HOAt Coupling

Principle: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to side reactions and racemization. The addition of an auxiliary nucleophile, such as 1-hydroxy-7-azabenzotriazole (HOAt), traps the activated species to form an active ester that is more stable and reacts cleanly with the incoming amine to form the desired amide bond with minimal side products.[4] This two-step, one-pot procedure is highly efficient for a broad range of carboxylic acids and amines.[4]

G cluster_0 Activation cluster_1 Active Ester Formation cluster_2 Amide Formation Acid R-COOH Carboxylic Acid Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + EDC EDC EDC Active_Ester R-COO-HOAt Active Ester Intermediate->Active_Ester + HOAt HOAt HOAt Amide R-CONH-R' Amide Product Active_Ester->Amide + Amine Amine R'-NH₂

Caption: Reaction scheme for EDC/HOAt mediated amidation.

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Amine of choice (e.g., benzylamine, morpholine, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Preparation: In a clean, dry round-bottom flask, dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes. The solution should remain clear.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of DCM. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to neutralize it. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Protocols: Targeting the Ketone Moiety

The ketone functional group offers a distinct opportunity for derivatization, primarily through the formation of C-N bonds via reductive amination. This reaction transforms the planar carbonyl into a tetrahedral amine, significantly altering the molecule's three-dimensional shape and introducing a basic center.

Direct Reductive Amination

Principle: Reductive amination is a powerful one-pot reaction that converts a ketone into an amine.[5] The process involves two key steps: first, the ketone reacts with an amine to form an intermediate imine (or iminium ion under acidic conditions).[6] Second, a selective reducing agent, present in the same pot, reduces the imine to the corresponding amine.[5] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion much faster than the starting ketone.[7]

G cluster_0 Imine Formation cluster_1 Reduction Ketone R-CO-R' Ketone Imine R-C(=NR'')-R' Imine Intermediate Ketone->Imine + Amine, H⁺ cat. Amine R''-NH₂ Product R-CH(NHR'')-R' Amine Product Imine->Product + STAB STAB NaBH(OAc)₃

Caption: Reaction scheme for reductive amination.

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid derivative (e.g., the methyl ester, to avoid competing reactions at the acid)

  • Amine of choice (e.g., aniline, piperidine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation: To a solution of the starting keto-ester (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCE or DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a gradient of methanol in DCM, often with a small amount of triethylamine to prevent streaking of the basic amine product).

Analytical Characterization of Derivatives

Unambiguous confirmation of the structure and purity of each new derivative is a non-negotiable step before biological screening. A combination of mass spectrometry and NMR spectroscopy is the standard for this validation.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial reaction monitoring and final purity assessment. It provides the molecular weight of the product, confirming the success of the derivatization, and a purity profile based on the UV chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[10]

    • ¹H NMR: Confirms the presence of protons from the newly introduced chemical moiety and shows characteristic shifts in the signals of protons adjacent to the reaction site. For example, in an amide derivative, a new amide N-H proton signal will appear, and the CH₂ protons alpha to the carbonyl will shift.

    • ¹³C NMR: Confirms the change in the carbon skeleton, such as the conversion of a carboxylic acid carbon (~170-180 ppm) to an amide carbonyl carbon (~165-175 ppm).

Conclusion

The protocols detailed in this guide provide a robust and versatile platform for the derivatization of 8-(2-chlorophenyl)-8-oxooctanoic acid. By systematically targeting the carboxylic acid and ketone functionalities, a diverse library of novel compounds can be efficiently synthesized. This strategic approach, coupled with rigorous analytical characterization, is fundamental to preparing a high-quality compound collection for biological screening, ultimately accelerating the path toward the discovery of new bioactive agents.

References

  • Gissot, A., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Institutes of Health. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

  • Scafato, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. National Institutes of Health. Retrieved from [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2018). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive carboxylic derivatives and approaches for their synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

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Use of 8-(2-Chlorophenyl)-8-oxooctanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

8-(2-Chlorophenyl)-8-oxooctanoic acid is a bifunctional keto-acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique architecture, comprising a terminal carboxylic acid, a long aliphatic chain, and an ortho-substituted chlorophenyl ketone, provides multiple reactive centers for sophisticated molecular engineering. This guide offers a comprehensive exploration of its synthesis, physicochemical properties, and diverse applications, with a focus on the construction of complex heterocyclic systems and other intermediates relevant to pharmaceutical and materials science research. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound.

Introduction: A Multifaceted Synthetic Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic value of a building block is measured by its versatility, accessibility, and the chemical diversity it can generate. 8-(2-Chlorophenyl)-8-oxooctanoic acid emerges as a prime example of such a scaffold. The molecule's power lies in the orthogonal reactivity of its principal functional groups:

  • The Carboxylic Acid: This terminal group provides a classical handle for transformations such as esterification, amidation, and reduction, allowing for the introduction of a wide array of functional moieties or for linking the scaffold to other molecular fragments.

  • The Aryl Ketone: The ketone functionality is a gateway to a rich variety of chemical reactions. It can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination, or serve as a key component in cyclization and condensation reactions to form heterocyclic cores.

  • The Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring is not merely a structural feature; it is a reactive site for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex biaryl systems. The ortho position of the chlorine atom also imparts specific steric and electronic properties that can influence the reactivity of the adjacent ketone.

This combination of features makes 8-(2-Chlorophenyl)-8-oxooctanoic acid an attractive precursor for generating molecular libraries aimed at identifying novel therapeutic agents and advanced materials.[1]

Physicochemical & Handling Properties

A thorough understanding of a compound's properties is critical for its effective use in synthesis.

Data Summary
PropertyValue
IUPAC Name 8-(2-chlorophenyl)-8-oxooctanoic acid
Molecular Formula C₁₄H₁₇ClO₃
Molecular Weight 268.74 g/mol
Physical Form White to off-white solid (Predicted)
CAS Number Not explicitly available for the 2-chloro isomer; related isomers are documented.
Solubility Poorly soluble in water; soluble in organic solvents like Methanol, Ethanol, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).[2]
Handling and Storage
  • Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent potential photodegradation of the aromatic ketone and hydrolysis.[2]

  • Dissolution: To prepare stock solutions, use of an ultrasonic bath can aid in the dissolution of suspended particles. Gentle warming may increase solubility, but prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.[2]

Synthesis of the Building Block: The Friedel-Crafts Acylation

The most direct and established method for synthesizing 8-(2-Chlorophenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation.[3][4] This cornerstone reaction of organic chemistry creates the crucial carbon-carbon bond between the aromatic ring and the acyl group.[5][6]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the acylating agent (suberic anhydride), generating a highly electrophilic acylium ion. The π-electron system of chlorobenzene then attacks this ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the aryl ketone product.[5][6]

It is important to note that chlorobenzene is a deactivating but ortho, para-directing substrate.[5][7] Therefore, the reaction will produce a mixture of isomers, primarily the para and ortho products. The desired 8-(2-chlorophenyl)-8-oxooctanoic acid must be separated and purified from this mixture, typically via chromatography or recrystallization. The use of a bulky Lewis acid or specific reaction conditions can sometimes be employed to influence the isomeric ratio.

Synthetic Workflow Diagram

G suberic_anhydride Suberic Anhydride reagents suberic_anhydride->reagents chlorobenzene Chlorobenzene chlorobenzene->reagents lewis_acid AlCl₃ (Lewis Acid) reaction_flask Reaction Mixture lewis_acid->reaction_flask solvent DCM (Solvent) solvent->reaction_flask reagents->reaction_flask Friedel-Crafts Acylation quench quench reaction_flask->quench Quench (Ice/HCl) workup workup quench->workup Work-up & Extraction purification purification workup->purification Purification (Recrystallization/ Chromatography) final_product 8-(2-Chlorophenyl)-8-oxooctanoic acid purification->final_product Isolation

Caption: Workflow for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Detailed Experimental Protocol

Protocol 1: Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid [4]

  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. The system must be kept under a dry, inert atmosphere throughout the reaction.

  • Reagent Preparation: Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM, 10 volumes) in the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add suberic anhydride (1.0 eq) portion-wise to the stirred AlCl₃ suspension, ensuring the temperature remains below 5 °C.

  • Addition of Aryl Substrate: Add 2-chlorobenzene (1.1 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 5 °C to control the reaction rate and minimize side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product containing a mixture of isomers.

  • Purification: The desired 8-(2-chlorophenyl)-8-oxooctanoic acid isomer is purified from the crude mixture using column chromatography on silica gel or by fractional recrystallization.

Applications as a Synthetic Building Block

The true synthetic power of 8-(2-chlorophenyl)-8-oxooctanoic acid is realized in its subsequent transformations. The ketone and carboxylic acid functionalities are prime handles for constructing a diverse range of more complex molecules.[1]

Application Workflow Diagram

G cluster_acid Carboxylic Acid Chemistry cluster_ketone Ketone Chemistry cluster_ring Aromatic Ring Chemistry start 8-(2-Chlorophenyl)-8-oxooctanoic acid ester Ester Derivatives start->ester Esterification (H⁺, ROH) amide Amide Derivatives start->amide Amidation (Coupling Agents) alcohol Secondary Alcohol start->alcohol Reduction (e.g., NaBH₄) heterocycle Heterocyclic Cores (e.g., Pyridazines) start->heterocycle Cyclocondensation (e.g., Hydrazine) biaryl Biaryl Compounds start->biaryl Cross-Coupling (e.g., Suzuki)

Caption: Key synthetic transformations of the title building block.

Synthesis of Heterocyclic Compounds

A prominent application is the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The 1,6-relationship between the ketone and carboxylic acid carbonyls makes this molecule an ideal precursor for forming six-membered heterocyclic rings.

Protocol 2: Synthesis of a Dihydropyridazinone Derivative

This protocol describes a representative cyclocondensation reaction with hydrazine to form a dihydropyridazinone ring system.

  • Starting Material: Begin with 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the keto-acid in glacial acetic acid (15 volumes).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and unreacted hydrazine.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydropyridazinone derivative.

Derivatization of the Carboxylic Acid

Esterification is a common and crucial first step for many synthetic routes, as it protects the carboxylic acid and modifies the molecule's solubility and reactivity. The resulting ethyl ester is a key intermediate for various pharmaceutical compounds.[1][3]

Protocol 3: Fischer Esterification to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate [3][4]

  • Reaction Setup: Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq) in an excess of absolute ethanol (20 volumes) in a round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the final product by column chromatography on silica gel if necessary.

Conclusion

8-(2-Chlorophenyl)-8-oxooctanoic acid stands out as a robust and versatile building block for synthetic chemists. Its preparation via the well-established Friedel-Crafts acylation, coupled with the diverse reactivity of its ketone, carboxylic acid, and chlorophenyl moieties, provides a reliable platform for the synthesis of a wide range of complex organic molecules. The detailed protocols and workflows presented in this guide serve as a practical resource for researchers aiming to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

  • Application Note: A Scalable Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. (2025). Benchchem.
  • Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery. (2025). Benchchem.
  • A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Traditional vs. Novel Green Approach. (2025). Benchchem.
  • Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (2025). Benchchem.
  • An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid. (2025). Benchchem.
  • Common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid. (2025). Benchchem.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Unknown Source.
  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube.
  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this synthetic procedure. Our focus is on enhancing yield, purity, and overall success of the synthesis, grounded in established scientific principles and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid, a valuable intermediate in medicinal chemistry, is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of suberic anhydride with 2-chlorotoluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is often plagued by issues that can significantly impact the yield and purity of the final product. This guide will address these common pitfalls and provide actionable solutions.

Troubleshooting Guide: From Low Yield to Impure Product

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid.

Issue 1: The Reaction Yield is Unexpectedly Low.

A low yield is the most frequent challenge in this synthesis. Several factors, from reagent quality to reaction conditions, can be the culprit.

  • Question: My yield of 8-(2-chlorophenyl)-8-oxooctanoic acid is consistently below 50%. What are the likely causes and how can I improve it?

  • Answer: Low yields in Friedel-Crafts acylation can often be traced back to a few key areas. Let's break them down:

    • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water present in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive.[1]

      • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle AlCl₃ in a glovebox or under a nitrogen atmosphere.

    • Insufficient Catalyst: The product, a ketone, forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction.[1] Therefore, a stoichiometric amount of the catalyst is required.

      • Solution: Use at least 1.2 equivalents of AlCl₃ relative to the suberic anhydride. In some cases, increasing the stoichiometry to 1.5 equivalents can further drive the reaction to completion.

    • Suboptimal Reaction Temperature: The temperature profile of the reaction is critical. Adding the reagents at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

      • Solution: The initial addition of suberic anhydride and 2-chlorotoluene should be performed at a low temperature (0-5 °C) to control the initial exothermic reaction.[2] Subsequently, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-18 hours) is crucial for maximizing conversion.[2]

    • Poor Quality of Starting Materials: Impurities in either suberic anhydride or 2-chlorotoluene can interfere with the reaction.

      • Solution: Use high-purity starting materials. If the purity is questionable, consider purifying them before use. Suberic acid, a potential impurity in suberic anhydride, can be removed by recrystallization. 2-Chlorotoluene can be distilled to remove any non-volatile impurities.

Issue 2: The Crude Product Contains Significant Impurities.

Even with a reasonable yield, purification can be challenging due to the presence of side products.

  • Question: My crude 1H NMR spectrum shows multiple aromatic signals, suggesting the presence of isomers. How can I minimize their formation?

  • Answer: The formation of regioisomers is a common side reaction in Friedel-Crafts acylation of substituted benzenes. The chloro and methyl groups on 2-chlorotoluene are both ortho-, para-directing. This can lead to the formation of the undesired 8-(2-chloro-5-methylphenyl)-8-oxooctanoic acid and other isomers.

    • Understanding the Cause: The regioselectivity is influenced by both electronic and steric effects. While the directing groups favor substitution at specific positions, the steric hindrance from the bulky acylium ion complex can influence the final product distribution.

    • Mitigation Strategies:

      • Catalyst Choice: While AlCl₃ is standard, exploring other Lewis acids could alter the regioselectivity. For instance, milder Lewis acids like ZnCl₂ or solid acid catalysts such as zeolites might offer improved selectivity in some cases.

      • Temperature Control: Maintaining a low reaction temperature during the addition of the electrophile can sometimes enhance the formation of the thermodynamically favored product.

  • Question: After workup, I have a difficult-to-separate oily byproduct. What could it be?

  • Answer: An oily byproduct could be due to several factors:

    • Unreacted Starting Material: Incomplete reaction will leave unreacted 2-chlorotoluene.

    • Polysubstitution Products: Although less common in acylation than alkylation, if the reaction conditions are too harsh (e.g., high temperature), a second acylation on the aromatic ring might occur, leading to more complex and often oily products.

    • Products from Impurities: Impurities in the starting materials can lead to a variety of side products.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.

      • Purification: Careful column chromatography or fractional crystallization might be necessary to separate these byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use suberoyl chloride instead of suberic anhydride?

A1: Yes, suberoyl chloride is also a suitable acylating agent for this reaction. The mechanism is very similar, involving the formation of an acylium ion. In some cases, acyl chlorides can be more reactive than their corresponding anhydrides.

Q2: What is the best way to purify the final product?

A2: Recrystallization is the most common and effective method for purifying 8-(2-chlorophenyl)-8-oxooctanoic acid.[2] A mixed solvent system is often effective. For example, dissolving the crude product in a hot solvent in which it is highly soluble (like ethanol or ethyl acetate) and then slowly adding a solvent in which it is poorly soluble (like hexane or water) until turbidity is observed, followed by slow cooling, can yield pure crystals.

Q3: My purified product has a melting point that is lower than the literature value. What does this indicate?

A3: A depressed and broad melting point range is a classic indicator of an impure compound. The presence of even small amounts of impurities can disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification is recommended.

Q4: Are there any "greener" alternatives to the traditional AlCl₃/DCM system?

A4: Yes, research is ongoing into more environmentally friendly Friedel-Crafts acylation methods. Some promising alternatives include:

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as they are often recyclable and can sometimes offer better regioselectivity.

  • Ionic Liquids: Using ionic liquids as both the solvent and catalyst can offer advantages in terms of catalyst recycling and reduced use of volatile organic compounds.

Experimental Protocols

Protocol 1: Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid[2]

This protocol is a standard laboratory procedure for the synthesis of the target compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Suberic anhydride

  • 2-Chlorotoluene

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (10 volumes) under a nitrogen atmosphere at 0 °C, add suberic anhydride (1.0 eq) portion-wise.

  • After stirring for 15 minutes at 0 °C, add 2-chlorotoluene (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by recrystallization.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude 8-(2-chlorophenyl)-8-oxooctanoic acid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Slowly add water to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data Presentation

Table 1: Comparison of Traditional vs. Greener Synthetic Routes for a similar compound, Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

Performance MetricTraditional Route (AlCl₃)New Synthetic Route (Zeolite H-BEA)Notes
Overall Yield 65%85%The greener route shows a significant improvement in overall yield.
Purity (crude) 85%95%Higher purity of the crude product in the new route simplifies purification.
Reaction Time 18 hours10 hoursThe new one-pot approach significantly reduces the total reaction time.
Catalyst AlCl₃ (stoichiometric)Zeolite H-BEA (catalytic, recyclable)Zeolites are more environmentally friendly and can be reused.

Visualizations

Reaction Pathway

Caption: Friedel-Crafts acylation of suberic anhydride with 2-chlorotoluene.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Assess Catalyst Activity & Amount start->check_catalyst purification Optimize Purification Protocol check_reagents->purification check_conditions->purification check_catalyst->purification success Improved Yield & Purity purification->success

Caption: A systematic approach to troubleshooting the synthesis.

References

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(2-Chlorophenyl)-8-oxooctanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the solubility challenges associated with this molecule and to offer practical, field-proven solutions. Our goal is to explain the causality behind experimental choices, empowering you to overcome solubility issues effectively.

Section 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid that govern its behavior in aqueous solutions.

Q1: What are the key structural features of 8-(2-Chlorophenyl)-8-oxooctanoic acid that cause its low water solubility?

A1: The poor aqueous solubility of this compound is a direct result of its amphipathic nature, where distinct hydrophobic and hydrophilic regions dominate its structure.

  • Hydrophobic Character: The molecule possesses two significant nonpolar regions: the long, eight-carbon aliphatic chain (an octanoic acid derivative) and the 2-chlorophenyl aromatic ring. These regions are "water-hating" and are responsible for the compound's low solubility in polar solvents like water.[1][2] As the hydrocarbon portion of a carboxylic acid increases in size, its water solubility rapidly decreases.[3][4]

  • Hydrophilic Character: The sole polar, "water-loving" group is the carboxylic acid (-COOH) head.[5] While this group can engage in hydrogen bonding with water, its influence is insufficient to overcome the large hydrophobic portion of the molecule in its neutral state.[6]

cluster_molecule 8-(2-Chlorophenyl)-8-oxooctanoic acid hydrophobic_part Hydrophobic Regions (2-Chlorophenyl Ring + C7 Alkyl Chain) - Repel Water - Cause Low Solubility hydrophilic_part Hydrophilic Region (Carboxylic Acid Group) - Interacts with Water - Ionizable

Caption: Key functional regions of the molecule.

Q2: Why is the concept of pKa critical for solubilizing this compound?

A2: The pKa is the single most important parameter for manipulating the solubility of 8-(2-Chlorophenyl)-8-oxooctanoic acid. Carboxylic acids are weak acids, meaning they can exist in two states depending on the pH of the solution:

  • Protonated (Acidic) Form (R-COOH): At a pH below the compound's pKa (predicted to be ~4.75[7]), the carboxylic acid group is protonated and electrically neutral. In this state, the molecule's hydrophobic nature dominates, making it poorly soluble in water.

  • Deprotonated (Conjugate Base) Form (R-COO⁻): At a pH above the pKa, the carboxylic acid loses its proton to become a negatively charged carboxylate anion. This ionic form is significantly more polar and, therefore, orders of magnitude more soluble in water.[6][8]

Manipulating the pH of the solution is the primary mechanism to control which form is present, thereby controlling solubility.

Protonated R-COOH (Protonated Form) - Neutral Charge - Very Low Solubility Deprotonated R-COO⁻ + H⁺ (Deprotonated/Salt Form) - Charged Anion - High Solubility Protonated->Deprotonated Add Base (pH > pKa) Deprotonated->Protonated Add Acid (pH < pKa)

Caption: pH-dependent equilibrium and its effect on solubility.

Section 2: The Primary Troubleshooting Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from the most effective method to alternatives for more constrained experimental designs.

Start Start: Low Solubility Observed Check_pH Can experimental pH be adjusted > 6.0? Start->Check_pH Use_pH Method 1: pH Adjustment (Primary Choice) Check_pH->Use_pH Yes Use_Cosolvent Method 2: Use Co-solvents Check_pH->Use_Cosolvent No Check_Success_pH Solubility Achieved? Use_pH->Check_Success_pH Check_Success_Cosolvent Solubility Achieved? Use_Cosolvent->Check_Success_Cosolvent Advanced Method 3: Advanced Techniques (Surfactants, Sonication) Check_Success_pH->Advanced No End End: Experiment Ready Check_Success_pH->End Yes Check_Success_Cosolvent->Advanced No Check_Success_Cosolvent->End Yes End_Fail End: Re-evaluate Protocol Advanced->End_Fail

Caption: Logical workflow for troubleshooting solubility.

Method 1: pH Adjustment for Solubilization (Primary Recommendation)

This is the most effective and scientifically sound method for dissolving carboxylic acids.[3] By converting the compound to its salt form, you leverage a fundamental chemical property to achieve high aqueous solubility.

Q3: What is the step-by-step protocol for dissolving 8-(2-Chlorophenyl)-8-oxooctanoic acid using a base?

A3: The following protocol details the preparation of a concentrated stock solution.

Experimental Protocol: Preparation of an Alkaline Stock Solution

  • Pre-calculation: Determine the molar quantity of 8-(2-Chlorophenyl)-8-oxooctanoic acid you need to weigh. Prepare a 1.0 to 1.1 molar equivalent of a strong base solution, such as 1 M Sodium Hydroxide (NaOH). Using a slight excess of base ensures complete deprotonation.

  • Weighing: Accurately weigh the solid 8-(2-Chlorophenyl)-8-oxooctanoic acid and place it into a sterile glass vial or flask.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water (or your aqueous buffer). The compound will not dissolve and will form a slurry.

  • Titration with Base: While stirring or vortexing the suspension, add the prepared NaOH solution dropwise. The solid will begin to dissolve as it is converted to its sodium salt.

  • Endpoint Determination: Continue adding the base until all solid material has completely dissolved, resulting in a clear solution.

  • Final Volume Adjustment: Add the remaining water or buffer to reach the final target concentration.

  • pH Verification (Optional but Recommended): Use a calibrated pH meter to check the final pH of the stock solution. It should be significantly above the pKa (typically > 7.0) to ensure the compound remains in its soluble salt form.

  • Sterilization: If required for your experiment, filter-sterilize the final stock solution using a 0.22 µm syringe filter compatible with aqueous solutions.

Trustworthiness Check: The clarity of the final solution is a self-validating indicator of successful solubilization via salt formation. If the solution is hazy or contains particulates, it suggests incomplete deprotonation or that the solubility limit, even for the salt, has been exceeded.

Method 2: Utilizing Co-solvents (For pH-Sensitive Systems)

If your experimental conditions are incompatible with a high pH, a co-solvent system is the next best approach.[9] Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[10][11]

Q4: My assay must be performed at pH 7.4. How do I use co-solvents, and what are the risks?

A4: For pH-restricted applications, you first dissolve the compound in a 100% organic co-solvent to create a high-concentration stock, which is then carefully diluted into your final aqueous buffer.

Causality: The co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable, lower-polarity environment for the hydrophobic regions of your compound to enter.[12]

Table 1: Common Co-solvents for Biological Research

Co-solventRecommended Starting Stock Conc.Max Final Conc. in Assay (Typical)Notes
Dimethyl Sulfoxide (DMSO)10-50 mM< 1% (v/v)Highly effective but can be toxic to cells at higher concentrations.
Ethanol (EtOH)10-50 mM< 1-2% (v/v)Biocompatible at low concentrations; may cause protein precipitation.
Polyethylene Glycol 400 (PEG 400)10-30 mM< 5% (v/v)A less polar, viscous solvent good for very hydrophobic compounds.[13]

Experimental Protocol: Co-solvent Stock Preparation and Dilution

  • Solvent Selection: Choose a co-solvent from Table 1. DMSO is often the first choice due to its high solubilizing power.

  • Stock Preparation: Dissolve the weighed 8-(2-Chlorophenyl)-8-oxooctanoic acid directly in 100% of the chosen co-solvent to your desired stock concentration (e.g., 20 mM in DMSO). Use gentle warming (37°C) or sonication if dissolution is slow.[14]

  • Dilution into Aqueous Buffer: This is a critical step. Add the concentrated co-solvent stock to your final aqueous buffer (e.g., PBS, pH 7.4), not the other way around. Pipette the stock directly into the buffer while vortexing to ensure rapid dispersion. This minimizes localized high concentrations that can cause immediate precipitation.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation occurs, the final co-solvent concentration is too low to maintain solubility. You may need to increase the final percentage of the co-solvent or lower the final concentration of your compound.

Trustworthiness Check: The primary risk is "crashing out." The compound is only soluble in the final buffer because of the presence of the co-solvent. If the final co-solvent percentage is too low, the compound will precipitate. Always prepare a small test batch to confirm solubility before committing a large amount of material.

Section 3: Advanced & Complementary Techniques

Q5: I've tried pH adjustment and co-solvents, but I still see precipitation upon dilution or over time. What else can I do?

A5: If primary methods are insufficient, advanced or complementary techniques can be employed.

  • Surfactants: Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form spherical aggregates called micelles.[15][16] The hydrophobic core of these micelles can encapsulate your poorly soluble compound, increasing its apparent solubility in the bulk aqueous solution.[17] This is particularly useful for stabilizing a solution when the final co-solvent or pH cannot be maintained at an optimal level.

    • Common Choices: For biological applications, non-ionic surfactants like Tween® 80 or Polysorbate 20 are often used.

    • Implementation: Add the surfactant to your final aqueous buffer at a concentration above its CMC before adding your compound stock.

  • Sonication: Applying ultrasonic energy can help break down solid aggregates and increase the rate of dissolution.[14] It is not a method to increase thermodynamic solubility but is excellent for ensuring a recalcitrant solid dissolves completely in a chosen solvent system (e.g., during stock preparation).

Section 4: Troubleshooting Specific Scenarios

Q6: I dissolved my compound in a pH 9.0 buffer, but it precipitates when I add it to my cell culture media at pH 7.4. Why?

A6: This is a classic pH-shift precipitation scenario. At pH 9.0, your compound is in its highly soluble deprotonated (R-COO⁻) form. When you introduce it to the pH 7.4 media, the pH drops closer to the compound's pKa (~4.75). The equilibrium shifts back towards the poorly soluble protonated (R-COOH) form, causing it to precipitate.[8]

Solutions:

  • Combine Methods: Prepare your stock solution using pH adjustment (Method 1). Then, ensure your final cell culture media contains a low percentage of a co-solvent like DMSO (e.g., 0.5%) or a surfactant to help keep the compound in solution at the lower pH.

  • Increase Final pH (If Possible): Determine if your experiment can tolerate a slightly higher pH, for instance, pH 7.8, which would keep more of the compound in its soluble, deprotonated state.

References

  • PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • Fiveable. (n.d.). Surfactant self-assembly and micelle formation. Colloid Science Class Notes. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Micelle Formation by Surfactants. Retrieved from [Link]

  • Wikipedia. (n.d.). Micelle. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Micelle Formation. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Taylor & Francis. (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • Quora. (2017). Organic compounds are mostly not soluble in water but organic acids are soluble. Why?. Retrieved from [Link]

  • University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

Sources

Preventing degradation of 8-(2-Chlorophenyl)-8-oxooctanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(2-Chlorophenyl)-8-oxooctanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this molecule, with a specific focus on preventing its degradation under acidic conditions. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results in my experiments involving 8-(2-Chlorophenyl)-8-oxooctanoic acid. Could the compound be degrading?

A1: Yes, inconsistent results are a common symptom of compound instability. 8-(2-Chlorophenyl)-8-oxooctanoic acid, as a keto-acid, is susceptible to degradation under various conditions, particularly at non-neutral pH, elevated temperatures, and upon exposure to light.[1][2][3] Signs of degradation can include:

  • Appearance of new spots on Thin Layer Chromatography (TLC) plates.

  • Unexpected changes in the color of your solution.[1]

  • A decrease in the peak area of the parent compound in HPLC or GC analysis.[3]

  • Formation of a precipitate.[2]

Q2: What are the optimal storage conditions for 8-(2-Chlorophenyl)-8-oxooctanoic acid to ensure its long-term stability?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][4] Aromatic ketones can be sensitive to light, so using an amber vial or wrapping the container in aluminum foil is recommended.[1] For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[1][3]

Q3: My protocol requires acidic conditions. How does pH affect the stability of this keto-acid?

A3: pH is a critical factor in the stability of 8-(2-Chlorophenyl)-8-oxooctanoic acid. Both strongly acidic and basic conditions can catalyze its degradation.[2][3] Under acidic conditions, the molecule can undergo intramolecular cyclization, a common reaction for gamma and delta-hydroxy or keto-carboxylic acids, leading to the formation of a cyclic lactone or related structures.[5] It is crucial to either avoid strongly acidic conditions or protect the reactive functional groups if exposure to acid is unavoidable.

Troubleshooting Guides

Issue: Compound Degradation Under Acidic Conditions
Root Cause Analysis: Intramolecular Cyclization

The structure of 8-(2-Chlorophenyl)-8-oxooctanoic acid, a γ-keto-carboxylic acid, makes it susceptible to acid-catalyzed intramolecular cyclization. The reaction is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances the electrophilicity of the carbonyl carbon. The carboxylic acid's hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form a stable five-membered cyclic enol-lactone. This new, unintended product will lead to the issues described in the FAQs, such as new TLC spots and a loss of the starting material.

Visualization: Proposed Degradation Pathway

G cluster_0 Acid-Catalyzed Intramolecular Cyclization start 8-(2-Chlorophenyl)-8-oxooctanoic acid protonation Protonation of Ketone (Acid Catalyst, H+) start->protonation Step 1 intermediate Activated Carbocation Intermediate protonation->intermediate cyclization Intramolecular Nucleophilic Attack intermediate->cyclization Step 2 cyclic_intermediate Hemiketal-like Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H2O) cyclic_intermediate->dehydration Step 3 product Cyclic Enol-Lactone Degradant dehydration->product

Caption: Proposed acid-catalyzed degradation of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Preventative Strategy: Functional Group Protection

To prevent degradation during reactions requiring acidic conditions, a robust strategy is to temporarily "protect" the reactive functional groups—the ketone and the carboxylic acid.[6] This involves converting them into less reactive moieties that are stable to the acidic environment and can be selectively removed later to regenerate the original functional groups.[6]

Visualization: General Protection/Deprotection Workflow

G start 8-(2-Chlorophenyl)-8-oxooctanoic acid (Susceptible to Degradation) protect Protection Step (e.g., Ketal or Ester formation) start->protect protected_mol Protected Molecule (Stable in Acid) protect->protected_mol acid_reaction Desired Reaction (Acidic Conditions) protected_mol->acid_reaction post_reaction Product with Protecting Groups acid_reaction->post_reaction deprotect Deprotection Step (e.g., Hydrolysis) post_reaction->deprotect final_product Final Desired Product deprotect->final_product

Caption: Workflow for using protecting groups to prevent degradation.

Experimental Protocols
Protocol 1: Protection of the Ketone as a Cyclic Ketal

Ketones can be effectively protected by converting them into cyclic ketals, which are stable to bases, nucleophiles, and reducing agents but can be removed under aqueous acidic conditions.[7] This protocol is ideal if your subsequent reaction steps are not acidic.

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents, catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction Mixture: To the flask, add 8-(2-Chlorophenyl)-8-oxooctanoic acid, toluene, ethylene glycol, and a catalytic amount of p-TSA.

  • Reflux: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the protected compound.

  • Deprotection: The ketal can be removed by stirring the protected compound with aqueous acid (e.g., 1M HCl) in a solvent like acetone or THF.[7]

Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

Esterification is a common method to protect carboxylic acids. Methyl esters are stable to a wide range of non-hydrolytic conditions.[7][8]

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure (using SOCl₂):

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-(2-Chlorophenyl)-8-oxooctanoic acid in anhydrous methanol at 0°C (ice bath).

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the methyl ester.

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid by heating with aqueous base (e.g., NaOH or LiOH) followed by acidic workup.[7]

Parameter Protection Strategy Conditions for Removal Suitable for Subsequent...
Ketone Protection Cyclic Ketal Formation (e.g., with ethylene glycol)Mild aqueous acid[7]Basic, nucleophilic, or reductive reactions
Carboxylic Acid Protection Ester Formation (e.g., Methyl Ester)Basic hydrolysis followed by acidification[7]Non-hydrolytic acidic or neutral reactions

Note: If your protocol involves strong acid, protecting the carboxylic acid as an ester is the recommended first step. If both acidic and nucleophilic/basic steps are required, a dual protection strategy may be necessary, protecting both the ketone and the carboxylic acid. The choice of protecting groups should be carefully considered to ensure they can be removed without affecting other parts of the molecule (orthogonal protection strategy).[6]

References
  • Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Chemistry LibreTexts. (2020). 6.3: Carbonyl Protecting Groups. [Link]

  • Slideshare. (n.d.). Protection of carbonyl and carboxyl group. [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Ketonic decarboxylation. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Canadian Science Publishing. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]

  • JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • RSC Publishing. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. [Link]

  • PubMed. (n.d.). Metabolism and metabolic effects of ketoacids. [Link]

  • ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. [Link]

  • JoVE. (2023). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]

  • Britannica. (n.d.). Carboxylic acid - Hydroxy, Keto, Acids. [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • ACS Publications. (n.d.). The Decomposition of Alpha Keto Acids. [Link]

  • Chemstock. (n.d.). 2-CHLOROPHENYL ACETIC ACID. [Link]

  • Quora. (2024). What makes β-keto acids more acidic than carboxylic acids?. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]

  • YouTube. (2021). 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids | Organic Chemistry. [Link]

  • Unknown Source. (n.d.). Amino Acid Degradation. [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • PubMed. (2023). Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms. [Link]

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation for 8-(2-Chlorophenyl)-8-oxooctanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this specific Friedel-Crafts acylation reaction. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this synthesis.

Core Principles: Understanding the Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In this specific synthesis, chlorobenzene is acylated by suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired keto-acid.

The reaction proceeds via the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][4] The resulting ketone product, however, is a moderate Lewis base and can form a stable complex with the catalyst, which necessitates the use of stoichiometric or even excess amounts of the Lewis acid.[5][6][7]

Reaction_Mechanism suberic_anhydride Suberic Anhydride complex1 Anhydride-Catalyst Complex suberic_anhydride->complex1 + AlCl₃ alcl3_1 AlCl₃ (Lewis Acid) alcl3_1->complex1 acylium_ion Acylium Ion (Electrophile) complex1->acylium_ion Ring Opening arenium_ion σ-Complex (Arenium Ion) acylium_ion->arenium_ion chlorobenzene Chlorobenzene (Nucleophile) chlorobenzene->arenium_ion Nucleophilic Attack product_complex Product-Catalyst Complex arenium_ion->product_complex - H⁺ (restores aromaticity) final_product 8-(2-Chlorophenyl)-8-oxooctanoic acid product_complex->final_product Quench alcl4 AlCl₄⁻ hcl HCl water H₂O (Work-up) water->final_product

Caption: Generalized mechanism of the Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?

Low yields in this Friedel-Crafts acylation can often be traced to a few critical factors. Here is a systematic approach to troubleshooting the issue.

A1: Common Culprits and Solutions for Low Yield

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[5] Any water present in the reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) must be dried over a suitable drying agent (e.g., CaH₂) and freshly distilled. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst Loading: The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[6][7] Therefore, a stoichiometric amount of the catalyst is required. For this specific reaction involving a dicarboxylic acid precursor (suberic anhydride), more than two equivalents of AlCl₃ are often necessary to account for complexation at both the newly formed ketone and the terminal carboxylic acid.

    • Solution: Start with at least 2.2 equivalents of AlCl₃ relative to the suberic anhydride. You may need to optimize this up to 3.0 equivalents. A systematic increase in catalyst loading can reveal the optimal stoichiometry for your specific conditions.

  • Sub-optimal Reaction Temperature: The reaction requires sufficient energy to overcome the activation barrier, but excessive heat can promote side reactions. The chloro-group on the benzene ring is deactivating, which may necessitate slightly elevated temperatures compared to the acylation of unsubstituted benzene.[5]

    • Solution: The reaction is typically initiated at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.[8] After the addition is complete, the reaction mixture should be allowed to warm to room temperature and may require gentle heating (reflux in DCM, ~40 °C) for several hours to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.

  • Poor Reagent Quality: Impurities in either the chlorobenzene or suberic anhydride can interfere with the reaction, leading to byproduct formation and lower yields.

    • Solution: Use reagents of the highest possible purity. If necessary, purify the chlorobenzene by distillation. Ensure the suberic anhydride is dry and free of suberic acid.

Q2: I'm observing multiple products or significant impurities. What are the likely side products and how can I minimize them?

A2: Minimizing Side Products and Impurities

The primary impurity concern in this reaction is the formation of regioisomers.

  • Regioisomer Formation: The chloro-substituent is an ortho, para-director. While the desired product is the result of ortho acylation, the formation of the para-acylated product, 8-(4-chlorophenyl)-8-oxooctanoic acid, is a significant possibility. Steric hindrance from the chloro group can favor the para product.[9]

    • Solution: The choice of solvent can influence the ortho/para ratio. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are sometimes used, but DCM or DCE are more common and generally provide a workable balance of solubility and selectivity. Precise temperature control is crucial; running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes improve selectivity for the ortho product. It is critical to accept that a mixture of isomers is likely, and purification by column chromatography or recrystallization will be necessary.

  • Polysubstitution: Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring to further attack.[2][5] With a pre-existing deactivating group (the chloro-substituent), polysubstitution is highly unlikely and should not be a primary concern.

Q3: The work-up is problematic, leading to emulsions or product loss. What is an optimized work-up protocol?

A3: An Optimized Work-up Procedure

A careful work-up is essential for isolating the product and avoiding issues like emulsions.

  • Quenching: The reaction must be quenched to decompose the aluminum chloride-ketone complex and hydrolyze any remaining acylating agent.[10][11]

    • Protocol: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid.[12] This process is highly exothermic and should be done in a well-ventilated fume hood with appropriate personal protective equipment. The acid helps to keep the aluminum salts dissolved in the aqueous phase.

  • Extraction: The product will be in the organic layer.

    • Protocol: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.[13]

  • Washing: The combined organic layers should be washed to remove residual acids and salts.

    • Protocol: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid - be careful of CO₂ evolution), and finally with brine to aid in the removal of water.[13]

  • Drying and Concentration:

    • Protocol: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.

Troubleshooting_Workflow start Low Yield or Impurity Issue check_conditions Verify Anhydrous Conditions start->check_conditions check_stoichiometry Review Catalyst Stoichiometry (>2.2 eq AlCl₃) check_conditions->check_stoichiometry Conditions OK optimize_temp Optimize Temperature (Initial 0°C, then RT or Reflux) check_stoichiometry->optimize_temp Stoichiometry OK check_purity Check Reagent Purity optimize_temp->check_purity Temp Profile OK analyze_impurities Identify Impurities (LC-MS, NMR) check_purity->analyze_impurities Reagents Pure isomers Regioisomers (ortho/para) analyze_impurities->isomers Side products observed starting_material Unreacted Starting Material analyze_impurities->starting_material High SM recovery optimize_purification Optimize Purification (Chromatography/ Recrystallization) isomers->optimize_purification increase_catalyst Increase Catalyst Loading or Reaction Time/Temp starting_material->increase_catalyst

Caption: A systematic workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: Why is a stoichiometric amount of Lewis acid required? A: The ketone functional group in the product acts as a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (AlCl₃).[6][7] This complexation effectively sequesters the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst is needed for every acyl group. In this synthesis, where the anhydride can open to form a carboxylic acid, additional catalyst is needed to complex with that carbonyl as well, making a molar ratio of >2:1 (Catalyst:Anhydride) necessary.

Q: What is the best solvent for this reaction? A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices as they are relatively inert and good at solvating the reactants and intermediates.[8] Nitrobenzene or carbon disulfide can sometimes be used to alter regioselectivity but are more hazardous and difficult to remove. For green chemistry initiatives, some researchers are exploring solid acid catalysts or ionic liquids, but AlCl₃ in a chlorinated solvent remains the classical and most robust method.[14]

Q: How does the chloro-substituent on the aromatic ring affect the reaction? A: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[5] This means that the reaction may require more forcing conditions (e.g., slightly higher temperature, longer reaction time, or a higher catalyst load) compared to the acylation of a more electron-rich ring like toluene or anisole. The chlorine is also an ortho, para-director, which leads to the potential formation of two main regioisomers.

Q: Are there milder, more environmentally friendly catalysts I can use instead of AlCl₃? A: Yes, research into "greener" Friedel-Crafts acylation is an active field. Alternatives include other Lewis acids like iron(III) chloride (FeCl₃), which is less moisture-sensitive, or various metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄).[9][14] Solid acid catalysts, such as zeolites or metal oxides like zinc oxide (ZnO), have also been shown to be effective and offer the advantage of easier separation and potential for recycling.[2] However, these catalysts may require significant optimization for this specific substrate and may not be as universally effective as the traditional AlCl₃ system.

Optimized Experimental Protocol

This protocol is a representative example and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Suberic Anhydride

  • Chlorobenzene

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (10 volumes relative to suberic anhydride) and cool the mixture to 0 °C in an ice-water bath. Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise to the stirred solvent.

  • Reagent Addition: Dissolve suberic anhydride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Aromatic Substrate Addition: Following the anhydride addition, add chlorobenzene (1.1 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mixture with a few drops of acetic acid). If the reaction is sluggish, it can be gently heated to reflux (~40 °C) for an additional 2-4 hours.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from a toluene/hexanes mixture) or by column chromatography on silica gel to separate isomers and impurities.

Data Summary Table

The following table summarizes key parameters and their expected impact on the reaction outcome, providing a starting point for optimization.

ParameterConditionExpected OutcomeRationale & Citation
Catalyst AlCl₃High reactivity, but moisture sensitive.The most common and powerful Lewis acid for this transformation.[15]
FeCl₃Milder, less moisture sensitive, may require higher temp.A common alternative that can sometimes offer different selectivity.[9]
Catalyst Stoichiometry < 2.0 eqLow conversion, recovery of starting material.Insufficient catalyst to overcome product complexation.[6][7]
(vs. Anhydride)2.2 - 3.0 eqHigher conversion and yield.Stoichiometric excess is required to drive the reaction.
Temperature 0 °C → Room TempStandard condition, good balance of rate and selectivity.Controls initial exotherm and allows reaction to proceed.[8]
Room Temp → RefluxIncreased reaction rate, potential for lower selectivity.May be necessary for the deactivated chlorobenzene ring.[5]
Solvent Dichloromethane (DCM)Good solubility, standard choice.A versatile and common solvent for Friedel-Crafts reactions.[8]
1,2-Dichloroethane (DCE)Similar to DCM, allows for higher reflux temperature.Useful if higher temperatures are needed to drive the reaction.
References
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Traditional vs. Novel Green Approach.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • BenchChem. (2025).
  • YouTube. (2020).
  • BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Sigma-Aldrich.
  • JoVE. (2025).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • YouTube. (2018).
  • University of Michigan.
  • International Journal of Advanced Chemistry Research. (2021).
  • Organic Chemistry Portal.
  • Wikipedia. (2023). Friedel–Crafts reaction.

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Technical Support Center: Acylation of Chlorobenzene with Suberic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of chlorobenzene with suberic anhydride. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind common experimental challenges, empowering you to optimize your synthesis and mitigate side reactions effectively.

Section 1: Core Reaction Overview and Mechanism

The Friedel-Crafts acylation of chlorobenzene with suberic anhydride is a powerful method for synthesizing γ-keto-carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science. The primary reaction involves the electrophilic aromatic substitution of chlorobenzene, where the acylating agent is an acylium ion generated from suberic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds in two main stages:

  • Mono-acylation: The initial, desired reaction where one equivalent of chlorobenzene reacts with suberic anhydride to form 8-(4-chlorophenyl)-8-oxooctanoic acid.

  • Di-acylation: A potential subsequent reaction where the mono-acylated product (in its activated acyl chloride form) reacts with a second equivalent of chlorobenzene to yield 1,8-bis(4-chlorophenyl)octane-1,8-dione.

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution (EAS) SA Suberic Anhydride Complex1 Anhydride-AlCl₃ Complex SA->Complex1 Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium Acylium Ion Electrophile Complex1->Acylium Ring Opening Chlorobenzene Chlorobenzene Sigma σ-Complex (Arenium Ion) Acylium->Sigma Chlorobenzene->Sigma Nucleophilic Attack Product_mono 8-(4-chlorophenyl)-8-oxooctanoic acid (Mono-acylated Product) Sigma->Product_mono Deprotonation (Aromatization)

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the experiment in a direct question-and-answer format.

Problem: Low or No Product Yield

  • Q1: I've set up the reaction, but my TLC analysis shows only starting material, even after several hours. What's wrong?

    A1: This is a frequent issue, often pointing to problems with the catalyst or reaction conditions. Let's break down the potential causes:

    • Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. Always use freshly opened, anhydrous AlCl₃ from a sealed container or sublimed AlCl₃ for best results.

    • Insufficient Catalyst Stoichiometry: This is a critical point in acylations using anhydrides. You need more than a catalytic amount. At least two equivalents of AlCl₃ are required: one to react with the anhydride to form the acylium ion, and another to complex with the carbonyl oxygen of the resulting ketone product.[1] This product-catalyst complex deactivates the product towards further unwanted reactions but also sequesters the catalyst.[1][2] For sluggish reactions, using 2.2 to 2.5 equivalents can be beneficial.

    • Low Reaction Temperature: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of chlorine. While the initial formation of the acylium ion should be done at low temperatures (0-5°C) to control exothermicity, the subsequent reaction with chlorobenzene often requires warming to room temperature or even gentle heating (40-50°C) to proceed at a reasonable rate.[3]

    • Improper Order of Addition: The standard and most effective procedure is to first create a suspension of AlCl₃ in an inert solvent, cool it, and then add the suberic anhydride. Finally, the chlorobenzene is added dropwise. Adding AlCl₃ to the aromatic compound can lead to undesired side reactions.

G Start Low Yield Issue Cause1 Is Catalyst Active? Start->Cause1 Cause2 Is Catalyst Stoichiometry Correct? Cause1->Cause2 Yes Sol1 Use Fresh/Sublimed AlCl₃. Ensure anhydrous conditions. Cause1->Sol1 No Cause3 Is Temperature Optimal? Cause2->Cause3 Yes Sol2 Use >2 molar equivalents of AlCl₃ (relative to anhydride). Cause2->Sol2 No Sol3 Allow reaction to warm to RT or heat gently after addition. Cause3->Sol3 No

Problem: Formation of Multiple Products

  • Q2: My crude product analysis shows several spots/peaks. I expected a single product. What are these byproducts?

    A2: The formation of multiple products stems from the inherent reactivity of the reagents and intermediates. The most common byproducts are the ortho-isomer and the di-acylated product.

    • Ortho-Acylated Isomer: The chloro group is an ortho, para-director.[4] Therefore, you will inevitably form a mixture of 8-(4-chlorophenyl)-8-oxooctanoic acid (para) and 8-(2-chlorophenyl)-8-oxooctanoic acid (ortho). The para isomer is the major product due to the significant steric hindrance at the ortho position from the bulky acyl chain and the chlorine atom.[5] Ratios can be as high as 97:3 (para:ortho).[5] These isomers can typically be separated by column chromatography or recrystallization.

    • Di-acylated Product: The formation of 1,8-bis(4-chlorophenyl)octane-1,8-dione occurs when the initially formed mono-acylated product reacts further. This happens if chlorobenzene is the limiting reagent or if reaction conditions (high temperature, long reaction times) favor the second acylation. To favor the mono-acylated product, use chlorobenzene in excess. To favor the di-acylated product, use a 2:1 molar ratio of chlorobenzene to suberic anhydride and ensure at least 3-4 equivalents of AlCl₃ are present.

    • Dechlorinated Product: Under harsh conditions, a minor amount of dechlorination can occur, leading to the formation of 8-oxo-8-phenyloctanoic acid. This was observed in the related benzoylation of chlorobenzene, where benzophenone was formed as a byproduct.[5]

G SA Suberic Anhydride Intermediate Acylium Ion SA->Intermediate AlCl3 AlCl₃ AlCl3->Intermediate Chlorobenzene Chlorobenzene Product_p Para-Product (Major) Chlorobenzene->Product_p Product_o Ortho-Product (Minor) Chlorobenzene->Product_o Intermediate->Product_p Para attack Intermediate->Product_o Ortho attack Product_di Di-acylated Product Product_p->Product_di + Chlorobenzene + Acylium Ion formation

Section 3: Frequently Asked Questions (FAQs)
  • Q3: How does solvent choice affect the reaction and potential side reactions?

    A3: Solvent choice is crucial for managing reactivity, solubility, and temperature.

    • Chlorinated Solvents (DCM, 1,2-dichloroethane): These are generally inert and good choices. 1,2-dichloroethane (DCE) has a higher boiling point, allowing for heating if the reaction is sluggish.

    • Carbon Disulfide (CS₂): A classic, non-polar solvent for Friedel-Crafts reactions. It's effective but highly flammable and toxic.

    • Nitrobenzene: This is an excellent solvent for acylating deactivated rings like chlorobenzene.[6][7] Because nitrobenzene is itself strongly deactivated, it won't compete in the acylation.[7] It also has a high boiling point and can help dissolve the intermediate catalyst-product complexes, potentially leading to cleaner reactions.[6][8]

  • Q4: Can I avoid using AlCl₃ due to its hazardous nature?

    A4: Yes, several alternative, more environmentally benign catalysts have been developed, although they may require optimization.

    • Metal Triflates (e.g., Yb(OTf)₃, Hf(OTf)₄): These are water-tolerant Lewis acids that can be used in catalytic amounts and are often reusable.[9] They have been shown to be effective for acylating even deactivated substrates like chlorobenzene.[9]

    • Zinc Oxide (ZnO): Research has shown that simple, reusable metal oxides like ZnO can catalyze Friedel-Crafts acylations under solvent-free conditions at room temperature, offering a much "greener" alternative.[9][10]

  • Q5: Is intramolecular cyclization of the product a concern?

    A5: Intramolecular Friedel-Crafts acylation of the 8-(4-chlorophenyl)-8-oxooctanoic acid product is a possibility, which would lead to a fused ring system. However, this typically requires the formation of a 7-membered ring, which is kinetically less favorable than intermolecular reactions. This side reaction is more likely under forcing conditions, such as very high temperatures and prolonged reaction times after the initial intermolecular acylation is complete. For most standard protocols, it is not a major competing pathway.

ParameterRecommendation for Mono-acylationRecommendation for Di-acylationRationale
Molar Ratio (Chlorobenzene:Anhydride) > 2 : 1 (Use Chlorobenzene as solvent/excess reagent)2.2 : 1Excess chlorobenzene favors the initial reaction. Stoichiometric control is needed for the second step.
Catalyst (AlCl₃) Stoichiometry 2.2 - 2.5 equivalents (relative to anhydride)3.5 - 4.0 equivalents (relative to anhydride)Compensates for complexation with anhydride and two product carbonyls.
Solvent Chlorobenzene, DCE, or NitrobenzeneDCE or NitrobenzeneAn inert solvent is required when not using the aromatic substrate in excess.
Temperature 0°C for addition, then warm to 25-50°C0°C for addition, then warm to 50-70°CHigher temperature is needed to drive the second, more difficult acylation step.
Section 4: Reference Experimental Protocol

Synthesis of 8-(4-chlorophenyl)-8-oxooctanoic acid (Mono-acylated Product)

  • Disclaimer: This is a representative protocol. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Suberic Anhydride

    • Chlorobenzene (anhydrous)

    • 1,2-Dichloroethane (DCE, anhydrous)

    • Hydrochloric Acid (HCl), 6M

    • Crushed Ice

    • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Procedure:

    • Setup: Equip a three-necked, oven-dried 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler/scrubber containing mineral oil.

    • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (2.2 eq). Add anhydrous DCE (150 mL) to create a suspension.

    • Cooling: Cool the suspension to 0-5°C using an ice-water bath.

    • Anhydride Addition: Dissolve suberic anhydride (1.0 eq) in anhydrous DCE (50 mL) and add it dropwise to the cold AlCl₃ suspension over 20 minutes.

    • Chlorobenzene Addition: Add anhydrous chlorobenzene (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).

    • Workup: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice (300 g) and 6M HCl (100 mL). This quench is highly exothermic.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE (2 x 75 mL).

    • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel to yield the pure product.

References
  • Gauth. (n.d.). Solved: Which solvent is used in Friedel Crafts reaction? [Chemistry].
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing.
  • JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Benchchem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?.
  • Brainly.in. (2019). Explain the friedel craft alkylation of chlorobenzene.
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE.
  • Unknown. (n.d.). ORGANIC REACTION MECHANISM.
  • ResearchGate. (2025). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (2025). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

Sources

Removing unreacted starting materials from 8-(2-Chlorophenyl)-8-oxooctanoic acid product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 8-(2-Chlorophenyl)-8-oxooctanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction

The synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid, a valuable building block in medicinal chemistry, is commonly achieved via a Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2][3] While effective, this reaction rarely proceeds to 100% completion and can generate side products, leaving the crude product contaminated with unreacted starting materials. This guide provides a systematic approach to identifying and removing these impurities, leading to a final product of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 8-(2-Chlorophenyl)-8-oxooctanoic acid product?

A1: Given a standard Friedel-Crafts acylation pathway, the primary contaminants are typically the starting materials themselves. These include:

  • Suberic Acid (or Suberic Anhydride): As the acylating agent, it is a dicarboxylic acid and represents the most common acidic impurity.[4][5]

  • Neutral Organic Species: These can include the aromatic substrate (e.g., chlorobenzene) and potentially neutral byproducts from side reactions. If 2-chloroacetophenone were used in an alternative synthesis, it would also fall into this category as a neutral ketone impurity.[6][7]

  • Positional Isomers: The chloro- group on the benzene ring is ortho-, para-directing.[2] While the desired product is the ortho-substituted isomer, the formation of the para-isomer, 8-(4-Chlorophenyl)-8-oxooctanoic acid, is a common byproduct.

Q2: How can I quickly assess the purity of my crude product and identify the impurities?

A2: Thin-Layer Chromatography (TLC) is the most effective initial step. By spotting your crude product alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to improve spot shape for carboxylic acids), you can visualize the number of components. The unreacted suberic acid is highly polar and will have a very low Rf value, while less polar, neutral impurities will travel further up the plate. Your desired product, being a monofunctionalized carboxylic acid, will have an intermediate polarity.

Q3: What is the most efficient first step for removing both acidic and neutral starting materials?

A3: Acid-base extraction is the cornerstone of this purification. This technique leverages the acidic nature of the carboxylic acid functional groups present in both the product and the unreacted suberic acid. By washing an organic solution of your crude product with a mild aqueous base like sodium bicarbonate, you can selectively convert the acidic components into their water-soluble carboxylate salts, pulling them into the aqueous layer and leaving neutral impurities behind in the organic layer.[8][9] The acids can then be recovered by re-acidifying the aqueous layer.

Q4: After acid-base extraction, my product still shows minor impurities on TLC. What should I do next?

A4: If minor impurities persist, recrystallization is the recommended next step. This technique purifies the product based on differences in solubility between the desired compound and the contaminants in a specific solvent at varying temperatures.[10] Finding the right solvent is key; an ideal solvent will dissolve your product completely when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures. If recrystallization fails to remove an impurity with very similar properties (like a positional isomer), column chromatography may be necessary.

Physicochemical Properties for Purification Strategy

To design an effective purification protocol, understanding the physical properties of the key compounds is essential. The differences in solubility and physical state form the basis of the separation techniques described.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateWater SolubilityKey Characteristic for Separation
8-(2-Chlorophenyl)-8-oxooctanoic acid (Product)C₁₄H₁₇ClO₃284.73Solid (Predicted)[11]Very Low (Predicted)[12]Acidic (pKa ≈ 4.75)[12]; Soluble in aq. base
Suberic Acid (Starting Material)C₈H₁₄O₄174.20Crystalline Solid[4]Sparingly soluble (2.46 g/L)[4]Diacidic; Soluble in aq. base
2-Chloroacetophenone (Potential Neutral Impurity)C₈H₇ClO154.59Crystalline Solid[7]Insoluble (<0.1 g/100 mL)[6][13]Neutral; Remains in organic solvent

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Product is an oil and will not solidify after workup. High concentration of impurities depressing the melting point; Residual solvent.1. Perform the acid-base extraction protocol to remove the bulk of impurities. 2. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. 3. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
Multiple spots are visible on TLC after initial aqueous workup. Incomplete reaction; Formation of byproducts (e.g., positional isomers).1. This is expected. Proceed with the detailed acid-base extraction protocol to separate acidic products from neutral impurities. 2. If multiple spots persist in the acidic fraction, proceed to recrystallization or column chromatography to separate isomers.
An emulsion forms during the acid-base extraction. The organic and aqueous layers are not separating cleanly, often due to high concentration or vigorous shaking.1. Add a small amount of brine (saturated aq. NaCl solution) to "break" the emulsion by increasing the ionic strength of the aqueous phase. 2. Allow the separatory funnel to stand undisturbed for a longer period. 3. If necessary, filter the entire mixture through a pad of Celite.
Low yield after recrystallization. Product is too soluble in the chosen cold solvent; Too much solvent was used; Premature crystallization during hot filtration.1. Cool the crystallization mixture in an ice bath for at least 30 minutes to maximize crystal formation. 2. Reduce the volume of the mother liquor by evaporation and cool again to recover a second crop of crystals. 3. Ensure the filtration apparatus is pre-heated when performing a hot filtration to remove solid impurities.
Product remains colored (e.g., yellow or brown). Presence of persistent, colored impurities.1. During the recrystallization protocol, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal. 2. Boil for a few minutes and then perform a hot filtration through Celite or fluted filter paper to remove the charcoal and the adsorbed impurities.[10]

Detailed Experimental Protocols

Protocol 1: Bulk Impurity Removal via Acid-Base Extraction

This protocol is designed to separate the acidic product from any neutral starting materials or byproducts.

Causality: This process exploits the Brønsted-Lowry acid-base principle. The carboxylic acid functional group of the product and unreacted suberic acid will readily donate a proton to a weak base (HCO₃⁻), forming an ionic carboxylate salt.[8] This salt is highly polar and thus soluble in the aqueous layer, while neutral organic compounds (like 2-chloroacetophenone or chlorobenzene) have no acidic proton and remain in the non-polar organic solvent.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent (e.g., EtOAc) Wash Wash with Saturated aq. NaHCO₃ Crude->Wash Organic_Layer Organic Layer: Neutral Impurities (e.g., 2-chloroacetophenone) Wash->Organic_Layer Separate Layers Aqueous_Layer Aqueous Layer: Product & Suberic Acid (as Sodium Salts) Wash->Aqueous_Layer Dry Dry (Na₂SO₄), Filter, Evaporate Organic_Layer->Dry Neutral_Waste Discard Neutral Fraction Dry->Neutral_Waste Acidify Acidify to pH ~2 with cold 2M HCl Aqueous_Layer->Acidify Precipitate Precipitate Forms: Purified Acidic Fraction Acidify->Precipitate Filter Collect by Vacuum Filtration Precipitate->Filter Pure_Product Wash with Cold H₂O & Dry Under Vacuum Filter->Pure_Product

Caption: Workflow for purifying 8-(2-Chlorophenyl)-8-oxooctanoic acid via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release the CO₂ gas that evolves. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with fresh NaHCO₃ solution two more times to ensure all acidic components are removed. Combine all aqueous extracts.

  • Isolate Neutral Impurities: The remaining organic layer contains the neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, filtered, and evaporated to isolate these compounds for analysis or disposal.[14]

  • Precipitation of Product: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2 (test with pH paper). A white precipitate of the purified acidic components (product and any suberic acid) should form.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter with several portions of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product thoroughly, preferably in a vacuum oven at a temperature below its melting point.

Protocol 2: Final Purification by Recrystallization

This protocol is used to remove trace impurities, particularly unreacted suberic acid, from the product obtained after acid-base extraction.

Causality: Recrystallization separates compounds based on their differential solubility in a given solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurities (like suberic acid) have a different solubility profile, ideally remaining in the cold solution (mother liquor).

Methodology:

  • Solvent Selection: Test various solvents to find a suitable one. A good starting point could be an ethanol/water or acetone/water mixture. Place a small amount of your product in a test tube, add a few drops of solvent, and heat. A good solvent will dissolve the product upon heating and form crystals upon cooling.

  • Dissolution: Place the dried, post-extraction product into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm flask. This prevents the product from crystallizing prematurely.[10]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them thoroughly under vacuum.

By following this structured approach of analysis, extraction, and final polishing, researchers can effectively remove unreacted starting materials and obtain high-purity 8-(2-Chlorophenyl)-8-oxooctanoic acid suitable for downstream applications.

References

Click to expand
  • Wikipedia. Suberic acid. [Link]

  • PubChem. 2-Chloroacetophenone | C8H7ClO | CID 10757. [Link]

  • TradeIndia. Know More about Suberic Acid and its Application. [Link]

  • Charkit Chemical Corporation. Material Safety Data Sheet: 2-Chloroacetophenone. [Link]

  • Science.gov. friedel-crafts acylation reaction: Topics by Science.gov. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Filo. Conversion of Chlorobenzene to 2-Chloroacetophenone. [Link]

  • Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Filo. Chlorobenzene to 2-chloroacetophenone. [Link]

  • ResearchGate. How to remove unreacted 2-hydroxy acetophenone from chalcone ?. [Link]

  • European Patent Office. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • PubChem. 8-Chlorooctanoic acid | C8H15ClO2 | CID 548250. [Link]

  • University of Malaya. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. [Link]

  • Google Patents. US20030155298A1 - Process for purifying an organic acid.

Sources

Technical Support Center: Scale-up Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to ensure your synthetic efforts are successful.

The primary and most established method for synthesizing 8-(2-chlorophenyl)-8-oxooctanoic acid is through the Friedel-Crafts acylation of a 2-chlorinated aromatic compound with a suberic acid derivative.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[2]

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding the synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid.

Q1: What is the most common synthetic route for 8-(2-chlorophenyl)-8-oxooctanoic acid?

The most prevalent and scalable method is the Friedel-Crafts acylation.[1] This typically involves reacting 2-chlorobenzene or a related derivative with suberic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction is an electrophilic aromatic substitution where an acylium ion, generated from the suberic anhydride and AlCl₃, attacks the 2-chlorobenzene ring.[3]

Q2: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis?

Friedel-Crafts acylation offers several advantages over alkylation. The acyl group (-COR) deactivates the aromatic ring, which prevents polysubstitution—a common issue in Friedel-Crafts alkylation where the alkylated product is more reactive than the starting material.[4][5] This deactivation ensures a monoacylated product is predominantly formed.[5] Additionally, the acylium ion intermediate is less prone to the carbocation rearrangements that often plague alkylation reactions.[3]

Q3: What are the primary safety concerns when scaling up this synthesis?

The use of aluminum chloride (AlCl₃) presents the most significant safety challenge. It is a highly moisture-sensitive and corrosive solid that reacts exothermically with water, releasing hydrochloric acid (HCl) gas.[6] Proper handling in an inert, anhydrous environment is crucial. The reaction quench, typically with ice and acid, can also be highly exothermic and requires careful, controlled addition.[7] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Q4: Can I use a carboxylic acid directly instead of an anhydride for the acylation?

While possible, using suberic acid directly is less common and can be less efficient than using suberic anhydride or suberoyl chloride.[5] Carboxylic acids are less reactive acylating agents. However, methods exist that utilize cyanuric chloride and AlCl₃ to facilitate acylation directly from carboxylic acids.[5]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the scale-up synthesis.

Low or No Conversion
Q5: My reaction shows very low conversion to the desired product. What are the likely causes?

Several factors can contribute to low or no conversion in a Friedel-Crafts acylation. Here's a systematic approach to diagnosing the issue:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[6] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.[8]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: The product, an aryl ketone, can form a stable complex with the Lewis acid catalyst.[6] This effectively removes the catalyst from the reaction cycle.

    • Solution: A stoichiometric amount of AlCl₃, rather than a catalytic amount, is often required.[6] It is common to use slightly more than one equivalent of the catalyst relative to the acylating agent.[9]

  • Deactivated Aromatic Ring: While 2-chlorobenzene is suitable, strongly electron-withdrawing groups on the aromatic substrate can significantly slow down or halt the reaction.[6] The chloro group is deactivating, but ortho, para-directing.

    • Solution: For this specific synthesis, 2-chlorobenzene is the intended starting material. If you are attempting to use a different, more deactivated aromatic compound, you may need to switch to a more potent Lewis acid or employ harsher reaction conditions, though this can lead to side reactions.

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy.[6]

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture. However, be cautious as excessive heat can promote side reactions. A typical procedure involves stirring at room temperature for an extended period (e.g., 12 hours).[7]

Formation of Multiple Products
Q6: I'm observing multiple spots on my TLC plate, indicating several products. What could be the cause?

The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Isomer Formation: Friedel-Crafts acylation on a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers. In the case of 2-chlorobenzene, acylation can occur at the positions ortho, meta, and para to the chlorine atom.

    • Explanation: The chloro group is an ortho, para-director. Therefore, you would expect the major products to be acylation at the positions ortho and para to the chlorine. Steric hindrance from the chloro group and the incoming acyl group can influence the ratio of these isomers.[6] Direct acylation of chlorobenzene is known to produce a mixture of isomers, with the para isomer often being the major product due to less steric hindrance.[10]

    • Solution: Careful optimization of reaction conditions (temperature, solvent, and catalyst) can sometimes influence the isomer ratio. However, chromatographic purification will likely be necessary to isolate the desired 8-(2-chlorophenyl)-8-oxooctanoic acid.

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[6] However, since the acyl group is deactivating, this is less of a concern for this specific synthesis.[11]

Work-up and Purification Challenges
Q7: The reaction mixture is difficult to work with after quenching. How can I improve the work-up?

The work-up of a large-scale Friedel-Crafts reaction can be challenging due to the formation of viscous aluminum salt precipitates.

  • Issue: After quenching with ice and HCl, a thick, sometimes un-stirrable slurry can form.

    • Solution: The quench should be performed slowly and with vigorous stirring. Adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid is a standard procedure.[7] Using a sufficiently large vessel for the quench is crucial to manage potential foaming and splashing. Ensure enough acid is used to fully dissolve the aluminum salts.

  • Issue: Emulsion formation during extraction.

    • Solution: If emulsions form during the extraction with an organic solvent like dichloromethane (DCM), adding brine (saturated NaCl solution) can help to break the emulsion. Allowing the mixture to stand for a period may also help the layers to separate.

Q8: I am struggling to purify the final product. What are the recommended purification methods?

The crude product often contains unreacted starting materials and isomeric byproducts.

  • Recrystallization: This is a common and effective method for purifying the crude carboxylic acid product.[7] Suitable solvent systems need to be determined empirically, but common choices include ethanol, ethyl acetate/hexanes, or toluene.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes or a similar solvent system is typically used.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer, containing the carboxylate salt, can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.[10]

III. Experimental Protocols & Data

Protocol 1: Scale-up Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

This protocol is adapted from established Friedel-Crafts acylation procedures.[7]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Suberic anhydride

  • 2-Chlorotoluene (can be substituted with 2-chlorobenzene, but the original protocol uses 2-chlorotoluene)

  • Dry dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, charge a suitable reaction vessel with anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (10 volumes).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add suberic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add 2-chlorotoluene (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 5 volumes).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 8-(2-chlorophenyl)-8-oxooctanoic acid.

  • Purify the crude product by recrystallization.

Data Summary: Reaction Parameters

The following table summarizes key reaction parameters and their impact on the synthesis.

ParameterRecommended ConditionRationalePotential Issues if Deviated
Catalyst Stoichiometry 1.1 - 1.5 equivalentsTo compensate for complexation with the ketone product.[6]Low conversion due to catalyst deactivation.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.[6]Higher temps can lead to byproducts; too low may stall the reaction.
Reaction Time 12 - 24 hoursTo ensure the reaction goes to completion.[7]Shorter times may result in incomplete conversion.
Solvent Anhydrous DichloromethaneInert solvent that is suitable for Friedel-Crafts reactions.[7]Protic or wet solvents will deactivate the catalyst.

IV. Visualizing the Workflow

Workflow for Troubleshooting Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in the Friedel-Crafts acylation.

Troubleshooting_Workflow Troubleshooting Low Yield in Friedel-Crafts Acylation cluster_solutions Corrective Actions Start Low Yield Observed Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Check_Conditions Verify Anhydrous Conditions Check_Catalyst->Check_Conditions Catalyst OK Sol_Catalyst Use fresh, anhydrous AlCl3 Increase catalyst loading Check_Catalyst->Sol_Catalyst Issue Found Check_Temp_Time Optimize Temperature & Reaction Time Check_Conditions->Check_Temp_Time Conditions Anhydrous Sol_Conditions Oven-dry glassware Use anhydrous solvents Check_Conditions->Sol_Conditions Issue Found Check_Reagents Assess Reagent Purity Check_Temp_Time->Check_Reagents Temp/Time Optimized Sol_Temp_Time Gradually increase temperature Extend reaction time Check_Temp_Time->Sol_Temp_Time Issue Found Purification Optimize Purification Check_Reagents->Purification Reagents Pure Sol_Reagents Use freshly opened or purified reagents Check_Reagents->Sol_Reagents Issue Found Success Improved Yield Purification->Success Sol_Purification Employ acid-base extraction Optimize recrystallization solvent Purification->Sol_Purification Losses During Purification Sol_Catalyst->Check_Catalyst Sol_Conditions->Check_Conditions Sol_Temp_Time->Check_Temp_Time Sol_Reagents->Check_Reagents Sol_Purification->Success

Caption: A stepwise workflow for troubleshooting low yields.

General Synthetic Pathway

This diagram illustrates the overall synthetic pathway for 8-(2-chlorophenyl)-8-oxooctanoic acid via Friedel-Crafts acylation.

Synthetic_Pathway Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid Substrate 2-Chlorobenzene Reaction_Step2 Electrophilic Aromatic Substitution Substrate->Reaction_Step2 Reagent Suberic Anhydride Reaction_Step1 Formation of Acylium Ion Reagent->Reaction_Step1 Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction_Step1 Intermediate Acylium Ion Electrophile Intermediate->Reaction_Step2 Product 8-(2-Chlorophenyl)-8-oxooctanoic Acid Reaction_Step1->Intermediate Reaction_Step2->Product

Sources

Minimizing impurities during the esterification of 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals to address common challenges and minimize impurities during the esterification of 8-(2-Chlorophenyl)-8-oxooctanoic acid to its corresponding ethyl ester, a key intermediate in synthetic chemistry.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance reaction efficiency and product purity.

Section 1: Understanding the Core Challenges

The esterification of 8-(2-Chlorophenyl)-8-oxooctanoic acid, typically via Fischer-Speier esterification, is an equilibrium-driven process catalyzed by acid.[3][4] While seemingly straightforward, the molecule's structure—featuring a keto group and a substituted aromatic ring—presents specific challenges that can lead to impurity generation.

Key challenges include:

  • Reversible Reaction: The formation of water as a byproduct can drive the equilibrium back towards the starting materials, leading to incomplete conversion.[3][5]

  • Side Reactions: The presence of the ketone functional group and the acidic reaction conditions can promote unwanted side reactions.

  • Starting Material Purity: The purity of the initial keto-acid, often synthesized via Friedel-Crafts acylation, directly impacts the final ester's purity. Isomeric impurities from the acylation step can carry through.[2][6]

  • Work-up and Purification: Inefficient removal of the acid catalyst, unreacted starting material, and reaction byproducts can compromise the final product's quality.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My esterification reaction is slow or does not go to completion. What are the primary causes and solutions?

A1: Slow or incomplete reactions are a hallmark of Fischer esterification equilibrium issues.[3][7]

  • Cause 1: Water Accumulation: Water, a byproduct, shifts the equilibrium back to the reactants.[8] In a standard reflux, water co-distills with the alcohol and condenses back into the reaction, stalling progress.

    • Solution: Employ a Dean-Stark apparatus to physically remove water from the reaction mixture as it forms. Alternatively, adding a dehydrating agent like molecular sieves can sequester water. Using a large excess of the alcohol (e.g., ethanol) can also effectively push the equilibrium towards the product.[4][7]

  • Cause 2: Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) results in a slow reaction rate.[7]

    • Solution: Ensure the catalyst loading is between 1-5 mol% relative to the carboxylic acid. The catalyst protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the alcohol.[7][9]

  • Cause 3: Low Temperature: The reaction requires sufficient thermal energy.

    • Solution: Ensure the reaction is brought to a steady reflux temperature for the chosen alcohol/solvent system.[7]

Q2: After the work-up, my NMR/HPLC analysis shows a significant amount of unreacted 8-(2-Chlorophenyl)-8-oxooctanoic acid. How can I improve its removal?

A2: Residual starting material is a very common impurity.

  • Cause: Inadequate Basic Wash: The standard method for removing the acidic starting material is washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[1][7] If this wash is insufficient, the acid will remain.

    • Solution: Increase the volume and/or concentration of the basic wash. Perform multiple washes (e.g., 3x with saturated NaHCO₃ solution) and check the pH of the final aqueous wash to ensure it is basic (pH > 8). This confirms that all acidic components have been neutralized and extracted.[7]

Q3: My product appears to have an isomeric impurity. What is it likely to be and how did it get there?

A3: The most probable isomeric impurity is Ethyl 8-(4-chlorophenyl)-8-oxooctanoate.[6]

  • Cause: Impurity from Friedel-Crafts Acylation: The starting material, 8-(2-Chlorophenyl)-8-oxooctanoic acid, is typically synthesized via Friedel-Crafts acylation of chlorobenzene.[2] This reaction can produce a mixture of ortho and para isomers, with the para isomer being a common byproduct. This impurity is then carried through the esterification step.[6]

    • Solution:

      • Purify the Starting Acid: It is highly recommended to purify the 8-(2-Chlorophenyl)-8-oxooctanoic acid by recrystallization before the esterification step.

      • Purify the Final Ester: If the impurity is already present in the ester, purification by column chromatography on silica gel is the most effective method for separation.[1][2] The difference in polarity between the ortho and para isomers is usually sufficient for a clean separation.

Q4: Are there any potential side reactions involving the ketone group?

A4: Yes, under the acidic conditions of Fischer esterification, the ketone can potentially undergo side reactions.

  • Potential Side Reaction: Acetal/Ketal Formation: The ketone carbonyl can react with the alcohol (ethanol) in the presence of the acid catalyst to form a diethyl ketal.

    • Mitigation: This reaction is also an equilibrium process. The formation of the ketal is generally less favorable than the esterification of the carboxylic acid. Using the minimum effective amount of acid catalyst and carefully controlling the reaction time can minimize this byproduct. During aqueous work-up, the acidic conditions used to quench the reaction will hydrolyze most of the ketal back to the ketone.[10]

Section 3: Recommended Experimental Protocols

Protocol 1: Fischer Esterification of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

This protocol is optimized to drive the reaction to completion and simplify purification.

Workflow Diagram:

Esterification_Workflow Start 1. Combine Keto-Acid, Ethanol & H₂SO₄ Reflux 2. Reflux with Dean-Stark Trap (4-6h) Start->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Check for completion Workup 4. Aqueous Work-up (NaHCO₃ wash) Monitor->Workup Purify 5. Purify via Column Chromatography Workup->Purify End Pure Ethyl Ester Purify->End

Caption: Optimized workflow for the synthesis and purification of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

Materials:

  • 8-(2-Chlorophenyl)-8-oxooctanoic acid (1.0 eq)

  • Anhydrous Ethanol (10-20 eq)

  • Toluene (optional, to aid azeotropic removal of water)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for chromatography)

  • Silica Gel

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 8-(2-Chlorophenyl)-8-oxooctanoic acid.

  • Reagents: Add anhydrous ethanol and toluene (approx. 1:1 ratio with ethanol). Add a magnetic stir bar.

  • Catalyst: Slowly add the concentrated sulfuric acid to the stirred mixture.

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting material.[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash thoroughly with saturated NaHCO₃ solution (3 times). Check the pH of the final aqueous layer to ensure it is basic.

    • Wash the organic layer with brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.[1]

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action Citation
Incomplete Reaction Equilibrium limitation (water)Use a Dean-Stark trap or excess alcohol.[3][5][7]
Insufficient catalystEnsure 1-5 mol% acid catalyst loading.[7]
Residual Starting Acid Ineffective basic washIncrease volume/repetitions of NaHCO₃ wash; check pH.[7]
Isomeric Impurity Contamination from previous stepPurify the starting acid before esterification or use column chromatography on the final product.[2][6]
Unknown Byproduct Ketal formationUse minimal catalyst and reaction time; byproduct should hydrolyze during acidic work-up.[10]

Section 4: Impurity Formation Pathways

The following diagram illustrates the desired reaction versus the primary equilibrium issue and a potential side reaction.

Caption: Reaction pathways showing the main esterification, equilibrium reversal, and a potential side reaction.

Section 5: References

  • Benchchem. (2025). Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery. Benchchem. Available at:

  • Benchchem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem. Available at:

  • Benchchem. (2025). Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Benchchem. Available at:

  • Benchchem. (2025). Troubleshooting low yields in the esterification of keto acids. Benchchem. Available at:

  • Benchchem. (2025). Minimizing impurities in the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid. Benchchem. Available at:

  • Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Chad's Prep. Available at:

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at:

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. Available at:

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at:

  • Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. Springboard Biodiesel. Available at:

  • Benchchem. (2025). Technical Support Center: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Benchchem. Available at:

Sources

Stability issues of 8-(2-Chlorophenyl)-8-oxooctanoic acid in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-(2-Chlorophenyl)-8-oxooctanoic Acid

A Guide to Ensuring Stability in Long-Term Storage and Experimental Use

Welcome to the technical support resource for 8-(2-Chlorophenyl)-8-oxooctanoic acid. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide has been developed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for the stability challenges associated with this keto-acid derivative. We will explore the underlying chemical principles governing its stability and provide validated protocols to help you mitigate degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Q1: What are the primary factors that can compromise the stability of 8-(2-Chlorophenyl)-8-oxooctanoic acid?

A1: The stability of this molecule is influenced by several environmental factors, stemming from its distinct functional groups: the aromatic ketone and the carboxylic acid. The primary stressors are:

  • Light: Aromatic ketones are known to be photosensitive and can absorb UV light, leading to photochemical reactions and degradation.[1][2]

  • Temperature: Elevated temperatures can provide the activation energy for degradation reactions. While the compound is a solid with a high predicted boiling point, prolonged exposure to heat, especially in solution, can cause decomposition.[1]

  • Moisture: As a carboxylic acid, the compound is hygroscopic. Absorbed moisture can facilitate hydrolysis or other degradation pathways, particularly when combined with high temperatures.[1][3]

  • pH: In solution, extreme pH conditions (strongly acidic or basic) can catalyze the degradation of keto-acids.[1][4] It is advisable to maintain solutions at a neutral pH (6-8) unless experimentally required.[4]

Q2: What are the definitive long-term storage conditions for the solid compound?

A2: To ensure multi-year stability of the solid (powder) form, it is imperative to control the factors mentioned above. Based on best practices for structurally similar compounds, we recommend the following:

  • Temperature: For long-term storage, -20°C is recommended.[5] For short-term use (weeks), storage at 2-8°C is acceptable.[5]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen.

  • Light: The container must be opaque or stored in a dark location to prevent photodegradation.[1]

Table 1: Recommended Storage Conditions

FormDurationTemperatureAtmosphereLight Condition
Solid Long-Term (>6 months)-20°C[5]Tightly sealed, inert gasDark[1]
Short-Term (<6 months)2-8°C[5]Tightly sealedDark[1]
Solution Long-Term (>1 month)-80°CTightly sealed, inert gasDark
Short-Term (<1 month)-20°C[1]Tightly sealedDark

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A3: Due to its long alkyl chain and aromatic ring, the compound has poor solubility in water but is more soluble in organic solvents.[1]

  • Solvent Selection: Dimethyl sulfoxide (DMSO), ethanol, and methanol are suitable choices.[1] Always use anhydrous grade solvents to minimize moisture content.

  • Preparation: To aid dissolution, you can gently warm the mixture or use an ultrasonic bath.[1]

  • Storage: Prepare aliquots of your stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Store these aliquots at -20°C for short-term use or -80°C for long-term stability, protected from light.[1]

Q4: What are the potential chemical degradation pathways for this molecule?

A4: Based on its structure, several degradation pathways are plausible under stress conditions:

  • Photodegradation: The aromatic ketone moiety can undergo photochemical reactions, such as photoreduction or Norrish-type reactions, upon exposure to UV light.[2][6][7]

  • Oxidation: The benzylic carbon (adjacent to the ketone) and the aliphatic chain are potential sites for oxidative degradation, especially in the presence of oxidizing agents or radicals.[2]

  • Hydrolysis: While the ketone itself is relatively stable, extreme pH conditions can catalyze reactions that may lead to cleavage or rearrangement.[1]

  • Thermal Decomposition: At very high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a possibility.[2]

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific stability issues you may encounter during your research.

Issue 1: Suspected Degradation of Solid Compound After Storage
  • Symptoms: You observe a change in the physical appearance of the compound (e.g., discoloration from white to yellow), or it fails to dissolve as expected. Experiments using this batch yield inconsistent or unexpected results.

  • Primary Cause: The compound has likely been exposed to light, moisture, or elevated temperatures during storage.

  • Corrective Action: The immediate step is to verify the purity of the compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this assessment.[2]

This protocol provides a general method to assess the purity of your compound and detect the presence of degradation products.

  • Standard Preparation: Accurately weigh and dissolve a reference standard (a new, unopened vial of the compound, if available) in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your suspect sample at the same concentration as the standard.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection: UV at 210 nm or 254 nm.[8]

  • Data Analysis:

    • Inject both the standard and the sample.

    • Compare the chromatograms. Look for a decrease in the peak area of the main compound and the appearance of new, earlier-eluting (more polar) peaks in your suspect sample.

    • Calculate purity by the area percentage of the main peak relative to the total area of all peaks. A significant drop in purity confirms degradation.

G cluster_0 Troubleshooting Workflow: Solid Compound Degradation A Symptom Observed: Inconsistent Results, Poor Solubility, Discoloration B Hypothesis: Compound degraded during storage A->B C Action: Perform HPLC Purity Assessment (Protocol 1) B->C D Analyze HPLC Data: Compare suspect sample to a reference standard C->D E Degradation Confirmed? (New peaks, reduced main peak area) D->E F Decision: Discard degraded stock. Procure new material. Review storage procedures. E->F Yes G Decision: Compound is stable. Investigate other experimental variables (e.g., reagents, assay). E->G No

Caption: Logical workflow for diagnosing and addressing suspected degradation of solid 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Issue 2: Degradation Observed in Solution During an Experiment
  • Symptoms: During a time-course experiment, you analyze aliquots and observe a progressive decrease in the concentration of the parent compound, accompanied by the appearance of new peaks in your analytical run (e.g., HPLC or LC-MS).

  • Primary Cause: An aspect of your experimental conditions (e.g., buffer pH, temperature, light exposure, presence of other reactive species) is causing the compound to degrade.

  • Corrective Action: Perform a forced degradation study to systematically identify the specific stressor causing the instability. This involves exposing the compound to various harsh conditions to accelerate the degradation that might be occurring more slowly in your experiment.

  • Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix your stock solution with the stressor solution (typically 1:1 v/v) and incubate. Include a control sample (mixed with water or buffer) kept under ambient, protected conditions.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 4 hours.

    • Oxidation: 3% Hydrogen Peroxide. Incubate at room temperature for 24 hours.

    • Thermal Stress: Mix with water or your experimental buffer. Incubate at 80°C for 24 hours.

    • Photolytic Stress: Expose the solution (in a quartz cuvette or clear vial) to direct UV light (e.g., 254 nm) or sunlight for 24 hours.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC (using the method from Protocol 1).

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The condition that produces a degradation profile (i.e., new peaks and loss of parent compound) similar to what you observe in your actual experiment is the likely cause of the instability. For example, if significant degradation occurs only under photolytic stress, you must protect your experiment from light.

G cluster_1 Experimental Workflow: Forced Degradation Study Start Prepare Stock Solution (1 mg/mL) Control Control: Incubate with Water (Dark, RT) Start->Control Acid Acid Stress: 0.1 M HCl, 60°C Start->Acid Base Base Stress: 0.1 M NaOH, 60°C Start->Base Oxidative Oxidative Stress: 3% H₂O₂, RT Start->Oxidative Thermal Thermal Stress: Water, 80°C Start->Thermal Photo Photolytic Stress: UV Light, RT Start->Photo Analyze Neutralize (if needed) & Analyze All Samples by HPLC Control->Analyze Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze End Identify Degradation Pathway by Comparing Profiles to Experimental Samples Analyze->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Validating the Purity of 8-(2-Chlorophenyl)-8-oxooctanoic Acid Using Titrimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance.[1][2] 8-(2-Chlorophenyl)-8-oxooctanoic acid, a keto-acid derivative, serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[3][4] Its molecular structure, featuring a carboxylic acid group, a ketone, and a substituted aromatic ring, offers multiple sites for chemical modification, making it a versatile building block.

This guide provides an in-depth, comparative analysis of titrimetric methods for validating the purity of 8-(2-Chlorophenyl)-8-oxooctanoic acid. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale for methodological choices, and the inherent limitations of each technique. We will explore how to construct a self-validating analytical system by juxtaposing classical titration with modern orthogonal methods, ensuring the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

Understanding the Analyte and Potential Impurities

A robust purity assessment begins with understanding the compound's synthetic heritage. A common route to synthesize 8-(2-Chlorophenyl)-8-oxooctanoic acid is through a Friedel-Crafts acylation, reacting a suberic acid derivative with chlorobenzene using a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6][7]

This synthetic pathway inherently introduces potential impurities that any analytical method must contend with:

  • Isomeric Impurities: Friedel-Crafts reactions can yield a mixture of ortho, meta, and para isomers. The primary impurity of concern would be the para-isomer, 8-(4-Chlorophenyl)-8-oxooctanoic acid, due to steric and electronic effects during synthesis.

  • Unreacted Starting Materials: Residual suberic acid and chlorobenzene may persist.

  • Byproducts of Side Reactions: Competing reactions or degradation can lead to unforeseen molecular species.

  • Catalyst and Solvent Residues: Traces of the Lewis acid catalyst and reaction solvents can be carried through the workup process.

The Principle of Titrimetric Analysis for Assay Determination

Titration is a cornerstone of quantitative chemical analysis, determining the concentration of an analyte by reacting it with a solution of a known concentration, the titrant.[8] For 8-(2-Chlorophenyl)-8-oxooctanoic acid, the primary target for titration is the acidic carboxylic acid proton (-COOH). The reaction is a straightforward acid-base neutralization:

R-COOH + OH⁻ → R-COO⁻ + H₂O

The volume of titrant required to reach the equivalence point—where moles of titrant equal moles of analyte—allows for the calculation of the mass of the acidic substance, and thus its purity by weight. While simple and cost-effective, the success of this method hinges on the choice of solvent and the ability to accurately detect the endpoint.

Method 1: Classical Aqueous Acid-Base Titration

Aqueous titration is the most fundamental approach, typically involving a standardized solution of sodium hydroxide (NaOH) as the titrant.

Causality Behind Experimental Choices

The primary challenge with this analyte is its limited solubility in water, a consequence of its long aliphatic chain and aromatic ring.[9] Attempting to titrate a suspension will lead to slow reaction kinetics and a poorly defined, drifting endpoint, rendering the results unreliable. To overcome this, a co-solvent system (e.g., ethanol/water) is employed to ensure the analyte remains fully dissolved throughout the titration.

Experimental Protocol: Aqueous Titration
  • Titrant Standardization: Prepare a ~0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity.

  • Sample Preparation: Accurately weigh approximately 250-300 mg of 8-(2-Chlorophenyl)-8-oxooctanoic acid into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of 95% ethanol to dissolve the sample completely. Follow with 50 mL of deionized water.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the analyte solution.

  • Titration: Titrate the solution with the standardized ~0.1 M NaOH, swirling the flask continuously, until the first permanent, faint pink color persists for at least 30 seconds. This is the endpoint.

  • Calculation: Purity (%) = (V_NaOH × M_NaOH × MW_analyte) / (W_sample) × 100 Where:

    • V_NaOH = Volume of NaOH titrant used (L)

    • M_NaOH = Molarity of standardized NaOH (mol/L)

    • MW_analyte = Molecular weight of 8-(2-Chlorophenyl)-8-oxooctanoic acid (268.72 g/mol )

    • W_sample = Weight of the sample (g)

Method 2: Non-Aqueous Acid-Base Titration

For weak acids or water-insoluble compounds, non-aqueous titration is often the superior method.[10][11] Water can act as both a weak acid and a weak base, competing with the analyte and blunting the sharpness of the titration endpoint.[12] Non-aqueous solvents can enhance the apparent acidity of a weak acid, a phenomenon known as the leveling effect, leading to a much more distinct and accurate endpoint.[12]

Causality Behind Experimental Choices

A protogenic solvent (acidic) can increase the basicity of a weak base, while a protophilic solvent (basic) can enhance the acidity of a weak acid. For our analyte, a solvent like isopropyl alcohol or dimethylformamide (DMF) provides a suitable medium. The titrant is typically a strong base in a non-aqueous solvent, such as tetrabutylammonium hydroxide (TBAH) in isopropanol, which eliminates the interference of water. Endpoint detection is often best achieved potentiometrically with a pH electrode suitable for non-aqueous systems, as colorimetric indicators can behave differently in organic solvents.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Titrant Standardization: Standardize a 0.1 M solution of TBAH in isopropanol against a primary standard, such as benzoic acid, using the same solvent system.

  • Sample Preparation: Accurately weigh approximately 250-300 mg of the analyte into a 150 mL beaker.

  • Dissolution: Dissolve the sample in 75 mL of isopropyl alcohol with gentle stirring.

  • Potentiometric Setup: Immerse a calibrated combined pH electrode (glass-calomel or similar, suitable for non-aqueous media) into the solution. Allow the reading to stabilize.

  • Titration: Titrate the solution with the standardized 0.1 M TBAH, recording the potential (mV) or pH reading after each incremental addition of titrant. Add titrant in smaller increments near the expected equivalence point.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (the peak of the first derivative of the pH vs. volume curve).

  • Calculation: The purity calculation is analogous to the aqueous method, using the volume of TBAH at the equivalence point.

Workflow for Titrimetric Purity Analysis

G cluster_prep Preparation cluster_titration Execution cluster_analysis Analysis & Reporting start Weigh Analyte Accurately dissolve Dissolve in Appropriate Solvent (e.g., Ethanol/Water or IPA) start->dissolve add_indicator Add Indicator OR Setup Potentiometer dissolve->add_indicator standardize Standardize Titrant (NaOH or TBAH) titrate Titrate with Standardized Base (NaOH or TBAH) add_indicator->titrate Requires Standardized Titrant endpoint Detect Endpoint (Color change or Potential Inflection) titrate->endpoint calculate Calculate Purity (%) using Stoichiometric Relationship endpoint->calculate report Report Result with Validation Data (e.g., RSD) calculate->report

Caption: General experimental workflow for titrimetric analysis.

The Imperative of Orthogonal Methods: A Comparative Perspective

A core tenet of analytical science is that no single method provides complete information. Titration, while excellent for quantifying the total acidic content (an "assay" value), is fundamentally non-specific.[13][14] It cannot distinguish between the carboxylic acid of the target molecule and any acidic impurities, such as residual suberic acid. This limitation mandates the use of orthogonal methods—techniques that measure the same attribute via a different principle—to build a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is indispensable for purity validation in the pharmaceutical industry.[1] It separates components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.

  • Principle of Purity Assessment: Purity is determined by area percent, where the area of the peak corresponding to 8-(2-Chlorophenyl)-8-oxooctanoic acid is compared to the total area of all peaks in the chromatogram.

  • Key Advantage (Specificity): Its greatest strength is specificity. A well-developed HPLC method can separate the target ortho-isomer from its para- and meta-isomers, as well as from starting materials and other byproducts. This allows for the identification and quantification of individual impurities, providing a detailed impurity profile that titration cannot.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures heat flow into or out of a sample as a function of temperature.

  • Principle of Purity Assessment: For highly pure, crystalline compounds, impurities act as a solute, causing a depression and broadening of the melting point. The van't Hoff equation relates this melting point depression to the mole fraction of the impurity, allowing for a calculation of absolute purity.

  • Key Advantage (Absolute Method): DSC can determine purity without the need for a specific reference standard of the compound itself, making it a valuable tool in early development when such standards may not be available.

Decision Logic for Selecting a Purity Validation Method

G start Goal: Assess Purity of 8-(2-Chlorophenyl)-8-oxooctanoic acid q1 Need to quantify total acidic content (Assay)? start->q1 q2 Need to separate and quantify specific isomers and impurities? q1->q2  No / Also need more titration Use Titration (Aqueous or Non-Aqueous) q1->titration  Yes q3 Need absolute purity of a crystalline sample without a reference standard? q2->q3  No / Also need more hplc Use HPLC (e.g., Reversed-Phase) q2->hplc  Yes dsc Use DSC q3->dsc  Yes conclusion Combine Titration (Assay) and HPLC (Impurity Profile) for a robust, self-validating system. q3->conclusion  No / Need comprehensive validation titration->conclusion hplc->conclusion

Caption: Decision tree for selecting the appropriate analytical method.

Synthesizing the Data: A Comparative Summary

To illustrate the complementary nature of these techniques, consider the following hypothetical, yet realistic, data for a single batch of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

ParameterAqueous TitrationNon-Aqueous TitrationHPLC (Area %)DSC
Purity (%) 99.8%99.9%98.5%98.7%
Relative Standard Deviation (RSD, n=6) 0.4%0.2%0.1%0.5%
Principle Acid-Base NeutralizationEnhanced Acid-Base NeutralizationChromatographic SeparationMelting Point Depression
Specificity Low (Measures total acidity)Low (Measures total acidity)High (Separates isomers)Moderate (Measures total mole fraction of impurities)
Key Insight Provided Total acidic functional group content (Assay)More precise total acidic contentSpecific impurity profile and isomeric purityAbsolute purity of the crystalline bulk
Interpretation of Hypothetical Data:

The titration results (99.8-99.9%) are higher than the HPLC and DSC results (98.5-98.7%). This discrepancy is highly informative. It suggests the presence of approximately 1.2-1.4% of an acidic impurity that co-titrates with the main compound but is separated and quantified by HPLC. A likely candidate for this impurity is unreacted suberic acid from the synthesis. The non-aqueous titration shows better precision (lower RSD) than the aqueous method, highlighting its superior performance for this analyte. The close agreement between HPLC and DSC provides strong, cross-validating evidence for the true purity of the compound.

Conclusion and Recommendations

Validating the purity of a key synthetic intermediate like 8-(2-Chlorophenyl)-8-oxooctanoic acid requires a multi-faceted analytical approach. While classical titration methods, particularly non-aqueous potentiometric titration, offer a precise and reliable way to determine the total assay value based on the carboxylic acid functionality, they are inherently non-specific. Their results, when viewed in isolation, can be misleadingly high if acidic impurities are present.

Therefore, for a complete and trustworthy purity validation that meets the stringent requirements of the pharmaceutical industry, a dual-methodology approach is essential.

  • Primary Assay Method: Employ non-aqueous potentiometric titration for an accurate and precise determination of the total acidic content. This serves as a robust measure of the functional group concentration.

  • Orthogonal Purity & Impurity Method: Utilize a validated, stability-indicating HPLC method to provide a detailed impurity profile. This method must demonstrate specificity by separating the main compound from all potential impurities, including isomers, starting materials, and byproducts.

This combined strategy creates a self-validating system. The titration provides a highly accurate assay of the active moiety's functional group, while the HPLC method ensures that this assay value is not inflated by impurities and confirms the compound's identity and purity profile. This rigorous, evidence-based approach underpins the development of safe and effective medicines and aligns with the principles of scientific integrity and regulatory expectation.[15]

References

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  • Non Aqueous titration: Definition, Principle and Application. Slideshare. [Link]

  • Types of Non Aqueous titrations. YouTube. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]

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  • Carboxylic Acid Unknowns and Titration. University of California, Santa Cruz. [Link]

  • What is the procedure for determining carboxylic acid groups by the acid-base titration? ResearchGate. [Link]

  • Titration of the Unknown Carboxylic Acid. Dr. Gergens. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • How is the determination of carboxylic acid degree by titration with NaOH? ResearchGate. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • 8-(2,3-DICHLOROPHENYL)-8-OXOOCTANOIC ACID. ChemBK. [Link]

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  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • 8-(Hydroxyamino)-8-oxooctanoic acid. PubChem. [Link]

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A Comparative Guide to the Biological Activity of Chlorophenyl Oxooctanoic Acid Isomers: A Framework for Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the biological activity of the ortho-, meta-, and para-isomers of chlorophenyl oxooctanoic acid. For researchers and drug development professionals, understanding how the seemingly minor shift of a single chloro substituent can dramatically alter biological efficacy is a cornerstone of medicinal chemistry.

A thorough review of the scientific literature indicates a notable absence of direct, published experimental data comparing these specific isomers.[1][2] Therefore, this document moves beyond a simple data summary. Instead, it establishes a robust, scientifically-grounded roadmap for investigation. We will delve into the predicted mechanism of action for this compound class, outline the essential experimental protocols required for a rigorous comparative analysis, and present a logical workflow for establishing a clear Structure-Activity Relationship (SAR).

Predicted Biological Target: Peroxisome Proliferator-Activated Receptors (PPARs)

Based on structural homology to known synthetic ligands, the chlorophenyl oxooctanoic acid scaffold is strongly predicted to exert its biological effects through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs).[3]

Mechanism of Action: An Overview

PPARs are a group of ligand-activated nuclear receptors that function as transcription factors to regulate the expression of genes critical to metabolism and inflammation.[4][5] There are three primary isoforms:

  • PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates like the liver, kidney, and heart.[6] It is a major regulator of lipid metabolism, and its activation is the basis for the hypolipidemic fibrate drugs.[5][6]

  • PPARγ (gamma): Predominantly expressed in adipose tissue and is a master regulator of adipogenesis (fat cell differentiation).[7] It also plays a significant role in glucose homeostasis and inflammation, making it the target for the thiazolidinedione class of antidiabetic drugs.[5]

  • PPARβ/δ (beta/delta): Expressed ubiquitously and is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[3]

Upon binding to a ligand, a PPAR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription.[3][7] This signaling cascade is central to the therapeutic effects observed with PPAR agonists.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Chlorophenyl Oxooctanoic Acid (Ligand) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes Coactivators Co-activators RXR->Coactivators Recruits PPRE PPRE (DNA Response Element) TargetGene Target Gene Transcription (e.g., Metabolism, Anti-inflammatory) PPRE->TargetGene Initiates Coactivators->PPRE Binds to

Caption: Generalized PPAR signaling pathway upon ligand activation.

The Imperative of Isomer Comparison: A Structure-Activity Relationship (SAR) Framework

The core principle of a Structure-Activity Relationship (SAR) study is to systematically modify a chemical structure to understand how these changes impact biological activity.[8] For the chlorophenyl oxooctanoic acid series, the position of the chloro group (ortho, meta, or para) is the key variable. This single positional change can profoundly influence the molecule's electronic properties, steric profile, and overall conformation, thereby altering its ability to bind to and activate the PPAR ligand-binding pocket.

A systematic comparison is therefore not merely academic; it is essential for identifying the isomer with the optimal balance of potency and safety, guiding the selection of a lead candidate for further development.

The logical workflow for such a study is outlined below. It begins with the synthesis of the discrete isomers and proceeds through a tiered screening cascade, from initial target engagement and cellular activity assays to essential cytotoxicity profiling.

SAR_Workflow Start Compound Synthesis (Ortho, Meta, Para Isomers) Screening Biological Screening Cascade Start->Screening Target In Vitro Target Engagement (PPAR Activation Assay) Screening->Target Tier 1 Cellular Cell-Based Functional Assay (Anti-Inflammatory Activity) Screening->Cellular Tier 2 Tox Cytotoxicity Profiling (MTT Assay) Screening->Tox Tier 3 Analysis Data Analysis (EC₅₀, IC₅₀, CC₅₀ Determination) Target->Analysis Cellular->Analysis Tox->Analysis SAR Establish SAR & Identify Lead Isomer Analysis->SAR

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols for Comparative Assessment

To generate the data required for a robust comparison, a series of well-validated in vitro assays must be employed. The following protocols are detailed to ensure reproducibility and scientific rigor.

Protocol 1: PPARγ Transcriptional Activation Assay

This assay quantitatively measures the ability of each isomer to activate the PPARγ receptor, leading to the expression of a reporter gene (luciferase).

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of each isomer for PPARγ activation.

  • Causality: A lower EC₅₀ value signifies higher potency, meaning a lower concentration of the compound is required to achieve 50% of the maximal receptor activation. This is a direct measure of target engagement.

  • Methodology: [3][9]

    • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Transfection: Seed cells into 96-well white, clear-bottom plates. Co-transfect cells using a suitable lipid-based transfection reagent with two plasmids:

      • An expression vector for the PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • Compound Preparation: Prepare a 10 mM stock solution of each isomer (ortho, meta, para) in 100% DMSO. Perform serial dilutions in assay medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.[10]

    • Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions. Include a positive control (e.g., Rosiglitazone) and a vehicle control (0.1% DMSO).

    • Incubation: Incubate the plates for 24 hours at 37°C.

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Data Analysis: Normalize the luciferase signal to a measure of cell viability (if multiplexed) or protein concentration. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition

This assay assesses the functional consequence of potential PPAR activation by measuring the inhibition of a key inflammatory mediator, nitric oxide.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each isomer for lipopolysaccharide (LPS)-induced NO production in macrophages.

  • Causality: PPAR activation is known to repress NF-κB signaling, a key pathway for inducing inflammatory gene expression, including inducible nitric oxide synthase (iNOS).[7][11] A reduction in NO production indicates a functional anti-inflammatory effect at the cellular level.

  • Methodology: [11]

    • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of each isomer (e.g., 0.1 µM to 100 µM).

    • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Nitrite Measurement (Griess Assay):

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Plot the inhibition percentage against the log of concentration to determine the IC₅₀ value.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This is a critical counter-screen to ensure that the observed biological activity is not simply a result of cell death.

  • Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) for each isomer and establish a selectivity index.

  • Causality: The MTT assay measures mitochondrial reductase activity, a proxy for metabolic activity and cell viability.[12] A high CC₅₀ value is desirable, indicating low toxicity. The ratio of CC₅₀ to EC₅₀/IC₅₀ (the Selectivity Index) provides a measure of the therapeutic window.

  • Methodology: [12][13]

    • Cell Culture: Seed RAW 264.7 cells (or another relevant cell line) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the same concentration range of isomers used in the functional assays for 24-48 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of concentration to determine the CC₅₀ value.

Hypothetical Data Presentation and Interpretation

Should the above experiments be conducted, the quantitative data would be best summarized in a table for direct comparison.

Isomer PositionPPARγ Activation (EC₅₀, µM)NO Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Ortho-Chloro 15.225.8>100>3.9
Meta-Chloro 5.68.185.310.5
Para-Chloro 1.82.592.136.8

Interpretation of Hypothetical Data:

In this hypothetical scenario, a clear SAR emerges:

  • Potency: The para-chloro isomer demonstrates the highest potency in both target engagement (lowest EC₅₀) and cellular anti-inflammatory activity (lowest IC₅₀), followed by the meta and then the ortho isomer. This suggests that the para position for the electron-withdrawing chloro group provides the most favorable interaction within the PPARγ binding pocket.

  • Toxicity: All isomers exhibit low cytotoxicity, with CC₅₀ values significantly higher than their active concentrations.

  • Therapeutic Window: The para-chloro isomer possesses the most promising therapeutic profile, with the largest Selectivity Index (SI) of 36.8. This indicates that its anti-inflammatory effects occur at concentrations far below those that induce cytotoxicity, suggesting a wider margin of safety.

Based on this hypothetical analysis, the para-chlorophenyl oxooctanoic acid isomer would be identified as the lead candidate for further preclinical investigation.

Conclusion

While direct experimental data on the comparative biological activities of ortho-, meta-, and para-chlorophenyl oxooctanoic acid is currently unavailable in the public domain, a clear and logical path for its acquisition exists. By leveraging established principles of medicinal chemistry and employing a validated suite of in vitro assays, a definitive structure-activity relationship can be established. The framework and detailed protocols provided in this guide offer a robust starting point for researchers to elucidate the therapeutic potential of this chemical series, ultimately identifying the isomer with the most promising profile for development as a novel modulator of PPARs.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods. Source: Springer Nature Experiments. URL: [Link]

  • Title: Measuring Cell Viability / Cytotoxicity. Source: Dojindo Molecular Technologies. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: Peroxisome proliferator-activated receptors (PPARs) : methods and protocols. Source: Oregon State University Libraries and Press. URL: [Link]

  • Title: Guidelines for cell viability assays. Source: ResearchGate. URL: [Link]

  • Title: Protocol for a preclinical systematic review and meta-analysis of pharmacological targeting of peroxisome proliferator-activated receptors in experimental renal injury. Source: PubMed. URL: [Link]

  • Title: Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths. Source: Toxicological Sciences | Oxford Academic. URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptors, Coactivators, and Downstream Targets. Source: Taylor & Francis Online. URL: [Link]

  • Title: Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Peroxisome proliferator-activated receptor. Source: Wikipedia. URL: [Link]

  • Title: Structure-activity relationship (SAR). Source: GARDP Revive. URL: [Link]

  • Title: Peroxisome proliferator-activated receptor alpha. Source: Wikipedia. URL: [Link]

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A Comparative Guide to Fatty Acid Synthase (FASN) Inhibitors: Evaluating 8-(2-Chlorophenyl)-8-oxooctanoic Acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolic targets for therapeutic intervention, Fatty Acid Synthase (FASN) has emerged as a protein of significant interest, particularly in oncology and metabolic diseases. FASN is the central enzyme responsible for the de novo synthesis of long-chain fatty acids, a process vital for the rapid proliferation of cancer cells and implicated in various metabolic disorders.[1] This guide provides a comparative analysis of a putative FASN inhibitor, 8-(2-Chlorophenyl)-8-oxooctanoic acid, alongside well-characterized inhibitors: Orlistat, C75, and the clinical-stage compound TVB-2640 (Denifanstat). This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of FASN inhibition and the experimental validation required for novel compounds.

The Central Role of FASN in Disease

Under normal physiological conditions, the expression and activity of FASN are generally low in most adult tissues, as dietary fats fulfill the body's lipid requirements. However, in numerous pathological states, particularly in cancer, FASN is significantly upregulated.[1] This elevated FASN activity provides the necessary building blocks for cell membranes, signaling molecules, and energy storage, thereby sustaining the high proliferative rates of tumor cells.[2] Consequently, FASN is considered a promising therapeutic target for the development of novel anti-cancer agents.[3]

The inhibition of FASN can lead to a cascade of cellular events, including the accumulation of the substrate malonyl-CoA, which can have cytotoxic effects, and the depletion of downstream fatty acid products essential for membrane integrity and signaling. This ultimately can induce apoptosis and suppress tumor growth.[3]

cluster_0 Upstream Signaling cluster_1 De Novo Lipogenesis cluster_2 Cellular Outcomes Growth Factors Growth Factors PI3K/Akt/mTOR PI3K/Akt/mTOR Growth Factors->PI3K/Akt/mTOR SREBP-1c SREBP-1c PI3K/Akt/mTOR->SREBP-1c FASN FASN SREBP-1c->FASN Upregulates Acetyl-CoA Acetyl-CoA Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids (e.g., Palmitate) Fatty Acids (e.g., Palmitate) FASN->Fatty Acids (e.g., Palmitate) Membrane Synthesis Membrane Synthesis Fatty Acids (e.g., Palmitate)->Membrane Synthesis Energy Storage Energy Storage Fatty Acids (e.g., Palmitate)->Energy Storage Signaling Molecules Signaling Molecules Fatty Acids (e.g., Palmitate)->Signaling Molecules Tumor Growth & Proliferation Tumor Growth & Proliferation Membrane Synthesis->Tumor Growth & Proliferation Energy Storage->Tumor Growth & Proliferation Signaling Molecules->Tumor Growth & Proliferation Inhibitors Inhibitors Inhibitors->FASN Inhibition

Caption: Simplified FASN signaling pathway in cancer.

Established FASN Inhibitors: A Performance Benchmark

A critical evaluation of any new potential FASN inhibitor requires comparison against established compounds with well-documented mechanisms and potencies.

Orlistat (Tetrahydrolipstatin)

Orlistat, widely known as an anti-obesity drug, functions by inhibiting gastric and pancreatic lipases.[2] However, it is also a potent, irreversible inhibitor of the thioesterase (TE) domain of FASN.[4] By targeting the TE domain, Orlistat prevents the release of newly synthesized fatty acids from the FASN complex. Its use in cancer research has demonstrated that it can induce apoptosis and inhibit tumor cell proliferation.[4]

C75

C75 is a synthetic derivative of cerulenin and acts as an irreversible inhibitor of the β-ketoacyl synthase (KS) domain of FASN.[5] This inhibition leads to the accumulation of malonyl-CoA, a proposed mechanism for its cytotoxic effects in cancer cells.[6] C75 has shown significant antitumor activity in various preclinical models.[7] It is considered a slow-binding inhibitor, meaning its inhibitory effect increases with pre-incubation time with the enzyme.[6]

TVB-2640 (Denifanstat)

TVB-2640, also known as Denifanstat, is a potent, reversible, and orally bioavailable inhibitor of FASN.[8] It is currently in clinical trials for various cancers and non-alcoholic steatohepatitis (NASH).[1] Unlike Orlistat and C75, TVB-2640 and its analogs are noted for their improved potency and selectivity, with a generally well-tolerated profile in preclinical and clinical studies.[3]

Comparative Analysis of FASN Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The table below summarizes reported IC50 values for the established FASN inhibitors. It is important to note that these values can vary depending on the assay conditions (e.g., purified enzyme vs. cellular assay).

InhibitorTarget DomainType of InhibitionReported IC50 (Purified Enzyme)Reported IC50 (Cellular Assay)Key References
Orlistat Thioesterase (TE)Irreversible~0.28 µM (pKi 6.6)8.45 µM (BxPC-3 cells)[2][9]
C75 β-Ketoacyl Synthase (KS)Irreversible>100 µM35 µM (PC3 cells)[7][10]
TVB-2640 (Denifanstat) β-Ketoacyl Reductase (KR)Reversible0.052 µM0.072 µM (EC50)[8]

8-(2-Chlorophenyl)-8-oxooctanoic Acid: A Putative FASN Inhibitor

While the aforementioned compounds have been extensively studied, 8-(2-Chlorophenyl)-8-oxooctanoic acid is positioned as a potential FASN inhibitor, largely based on its structural characteristics. A comprehensive review of the scientific literature reveals a lack of published experimental data confirming its direct inhibitory activity against FASN or its cytotoxic effects on cancer cell lines.

The structure of 8-(2-Chlorophenyl)-8-oxooctanoic acid, featuring a long alkyl chain and an aromatic ring, suggests potential interactions with the hydrophobic binding sites within the FASN enzymatic domains. However, without empirical evidence, its classification as a FASN inhibitor remains speculative.

To validate 8-(2-Chlorophenyl)-8-oxooctanoic acid as a genuine FASN inhibitor, a systematic experimental workflow is required.

Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro FASN Enzyme Assay In Vitro FASN Enzyme Assay Compound Synthesis & Characterization->In Vitro FASN Enzyme Assay Determine IC50 Cellular FASN Activity Assay Cellular FASN Activity Assay In Vitro FASN Enzyme Assay->Cellular FASN Activity Assay Validate in cellular context Cytotoxicity Assays (Cancer vs. Normal Cells) Cytotoxicity Assays (Cancer vs. Normal Cells) Cellular FASN Activity Assay->Cytotoxicity Assays (Cancer vs. Normal Cells) Assess anti-proliferative effects Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (Cancer vs. Normal Cells)->Mechanism of Action Studies Elucidate pathway In Vivo Xenograft Studies In Vivo Xenograft Studies Mechanism of Action Studies->In Vivo Xenograft Studies Evaluate in vivo efficacy Lead Optimization Lead Optimization In Vivo Xenograft Studies->Lead Optimization

Caption: Experimental workflow for validating a novel FASN inhibitor.

Experimental Protocols for FASN Inhibition Analysis

The following are generalized protocols for assessing the FASN inhibitory activity of a test compound like 8-(2-Chlorophenyl)-8-oxooctanoic acid.

In Vitro FASN Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified FASN by monitoring the consumption of the co-enzyme NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified FASN enzyme

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Test compound (e.g., 8-(2-Chlorophenyl)-8-oxooctanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADPH, and Acetyl-CoA in each well of the microplate.

  • Add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding Malonyl-CoA to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration.

Cellular FASN Activity Assay (Radiolabeling)

This assay measures the de novo synthesis of fatty acids in cultured cells by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.

Materials:

  • Cancer cell line with high FASN expression (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • [¹⁴C]-acetate

  • Scintillation cocktail and counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24-48 hours).

  • Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Wash the cells with cold PBS to remove unincorporated [¹⁴C]-acetate.

  • Lyse the cells and extract the total lipids.

  • Quantify the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

  • Calculate the percentage of inhibition of fatty acid synthesis for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

While 8-(2-Chlorophenyl)-8-oxooctanoic acid presents an interesting chemical scaffold, its role as a FASN inhibitor is currently unsubstantiated by public experimental data. A rigorous application of the described experimental workflows is necessary to determine its potency and mechanism of action. In contrast, Orlistat, C75, and TVB-2640 represent a spectrum of FASN inhibitors with varying potencies, mechanisms, and stages of development. TVB-2640, in particular, with its oral bioavailability and promising clinical data, sets a high benchmark for new entrants in this field. Future research on novel FASN inhibitors should focus not only on high potency but also on improved selectivity and pharmacokinetic properties to ensure a favorable therapeutic index.

References

  • Patsnap Synapse. (2025). What FAS inhibitors are in clinical trials currently?.
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  • BenchChem. (2025). Comparative Cytotoxicity Analysis of 8-(3-Chlorophenyl)
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  • National Institutes of Health. (2018). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. Available at: [Link]

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  • ResearchGate. (n.d.). a Determination of Orlistat IC 50 in the glioblastoma cell line LN229....
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  • PubMed. (2019). Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review.
  • National Institutes of Health. (2014). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orlistat. Available at: [Link]

  • GSRS. (n.d.). 8-((1,1'-BIPHENYL)-4-YLOXY)-2-OXOOCTANOIC ACID.
  • Abbkine. (n.d.). CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit.
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Comparative analysis of different synthetic routes for 8-(2-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal and Process Chemists

A Comparative Analysis of Synthetic Routes for 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Introduction

8-(2-Chlorophenyl)-8-oxooctanoic acid is a versatile keto-acid derivative that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a reactive keto group, a carboxylic acid, and a substituted aromatic ring, provides multiple points for chemical modification, making it a key building block for more complex, biologically active molecules.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This technical guide provides a comparative analysis of the primary synthetic strategies for preparing 8-(2-Chlorophenyl)-8-oxooctanoic acid. We will delve into the mechanistic underpinnings, experimental protocols, and relative advantages and disadvantages of each route, offering field-proven insights to guide your selection of the optimal pathway for your specific research and development needs.

Synthetic Strategy 1: Direct Friedel-Crafts Acylation

The most direct and well-established method for synthesizing aryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction provides a straightforward pathway to the target molecule in a single chemical transformation from readily available starting materials.

Conceptual Overview & Mechanism

The reaction proceeds by activating a dicarboxylic acid derivative, typically an anhydride or acyl chloride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5] The Lewis acid coordinates to a carbonyl oxygen of the acylating agent (suberic anhydride in this case), facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 2-chlorobenzene ring.

The chlorine substituent on the aromatic ring is an ortho-, para-directing group.[3] While electronic effects favor substitution at these positions, the formation of the desired ortho-substituted product is achieved, though steric hindrance can often lead to the formation of the para-isomer as a significant byproduct, posing a purification challenge.[1][3]

Experimental Workflow: Friedel-Crafts Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chlorobenzene 2-Chlorobenzene Acylation Friedel-Crafts Acylation in Dry DCM, 0°C to RT 2-Chlorobenzene->Acylation Suberic Anhydride Suberic Anhydride Suberic Anhydride->Acylation Aluminum Chloride (AlCl₃) Aluminum Chloride (AlCl₃) Aluminum Chloride (AlCl₃)->Acylation Catalyst Quench Quench with Ice/HCl Acylation->Quench Extract Extract with DCM Quench->Extract Purify Recrystallization Extract->Purify Product 8-(2-Chlorophenyl)- 8-oxooctanoic acid Purify->Product

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Experimental Protocol
  • Step 1: Reaction Setup To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0°C, add suberic anhydride (1.0 eq) portion-wise.[6]

  • Step 2: Acylation After stirring for 15 minutes, add 2-chlorobenzene (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5°C.[6] Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Step 3: Workup The reaction is quenched by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic phase.

  • Step 4: Extraction and Purification The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 5 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield 8-(2-chlorophenyl)-8-oxooctanoic acid.[6]

Synthetic Strategy 2: Organometallic Addition to an Acyl Chloride

An alternative strategy involves the formation of a carbon-carbon bond between the aromatic ring and the octanoic acid backbone via an organometallic nucleophile. This approach offers greater control over regioselectivity, as the position of the chlorine atom is pre-defined in the organometallic reagent. The key is to react the organometallic species with an electrophilic derivative of suberic acid, such as a mono-acid chloride mono-ester.

Route 2A: Grignard Reagent Addition

Grignard reagents are powerful carbon nucleophiles widely used for C-C bond formation.[7] The synthesis involves reacting a 2-chloro-substituted aryl halide with magnesium metal to form the organomagnesium species, which is then reacted with the acyl chloride.

  • Conceptual Overview & Mechanism The Grignard reagent (2-ClC₆H₄MgBr) is a potent nucleophile and a strong base, requiring anhydrous conditions for its preparation and use.[7][8] It attacks the highly electrophilic carbon of the acyl chloride. The primary challenge with this method is the high reactivity of the Grignard reagent, which can attack the newly formed ketone product, leading to the formation of a tertiary alcohol as a significant byproduct.[9] This over-addition reduces the yield of the desired keto-acid. Moderating the reactivity, for example by using specific additives or low temperatures, is crucial for success.[10]

  • Experimental Workflow: Grignard Reagent Route

    cluster_start Starting Materials cluster_grignard Grignard Formation cluster_reaction Reaction & Hydrolysis cluster_product Final Product 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene Grignard Form Grignard Reagent in Dry THF 1-Bromo-2-chlorobenzene->Grignard Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard Suberoyl Chloride Monoester Suberoyl Chloride Monoester Addition Nucleophilic Addition -20°C to 0°C Suberoyl Chloride Monoester->Addition Grignard->Addition 2-ClC₆H₄MgBr Hydrolysis Acidic Hydrolysis (Ester) Addition->Hydrolysis Product 8-(2-Chlorophenyl)- 8-oxooctanoic acid Hydrolysis->Product

    Caption: Workflow for Grignard Reagent Synthesis.

Route 2B: Organocuprate (Gilman Reagent) Addition

To overcome the over-addition problem associated with Grignard reagents, a softer and more selective class of organometallic compounds, organocuprates (Gilman reagents), can be employed.[9]

  • Conceptual Overview & Mechanism Lithium di(2-chlorophenyl)cuprate ((2-ClC₆H₄)₂CuLi) is prepared by reacting two equivalents of an organolithium reagent (2-chlorophenyllithium) with one equivalent of a copper(I) salt, such as copper(I) iodide. Organocuprates are significantly less reactive than Grignard or organolithium reagents and react cleanly with highly reactive electrophiles like acyl chlorides to furnish ketones.[9] They do not readily add to the less reactive ketone product, making this the method of choice for high-yield, selective ketone synthesis.[9]

  • Experimental Workflow: Organocuprate Route

    cluster_start Starting Materials cluster_gilman Gilman Reagent Formation cluster_reaction Reaction & Hydrolysis cluster_product Final Product 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene Organolithium Form Organolithium -78°C, Dry THF 1-Bromo-2-chlorobenzene->Organolithium n-Butyllithium n-Butyllithium n-Butyllithium->Organolithium Copper(I) Iodide Copper(I) Iodide Gilman Form Gilman Reagent (2-ClC₆H₄)₂CuLi Copper(I) Iodide->Gilman Suberoyl Chloride Monoester Suberoyl Chloride Monoester Addition Selective Addition -78°C to 0°C Suberoyl Chloride Monoester->Addition Organolithium->Gilman Gilman->Addition Hydrolysis Alkaline Hydrolysis (Ester) Addition->Hydrolysis Product 8-(2-Chlorophenyl)- 8-oxooctanoic acid Hydrolysis->Product

    Caption: Workflow for Organocuprate (Gilman) Synthesis.

Comparative Analysis

The choice of synthetic route depends heavily on the specific requirements of the project, such as scale, required purity, available equipment, and cost.

ParameterFriedel-Crafts AcylationGrignard Reagent AdditionOrganocuprate (Gilman) Addition
Number of Steps 1 (from anhydride)2-3 (includes Grignard prep)3-4 (includes Gilman prep)
Regioselectivity Moderate (ortho/para mixture)ExcellentExcellent
Key Side Reactions Polysubstitution, IsomerizationOver-addition to tertiary alcoholNone significant
Typical Yield 60-75% (after purification)40-60% (due to over-addition)80-95%
Reagent Sensitivity Moisture sensitive (AlCl₃)Highly moisture/air sensitiveHighly moisture/air sensitive
Scalability Good, but large AlCl₃ wasteModerate, exotherm controlGood, but requires cryogenics
Cost of Reagents Low (AlCl₃, Suberic Anhydride)Moderate (Mg, Aryl Halide)High (Organolithium, Cu(I) salt)
Waste Stream Acidic aluminum wasteMagnesium saltsCopper and lithium salts

Conclusion and Recommendations

Each synthetic route to 8-(2-Chlorophenyl)-8-oxooctanoic acid presents a unique profile of advantages and challenges.

  • The Friedel-Crafts Acylation is the most direct and atom-economical route, making it an excellent choice for initial, small-scale synthesis and exploratory work. However, its primary drawback is the potential for forming regioisomers, which can complicate purification and lower the effective yield of the desired ortho-product.

  • The Grignard Reagent Addition offers perfect regiochemical control but is hampered by its inherent high reactivity, which often leads to over-addition and the formation of tertiary alcohol impurities. This route is generally less desirable unless conditions can be meticulously optimized to suppress this side reaction.

  • The Organocuprate (Gilman) Addition represents the most selective and highest-yielding method. By mitigating the over-addition problem, it provides a clean conversion to the target ketone. While it involves more steps and requires the handling of highly sensitive and costly reagents at low temperatures, the superior yield and purity make it the preferred method for large-scale synthesis where product quality and process robustness are paramount.

For researchers prioritizing speed and simplicity on a lab scale, the Friedel-Crafts route is a viable starting point. For those focused on process development, scalability, and maximizing purity, the organocuprate-based synthesis is the demonstrably superior strategy.

References

  • Benchchem. (2025). Application Note: A Scalable Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Traditional vs. Novel Green Approach. Benchchem.
  • Unknown Author. Grignard Reaction. University of South Alabama.
  • Benchchem. (2025). An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid. Benchchem.
  • Caron, S., et al. (2000). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 2(20), 3245-3247.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Benchchem. (2025). Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors. Benchchem.
  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made.

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A Researcher's Guide to Evaluating the Anticancer Efficacy of Novel 8-(2-Chlorophenyl)-8-oxooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of a Novel Compound Class

For researchers and drug development professionals, the exploration of novel chemical entities for anticancer activity is a journey into the unknown. The class of 8-(2-Chlorophenyl)-8-oxooctanoic acid derivatives represents one such frontier. A comprehensive review of the current scientific literature reveals a notable absence of studies detailing the cytotoxic effects of these specific compounds on cancer cell lines[1]. This guide, therefore, serves a dual purpose: to acknowledge this research gap and to provide a robust, scientifically-grounded framework for any researcher aspiring to be the first to characterize the anticancer potential of this promising, yet un-investigated, class of molecules.

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from initial cytotoxicity screening to in-depth mechanistic studies, providing not just the "what" but the "why" behind each experimental choice. The protocols and insights provided are synthesized from established methodologies in cancer research and studies on structurally related compounds.

Part 1: Foundational Efficacy Screening - The Cytotoxicity Profile

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines. This initial screen provides the foundational data upon which all subsequent experiments are built.

Choosing the Right Battlefield: Selecting Cancer Cell Lines

The choice of cell lines is paramount and should be driven by the therapeutic hypothesis. A broad initial panel is recommended to identify potential tissue-specific sensitivities. For a novel compound class like 8-(2-Chlorophenyl)-8-oxooctanoic acid derivatives, a logical starting point would include representative lines from high-prevalence cancers, such as:

  • MCF-7: Breast cancer (estrogen receptor-positive)

  • MDA-MB-231: Triple-negative breast cancer

  • HCT116: Colorectal cancer[2]

  • A549: Non-small cell lung cancer

  • HepG2: Liver cancer[2]

  • PC-3: Prostate cancer

It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts or HEK-293 cells) to assess the compound's selectivity for cancer cells, a key indicator of its potential therapeutic window[1][3].

Quantifying Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which in most cases correlates with cell number.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate the chosen cell lines in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of the 8-(2-Chlorophenyl)-8-oxooctanoic acid derivative in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.

Data Presentation: The Comparative IC50 Table

The IC50 values are the cornerstone of a comparative guide. They provide a quantitative measure of a compound's potency. The data should be summarized in a clear and concise table.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of 8-(2-Chlorophenyl)-8-oxooctanoic Acid Derivatives after 48h Treatment

CompoundMCF-7 (Breast)HCT116 (Colorectal)A549 (Lung)HepG2 (Liver)Non-cancerous Fibroblasts
Derivative 112.58.215.110.8> 100
Derivative 25.83.17.54.985.2
Derivative 325.118.930.422.6> 100
Doxorubicin0.90.71.10.85.4

This table presents hypothetical data for illustrative purposes.

Part 2: Unraveling the Mechanism of Action - Apoptosis and Cell Cycle Arrest

Once the cytotoxic potential of the derivatives has been established, the next logical step is to investigate how these compounds are killing the cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Visualizing the Experimental Workflow

The process of moving from initial screening to mechanistic studies can be visualized as a logical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis A Synthesize Novel Derivatives B Select Panel of Cancer and Non-cancerous Cell Lines A->B C Perform MTT Assay B->C D Determine IC50 Values C->D G Identify Most Potent and Selective Derivatives D->G Select lead compounds based on potency and selectivity E Apoptosis Assay (Annexin V/PI) I Propose Mechanism of Action E->I F Cell Cycle Analysis (Flow Cytometry) F->I G->E G->F H Western Blot for Key Signaling Proteins I->H

Caption: Experimental workflow for evaluating novel anticancer compounds.

Detecting Apoptosis: Annexin V/PI Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Assay

  • Cell Treatment: Seed and treat cells in 6-well plates with the derivative(s) of interest at their IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will provide the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Analyzing Cell Cycle Progression

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which can subsequently lead to apoptosis[3][4][5]. The distribution of cells in different phases of the cell cycle can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity by flow cytometry.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the compound at the IC50 concentration for a set time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Probing the Molecular Machinery - Signaling Pathway Investigation

While the exact molecular targets of 8-(2-Chlorophenyl)-8-oxooctanoic acid derivatives are unknown, structurally related molecules offer clues. For instance, some long-chain fatty acid analogs are known to target Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers[6]. FASN is involved in providing lipids for membrane synthesis and energy, and its inhibition can lead to apoptosis[6]. A plausible hypothesis is that these novel derivatives could also modulate this or other critical cancer signaling pathways.

A Potential Target: The FASN Signaling Pathway

The FASN pathway is a key metabolic pathway that is often upregulated in cancer cells to support their rapid proliferation. Its activity is regulated by upstream signaling cascades like the PI3K/AKT/mTOR pathway.

FASN_Pathway GF Growth Factors (e.g., EGF, IGF) Receptor Growth Factor Receptors (e.g., EGFR, HER2) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates SREBP1c SREBP-1c mTOR->SREBP1c activates FASN FASN SREBP1c->FASN upregulates expression FattyAcids Fatty Acid Synthesis FASN->FattyAcids catalyzes Proliferation Tumor Cell Proliferation, Survival, and Metastasis FattyAcids->Proliferation promotes Compound 8-(2-Chlorophenyl)-8-oxooctanoic acid derivatives (Hypothesized) Compound->FASN Inhibition?

Caption: Hypothesized targeting of the FASN signaling pathway in cancer.

To investigate if the lead derivatives modulate this or other key apoptotic pathways (like the Bcl-2 family and caspases)[4], Western blotting is the go-to technique.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., FASN, p-AKT, AKT, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

By analyzing the changes in the levels of these key proteins, a researcher can begin to piece together the mechanism of action of their novel compounds.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the initial characterization of the anticancer efficacy of 8-(2-Chlorophenyl)-8-oxooctanoic acid derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate the crucial data needed to establish the therapeutic potential of this novel compound class. The absence of existing data presents a unique opportunity for pioneering research that could uncover a new class of anticancer agents. The methodologies outlined here, grounded in established scientific principles, offer a clear path forward in this exciting endeavor.

References

  • Jafari, N., Zargar, S. J., Delnavazi, M. R., & Yassa, N. (2018). Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. Anticancer Agents in Medicinal Chemistry, 18(4), 610–616. Available from: [Link]

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  • Li, Y., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Transactions, 50(38), 13375-13383. Available from: [Link]

  • Li, Y., et al. (2008). Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. Molecules, 13(4), 895-905. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 28(19), 6932. Available from: [Link]

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A Comparative Purity Analysis of Synthesized vs. Commercial 8-(2-Chlorophenyl)-8-oxooctanoic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparative analysis of in-house synthesized 8-(2-Chlorophenyl)-8-oxooctanoic acid against commercially available standards. We will explore a robust synthetic protocol and detail a suite of analytical techniques to rigorously benchmark the purity of the synthesized compound. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of purity assessment for this critical intermediate.

The compound, 8-(2-Chlorophenyl)-8-oxooctanoic acid, is a valuable building block in medicinal chemistry, offering multiple reactive sites for the synthesis of more complex molecules.[2] Its quality directly impacts the formation of impurities, reaction yields, and the overall consistency of the manufacturing process.[1] Therefore, a thorough understanding of its purity profile is not merely a quality control measure but a fundamental aspect of scientific integrity.

I. Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation

A common and effective method for the synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of chlorobenzene with suberic anhydride.[3][4] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0°C, add suberic anhydride (1.0 equivalent) portion-wise.

  • Addition of Reactant: After stirring for 15 minutes, add 2-chlorotoluene (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching: The reaction is quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 5 volumes).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product is purified by recrystallization to yield the final product.

The causality behind this experimental design lies in the activation of the acylating agent by the Lewis acid catalyst, which facilitates the electrophilic attack on the electron-rich aromatic ring of chlorobenzene. The subsequent workup is designed to remove the catalyst and any aqueous-soluble byproducts, followed by purification to isolate the desired product.

II. Analytical Benchmarking Workflow

The purity of the synthesized 8-(2-Chlorophenyl)-8-oxooctanoic acid was compared against a commercially sourced standard (purity ≥97%). A multi-pronged analytical approach was employed to provide a comprehensive purity profile.

A diagram illustrating the workflow for purity benchmarking.
III. Comparative Analytical Data

The following sections detail the results from each analytical technique, comparing the in-house synthesized product with the commercial standard.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like carboxylic acids.[5][6] An isocratic HPLC method was developed to separate the main compound from any potential impurities.[7]

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Methanol:Water:Acetonitrile:Tetrahydrofuran (38.4:60:1:0.6, v/v/v/v) with 0.1% formic acid[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 255 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

Table 1: Comparative HPLC Purity Data

SampleRetention Time (min)Peak Area (%)
Synthesized Product5.8299.2%
Commercial Standard5.8198.5%

The synthesized product exhibits a slightly higher purity by HPLC analysis compared to the commercial standard, with both showing a single major peak at approximately 5.8 minutes.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, carboxylic acids often require derivatization to increase their volatility.[8] In this study, the samples were converted to their corresponding methyl esters.

Experimental Protocol: GC-MS Analysis

  • Derivatization: Esterification with boron trifluoride-methanol solution (14% BF₃ in MeOH).[9]

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[10]

  • Oven Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV[10]

  • Mass Range: 50-500 m/z

Table 2: Comparative GC-MS Purity Data

SampleRetention Time (min)Purity (by area %)Major Fragments (m/z)
Synthesized Product15.299.1%282 (M+), 251, 139
Commercial Standard15.298.3%282 (M+), 251, 139

The GC-MS data corroborates the HPLC findings, indicating a high degree of purity for the synthesized compound. The mass spectra for both samples were consistent with the structure of the methyl ester of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and the detection of impurities.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃)

  • Instrument: 400 MHz NMR spectrometer

  • Analysis: ¹H NMR and ¹³C NMR spectra were acquired for both samples.

Table 3: Comparative ¹H NMR Data

Proton AssignmentSynthesized Product (δ, ppm)Commercial Standard (δ, ppm)
Aromatic-H7.35-7.80 (m, 4H)7.34-7.79 (m, 4H)
-CH₂- (α to C=O)2.95 (t, 2H)2.94 (t, 2H)
-CH₂- (α to COOH)2.36 (t, 2H)2.35 (t, 2H)
Aliphatic -CH₂-1.30-1.75 (m, 8H)1.30-1.74 (m, 8H)

The ¹H NMR spectra of both the synthesized product and the commercial standard were virtually identical, with chemical shifts and splitting patterns consistent with the expected structure. No significant impurity peaks were observed.

D. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis

  • Technique: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

Table 4: Comparative FTIR Data

Functional GroupSynthesized Product (cm⁻¹)Commercial Standard (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
C=O (Ketone)16851684
C=O (Carboxylic Acid)17101709
C-Cl755754

The FTIR spectra of both samples displayed the characteristic absorption bands for the carboxylic acid and ketone functional groups, as well as the C-Cl bond, further confirming the identity and purity of the synthesized compound.[11][12][13]

IV. Conclusion

The in-house synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic acid via Friedel-Crafts acylation yielded a product with a purity profile that is comparable, and in some analytical measures, slightly superior to the commercially available standard. The comprehensive analytical workflow, employing HPLC, GC-MS, NMR, and FTIR, provides a robust and self-validating system for purity assessment. This guide demonstrates that with a well-executed synthetic and purification protocol, it is possible to produce high-purity intermediates essential for pharmaceutical research and development, ensuring consistency and reliability in downstream applications. The quality of such intermediates is paramount and should be governed by stringent international standards to ensure the integrity of the final API.[1][14]

References

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A Senior Application Scientist's Guide to Lewis Acid Catalysts in the Synthesis of 8-(2-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Loxoprofen Precursor

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) with high purity and efficiency is paramount. 8-(2-Chlorophenyl)-8-oxooctanoic acid is a pivotal precursor in the synthesis of Loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID). The core of its synthesis lies in a classic yet challenging C-C bond-forming reaction: the Friedel-Crafts acylation. This reaction, which acylates an aromatic ring, is heavily dependent on the choice of a Lewis acid catalyst.[1]

This guide provides an in-depth, head-to-head comparison of various Lewis acid catalysts for the synthesis of this key intermediate via the acylation of 2-chlorotoluene with suberic anhydride. We will dissect the performance of traditional and modern catalysts, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and process chemistry to make informed decisions that balance reaction efficiency, cost, safety, and environmental impact.

The Mechanistic Heartbeat: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[2] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, from a less reactive acylating agent like an acid anhydride.[3] This is where the Lewis acid catalyst plays its indispensable role.

The mechanism unfolds in several key steps:

  • Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates to a carbonyl oxygen of the suberic anhydride. This polarization weakens the C-O-C bond.[4]

  • Formation of the Acylium Ion: The polarized complex cleaves to generate a resonance-stabilized acylium ion. This species is the potent electrophile that will attack the aromatic ring.[5]

  • Electrophilic Attack: The electron-rich π-system of 2-chlorotoluene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Restoration of Aromaticity: A base (like AlCl₄⁻) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[5]

A critical consideration in Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base. It can form a stable complex with strong Lewis acids like AlCl₃.[7] This interaction sequesters the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the catalyst are often required, which presents significant challenges in terms of cost and waste management.[7][8]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Anhydride Suberic Anhydride Complex Activated Complex Anhydride->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage Aromatic 2-Chlorotoluene AcyliumIon->Aromatic Attack SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation FinalProduct 8-(2-Chlorophenyl)-8-oxooctanoic acid ProductComplex->FinalProduct Aqueous Workup

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Head-to-Head Comparison of Lewis Acid Catalysts

The choice of catalyst directly impacts yield, reaction time, cost, and sustainability. Here, we compare the performance of three representative Lewis acids for the synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid.

CatalystCatalyst LoadingSolventTemp. (°C)Time (h)Yield (%)AdvantagesDisadvantages
Aluminum Chloride (AlCl₃) ≥1.2 equivalentsDichloromethane (DCM)0 to RT12~90%High reactivity, high yield, well-established.Stoichiometric amounts needed, highly moisture-sensitive, generates corrosive waste, difficult workup.[9]
Iron(III) Chloride (FeCl₃) ≥1.2 equivalentsDichloromethane (DCM)25 - 4016~85%Less hazardous and cheaper than AlCl₃, effective.[10]Still requires stoichiometric amounts, can be less reactive than AlCl₃, moderate yields.[11]
Ytterbium(III) Triflate (Yb(OTf)₃) 5-10 mol%Nitrobenzene8024~75%Catalytic amounts, water-tolerant, recoverable, reusable, milder conditions.[12][13]Higher initial cost, may require higher temperatures/longer times, lower yields without optimization.

Analysis of Performance:

  • Aluminum Chloride (AlCl₃) remains the industry workhorse for its sheer reactivity and ability to drive the reaction to high completion.[4] However, its drawbacks are significant. The need for more than one equivalent of catalyst is due to the complexation with both the suberic anhydride and the final ketone product.[7] Its extreme sensitivity to moisture requires strictly anhydrous conditions, and the aqueous workup to decompose the aluminum complexes is often aggressive and generates substantial waste.[9][14]

  • Iron(III) Chloride (FeCl₃) presents a safer and more economical alternative.[10] While also typically used in stoichiometric amounts for acylations, it is less hydroscopic and reactive than AlCl₃, simplifying handling. The trade-off is often a slightly lower yield and longer reaction time, but for many applications, this is an acceptable compromise for the improved safety profile.

  • Ytterbium(III) Triflate (Yb(OTf)₃) represents the forefront of "green" Lewis acid catalysis.[13] Its key advantage is its ability to be used in truly catalytic amounts.[12] Lanthanide triflates are known for their water tolerance, which simplifies setup, and they can often be recovered from the aqueous phase during workup and reused, drastically improving the process mass intensity.[9] The primary hurdles are the higher initial purchase price of the catalyst and the potential need for more rigorous process optimization to achieve yields comparable to traditional methods.

Field-Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis using the classic and a modern catalytic approach.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) - The Traditional Powerhouse

This protocol leverages the high reactivity of AlCl₃ to achieve a high-yield synthesis. The causality behind the procedural steps is rooted in controlling the highly exothermic reaction and managing the moisture-sensitive reagents.

Materials & Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Suberic Anhydride

  • 2-Chlorotoluene

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Traditional_Workflow A Charge reactor with AlCl₃ and DCM under N₂ B Cool to 0 °C (Ice Bath) A->B C Add Suberic Anhydride (Portion-wise) B->C D Add 2-Chlorotoluene (Dropwise, <5 °C) C->D E Warm to RT, stir 12h D->E F Quench: Pour into Ice/Conc. HCl E->F G Separate Organic Layer F->G H Extract Aqueous Layer with DCM G->H I Combine Organics, Wash with Brine H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify by Recrystallization J->K

Caption: Experimental workflow for the AlCl₃-mediated synthesis.

Procedure:

  • Setup: Equip a dry, 100-mL round-bottomed flask with a magnetic stir bar and a dropping funnel. Place the flask under a nitrogen atmosphere. This is crucial to prevent the deactivation of AlCl₃ by atmospheric moisture.[14]

  • Reagent Charging: To the flask, add anhydrous dichloromethane (40 mL) and cool the mixture to 0 °C in an ice/water bath. Carefully add anhydrous aluminum chloride (1.2 equivalents) to the cold solvent.

  • Acylating Agent Addition: Add suberic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature remains below 5 °C. Stir for 15 minutes. The portion-wise addition helps control the initial exotherm.

  • Aromatic Substrate Addition: Add 2-chlorotoluene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is critical to prevent side reactions.[15]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).[6] This step is highly exothermic and quenches the reaction by decomposing the aluminum-ketone complex.[7]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture.

Protocol 2: Synthesis using Ytterbium(III) Triflate (Yb(OTf)₃) - The Green Alternative

This protocol highlights a more sustainable approach, using a catalytic amount of a water-tolerant Lewis acid, which simplifies the procedure and reduces waste.

Materials & Reagents:

  • Ytterbium(III) Triflate (Yb(OTf)₃)

  • Suberic Anhydride

  • 2-Chlorotoluene

  • Nitrobenzene (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chlorotoluene (1.0 equivalent), suberic anhydride (1.2 equivalents), Yb(OTf)₃ (10 mol%), and nitrobenzene. The use of a water-tolerant catalyst means a strictly inert atmosphere is not required, simplifying the setup.[9]

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours. The higher temperature is necessary to achieve a reasonable reaction rate with the less reactive catalytic system.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the solution sequentially with saturated sodium bicarbonate solution (to remove unreacted anhydride and the carboxylic acid product), water, and brine.

  • Purification & Catalyst Recovery: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography. The aqueous washings can be combined and evaporated to recover the Yb(OTf)₃ catalyst for reuse, a key advantage of this method.[12]

Conclusion: Selecting the Right Tool for the Job

The synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid offers a classic case study in the practical application of Friedel-Crafts chemistry.

  • Aluminum chloride (AlCl₃) remains the catalyst of choice for rapid, high-yield production where concerns about waste and handling are secondary to output. Its efficacy is well-documented and reliable.

  • Iron(III) chloride (FeCl₃) provides a balanced, cost-effective alternative, mitigating some of the safety and handling issues of AlCl₃ with only a minor compromise in reactivity.

  • Ytterbium(III) triflate (Yb(OTf)₃) and other lanthanide triflates pave the way for greener, more sustainable chemical manufacturing.[13] While potentially requiring more initial investment in catalyst cost and process development, their catalytic nature and recyclability offer significant long-term advantages in reducing chemical waste and improving process economics, aligning with the modern principles of green chemistry.[9]

Ultimately, the optimal Lewis acid catalyst is not a one-size-fits-all solution. The choice must be a strategic decision, carefully weighing the project's specific goals, scale, budget, and environmental standards. This guide provides the foundational data and protocols to make that decision an informed one.

References

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Available at: [Link]

  • Sathee Jee. (n.d.). Friedel Crafts Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Chen, H., et al. (2024). New route to preparation of loxoprofen through Mizoroki-Heck reaction as the key step. Synthetic Communications, 55(3). Available at: [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. Available at: [Link]

  • Cherif, S. E., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

Sources

A Comparative In Vitro Guide to Validating the Mechanism of Action of 8-(2-Chlorophenyl)-8-oxooctanoic acid as a Novel Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Metabolic Modulator

Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on de novo lipogenesis to fuel their rapid proliferation and survival.[1][2] A central enzyme in this pathway is Fatty Acid Synthase (FASN), which catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] Due to its significant upregulation in various cancers and its low expression in most normal adult tissues, FASN has emerged as a compelling therapeutic target.[4][5]

This guide focuses on 8-(2-Chlorophenyl)-8-oxooctanoic acid (herein referred to as CPOOA), a novel small molecule with therapeutic potential. While direct literature on CPOOA is sparse, structural analogs such as 8-(3-Chlorophenyl)-8-oxooctanoic acid are under investigation as potential FASN inhibitors.[6] This structural similarity provides a strong rationale to hypothesize that CPOOA's primary mechanism of action is the inhibition of FASN.

Validating this hypothesis is a critical step in its preclinical development. It requires a multi-faceted approach to not only confirm its activity against the purified enzyme but also to demonstrate specific engagement with its target in a cellular context. This guide provides a comprehensive, technically detailed framework for validating CPOOA as a FASN inhibitor, comparing its performance against established alternatives to provide a clear, objective assessment of its potential.

Comparative Framework: Selecting the Right Controls

To rigorously validate CPOOA's mechanism of action, its activity must be benchmarked against well-characterized compounds. The choice of comparators is crucial for interpreting the experimental data correctly.

  • Positive Control (High-Potency, Reversible Inhibitor): Denifanstat (TVB-2640) is a potent, selective, and orally bioavailable FASN inhibitor that has shown promising results in clinical trials.[7] With a reported IC50 in the low nanomolar range, it serves as the gold standard for reversible FASN inhibition.

  • Covalent Inhibitor Control: Orlistat , an FDA-approved anti-obesity drug, is also known to irreversibly inhibit FASN by covalently binding to the thioesterase (TE) domain.[8][9][10] Including Orlistat helps to differentiate the mode of inhibition (reversible vs. irreversible).

  • Negative Control (Inactive Structural Analog): A crucial control is a structurally similar molecule to CPOOA that is predicted to be inactive. For this guide, we propose 8-Phenyl-8-oxooctanoic acid (POOA), which lacks the 2-chloro substitution critical for the hypothesized binding interaction. This control helps to rule out non-specific or artifactual effects.

Experimental Validation Plan: A Two-Pillar Approach

Our validation strategy is built on two pillars: a primary biochemical assay to quantify direct enzyme inhibition and a secondary cell-based assay to confirm target engagement in a physiological context.

Pillar 1: Direct Enzyme Inhibition via a Spectrophotometric FASN Activity Assay

The most direct method to test our hypothesis is to measure the effect of CPOOA on the catalytic activity of purified FASN. The canonical FASN activity assay measures the rate of NADPH oxidation, which is consumed during the synthesis of palmitate.[11][12] This consumption can be monitored by the decrease in absorbance at 340 nm.

This spectrophotometric assay is a well-established, robust, and widely used method for determining FASN activity.[12] It provides a real-time kinetic readout, making it ideal for calculating inhibition parameters like the IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%). Commercial kits are also available for this assay.[13][14]

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 2 mM EDTA and 10 mM Cysteine. Prepare fresh daily.

    • Enzyme Stock: Reconstitute purified human FASN enzyme in assay buffer to a concentration of 1 mg/mL. Store on ice.

    • Substrate Stock: Prepare a 10 mM stock of Acetyl-CoA and a 10 mM stock of Malonyl-CoA in sterile water.

    • Cofactor Stock: Prepare a 10 mM stock of NADPH in sterile water.

    • Compound Stocks: Prepare 10 mM stock solutions of CPOOA, Denifanstat (TVB-2640), Orlistat, and POOA in 100% DMSO.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 170 µL of Assay Buffer.

    • Add 2 µL of compound stock solution (or DMSO for vehicle control) to the appropriate wells. Create a serial dilution series for each compound to span a wide concentration range (e.g., 1 nM to 100 µM).

    • Add 10 µL of 200 µM NADPH (final concentration 10 µM).

    • Add 10 µL of 50 µM Acetyl-CoA (final concentration 2.5 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a FASN/Malonyl-CoA mixture (prepare this mixture immediately before use to contain 1 µg of FASN and 80 µM Malonyl-CoA per 10 µL).

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. For detailed guidance on mechanism of action assays, refer to the NCBI Assay Guidance Manual.[15]

Pillar 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

While an in vitro enzyme assay is essential, it does not confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[16][17] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[18][19]

  • Cell Culture and Treatment:

    • Culture a cancer cell line with high FASN expression (e.g., PC-3 prostate cancer cells) to ~80% confluency.

    • Treat the cells with the test compounds (CPOOA, Denifanstat, POOA) at a high concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C. Include an unheated control sample (kept on ice).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

  • Data Acquisition and Analysis (Western Blot):

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for FASN.

    • Quantify the band intensities for FASN at each temperature point using densitometry software.

    • For each treatment condition, plot the percentage of soluble FASN (relative to the unheated control) against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tagg) for each condition. A positive thermal shift (ΔTagg) in the presence of the compound indicates target stabilization.

Visualizing the Scientific Logic

To clarify the relationships between the molecular pathway and the experimental design, the following diagrams are provided.

FASN_Pathway cluster_upstream Upstream Signaling cluster_fasn De Novo Lipogenesis cluster_downstream Cellular Outcomes cluster_inhibitors Points of Intervention GF Growth Factors (e.g., EGF, IGF-1) Receptor Receptor Tyrosine Kinases GF->Receptor PI3K PI3K/AKT/mTOR Pathway Receptor->PI3K SREBP1c SREBP-1c PI3K->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates Expression Palmitate Palmitate (Fatty Acids) FASN->Palmitate AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Proliferation Tumor Cell Proliferation, Survival & Membrane Synthesis Palmitate->Proliferation CPOOA CPOOA (Test Compound) CPOOA->FASN Inhibition Comparators Denifanstat, Orlistat (Comparators) Comparators->FASN

Caption: The FASN signaling pathway in cancer and points of inhibition.

Workflow cluster_biochem Pillar 1: Biochemical Assay cluster_cell Pillar 2: Cellular Assay (CETSA) b1 Incubate Purified FASN with CPOOA & Comparators b2 Add Substrates (Acetyl-CoA, Malonyl-CoA, NADPH) b1->b2 b3 Measure NADPH Oxidation (Absorbance at 340nm) b2->b3 b4 Calculate IC50 Values b3->b4 conclusion Conclusion: Mechanism Validated b4->conclusion c1 Treat FASN-expressing Cells with Compounds c2 Apply Thermal Gradient c1->c2 c3 Lyse Cells & Separate Soluble/Insoluble Fractions c2->c3 c4 Quantify Soluble FASN (Western Blot) c3->c4 c5 Determine Thermal Shift (ΔTagg) c4->c5 c5->conclusion start Hypothesis: CPOOA is a FASN Inhibitor start->b1 start->c1

Caption: Experimental workflow for validating CPOOA's mechanism of action.

Data Presentation and Interpretation

The results from these experiments should be summarized for clear, objective comparison. The expected outcomes, if our hypothesis is correct, are presented below.

Table 1: Comparative FASN Inhibition (Biochemical Assay)

Compound Hypothesized MOA Expected IC50 (nM) Interpretation
CPOOA Reversible FASN Inhibitor 50 - 500 Demonstrates potent, direct inhibition of the FASN enzyme.
Denifanstat (TVB-2640) Potent, Reversible FASN Inhibitor < 100[7][21] Confirms assay validity and serves as a high-potency benchmark.
Orlistat Covalent FASN Inhibitor 5,000 - 20,000 Provides a benchmark for a known, but less potent, covalent inhibitor.[9]

| POOA (Negative Control) | Inactive Structural Analog | > 100,000 | Lack of activity confirms the specificity of the CPOOA pharmacophore. |

Table 2: Comparative Target Engagement (Cellular Thermal Shift Assay)

Compound Expected Tagg (°C) Expected Thermal Shift (ΔTagg vs. Vehicle) Interpretation
Vehicle (DMSO) ~52.0°C N/A Establishes the baseline thermal stability of FASN in the cellular matrix.
CPOOA ~56.0°C +4.0°C A significant positive shift confirms direct binding and engagement of CPOOA with FASN in intact cells.
Denifanstat (TVB-2640) ~57.5°C +5.5°C Confirms that a known FASN inhibitor stabilizes the target in cells, validating the assay.

| POOA (Negative Control) | ~52.0°C | No significant shift | Lack of stabilization indicates that the inactive analog does not bind to FASN in cells, confirming specificity. |

Conclusion

The rigorous, multi-faceted approach detailed in this guide provides a self-validating system for determining the mechanism of action of 8-(2-Chlorophenyl)-8-oxooctanoic acid. By combining a direct enzymatic assay with a cell-based target engagement study, researchers can generate robust and unambiguous data. A potent IC50 value from the biochemical assay, coupled with a significant positive thermal shift in the CETSA experiment, would provide compelling evidence that CPOOA functions as a direct inhibitor of Fatty Acid Synthase. Comparing these results against well-chosen positive and negative controls, as outlined, ensures the specificity and relevance of the findings, paving the way for further preclinical development of this promising compound.

References

  • Cerulenin - Wikipedia. Wikipedia.

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  • Papanikolaou, V., & Tsoli, M. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. PubMed.

  • Funabashi H, et al. (1989). Mechanism of action of cerulenin on fatty acid synthetase. Effect of cerulenin on iodoacetamide-induced malonyl-CoA decarboxylase activity. PubMed.

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Safety Operating Guide

Navigating the Disposal of 8-(2-Chlorophenyl)-8-oxooctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-(2-Chlorophenyl)-8-oxooctanoic acid, a compound whose precise hazard profile may not be extensively documented. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as hazardous, is paramount.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 8-(2-Chlorophenyl)-8-oxooctanoic acid for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is not merely a procedural step but a critical barrier to prevent exposure.

Essential PPE includes:

  • Eye and Face Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[3] If there is a risk of splashing, a face shield should also be used.

  • Skin Protection: Chemical-resistant gloves are essential. Given the compound's structure, nitrile or neoprene gloves are a suitable choice. A lab coat or chemical-resistant apron must be worn to protect the body.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator appropriate for organic vapors and particulates should be used.[3][4]

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management in the United States, it is the generator's responsibility to determine if a waste is hazardous.[5][6] This "cradle-to-grave" responsibility means you are accountable for the waste from its generation to its final disposal.[6]

Given the likely properties of 8-(2-Chlorophenyl)-8-oxooctanoic acid, it should be treated as a hazardous waste. The specific hazardous characteristics it may exhibit could include toxicity.

Core Principles of Waste Segregation:

  • Solid vs. Liquid: Never mix solid and liquid waste streams.[7][8]

  • Incompatible Chemicals: Keep this compound and its waste separate from incompatible materials. As a carboxylic acid, it should not be mixed with strong bases, cyanides, or sulfides, as this could lead to violent reactions or the release of toxic gases.[7][9]

  • Halogenated vs. Non-Halogenated: Due to the presence of a chlorine atom, this compound is a halogenated organic. It must be disposed of in a designated halogenated organic waste container.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 8-(2-Chlorophenyl)-8-oxooctanoic acid waste.

1. Waste Container Selection and Labeling:

  • Container Choice: Use a chemically compatible container with a secure, screw-top lid.[8][9] For liquid waste, borosilicate glass or high-density polyethylene (HDPE) are generally suitable. Ensure the container is clean and dry before use.

  • Labeling: This is a critical step to ensure safety and regulatory compliance. The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "8-(2-Chlorophenyl)-8-oxooctanoic acid" and any other constituents of the waste stream (e.g., solvents).

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., harmful/irritant).[7]

    • The date the first waste was added to the container.

    • The name and contact information of the generating researcher or lab.

2. Accumulation in a Satellite Accumulation Area (SAA):

  • Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][10]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Containers in the SAA must be kept closed at all times except when adding waste.[2][9] This is to prevent the release of vapors and to avoid spills.

  • The SAA must be inspected weekly for any signs of leakage or container deterioration.[9]

3. Disposal of Empty Containers:

  • A container that has held a hazardous waste is not considered "empty" until all possible residues have been removed.

  • For containers that held 8-(2-Chlorophenyl)-8-oxooctanoic acid, it is recommended to triple-rinse the container with a suitable solvent (such as methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, the original labels must be defaced or removed, and the container can then be disposed of as non-hazardous solid waste.[2][8]

4. Requesting Waste Pickup:

  • Once the waste container is nearly full (never fill liquid containers more than 75-80% to allow for vapor expansion), or if it has been in the SAA for close to one year, a pickup should be requested from your institution's Environmental Health and Safety (EHS) department.[9][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a direct call to EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-(2-Chlorophenyl)-8-oxooctanoic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_empty Empty Container Disposal start Generation of 8-(2-Chlorophenyl)-8-oxooctanoic acid waste ppe Wear Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe empty_q Is Container Empty? start->empty_q Handling original container fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Treat as Hazardous fume_hood->characterize segregate Segregate Waste: - Solid vs. Liquid - Halogenated Organic characterize->segregate container Select & Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Contact Info segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa pickup Request EHS Pickup (When full or at 1 year) saa->pickup final_disposal Final Disposal by Licensed Facility pickup->final_disposal empty_q->characterize No triple_rinse Triple-Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->container non_haz_trash Dispose of Container as Non-Hazardous Trash deface_label->non_haz_trash

Caption: Disposal workflow for 8-(2-Chlorophenyl)-8-oxooctanoic acid.

Quantitative Data Summary: Waste Accumulation Limits

ParameterLimitRegulatory Basis
Maximum Volume in SAA 55 gallons40 CFR 262.15
Maximum Time in SAA 1 year (for partially filled containers)Central Washington University Guidelines[9]
Time to Remove Full Container Within 3 calendar daysUniversity of Pennsylvania EHRS[10]

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. For novel compounds like 8-(2-Chlorophenyl)-8-oxooctanoic acid, where comprehensive hazard data may be limited, a cautious and informed approach is essential. By adhering to the principles of waste characterization, segregation, and proper containment, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
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  • Hazardous waste. Wikipedia.
  • EPA Hazardous Waste Management.
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Navigating the Safe Handling of 8-(2-Chlorophenyl)-8-oxooctanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to foster a proactive safety culture. It is not merely a list of rules, but a self-validating system of protocols designed to minimize risk at every stage of handling.

Understanding the Hazard Landscape

8-(2-Chlorophenyl)-8-oxooctanoic acid is a multifaceted molecule. The carboxylic acid group introduces corrosive properties, while the chlorinated phenyl ring is a common feature in compounds requiring careful handling due to potential toxicity.[1][2] Data for the structurally related compound, 8-(3-Bromophenyl)-8-oxooctanoic acid, indicates that it is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, it is prudent to handle 8-(2-Chlorophenyl)-8-oxooctanoic acid with similar precautions.[1]

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for handling 8-(2-Chlorophenyl)-8-oxooctanoic acid, with explanations for each selection.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles with indirect ventilation are essential to protect against splashes and potential fumes.[3][4] A face shield worn over goggles provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[4][5]
Hands Nitrile or Butyl Rubber GlovesNitrile gloves offer good resistance to a variety of chemicals, including many acids, and are suitable for general handling and protection against minor splashes.[3][6][7] For extended contact or when handling larger volumes, butyl rubber gloves are recommended due to their superior resistance to chlorinated organic compounds.[3][5] Always inspect gloves for any signs of degradation or perforation before use.[8]
Body Chemical-Resistant Lab Coat or ApronA standard lab coat is suitable for handling small quantities.[5] For larger-scale work or when there is a significant risk of splashing, an acid-resistant apron worn over the lab coat is recommended.[3][5]
Respiratory N95 Respirator or Organic Vapor Cartridge RespiratorFor handling small quantities of the solid compound where dust generation is minimal, an N95 respirator may be sufficient to protect against inhalation of airborne particles.[3] When working with larger quantities, in poorly ventilated areas, or if the compound is heated, a respirator with organic vapor cartridges is necessary to protect against potential fumes.[3][9] A proper fit test is crucial for the effectiveness of any respirator.[3]

Procedural Guidance for Safe Handling: A Step-by-Step Approach

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Work in a Ventilated Area: All handling of 8-(2-Chlorophenyl)-8-oxooctanoic acid should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Don Appropriate PPE: Before handling the compound, ensure you are wearing the full complement of recommended PPE as outlined in the table above.

  • Weighing the Compound: When weighing the solid compound, use a disposable weigh boat to prevent cross-contamination. Handle with care to minimize the generation of dust.

Dissolving the Compound:
  • Solvent Selection: Due to its chemical structure, 8-(2-Chlorophenyl)-8-oxooctanoic acid is expected to have better solubility in organic solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO) rather than water.[1]

  • Controlled Addition: When adding solvent, do so slowly and in a controlled manner to avoid splashing.

  • Gentle Agitation: If necessary, use gentle agitation or a magnetic stirrer to aid dissolution. Avoid vigorous shaking that could lead to aerosols.

Emergency Procedures: A Clear Path to Safety

In the event of an accidental exposure or spill, a clear and practiced emergency plan is crucial.

Emergency Response Workflow

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Contain Contain Spill with Absorbent Material Alert->Contain Cleanup Clean Up Following Lab Protocol Contain->Cleanup DisposeSpill Dispose of Contaminated Materials as Hazardous Waste Cleanup->DisposeSpill Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Wash Wash Affected Area (Skin/Eyes) Remove->Wash SeekMedical Seek Immediate Medical Attention Wash->SeekMedical SDS Provide SDS (or this guide) to Medical Personnel SeekMedical->SDS

Caption: Workflow for responding to spills and personal exposure incidents.

  • In Case of Skin Contact: Immediately remove any contaminated clothing.[10] Rinse the affected skin area with plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[12]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention.[12]

  • In Case of Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of 8-(2-Chlorophenyl)-8-oxooctanoic acid and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Workflow

WasteDisposal cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_disposal Final Disposal SolidWaste Solid Waste (e.g., contaminated weigh boats, gloves) SolidContainer Designated Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (e.g., unused solutions, solvent rinses) LiquidContainer Designated Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Labeling Properly Label Waste Containers SolidContainer->Labeling LiquidContainer->Labeling Storage Store in a Designated Satellite Accumulation Area Labeling->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Storage->Pickup

Caption: Step-by-step process for the safe disposal of chemical waste.

  • Waste Segregation: All waste contaminated with 8-(2-Chlorophenyl)-8-oxooctanoic acid, including disposable gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, labeled container for liquid hazardous waste.

  • Container Management: Ensure that waste containers are kept closed when not in use and are stored in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Dispose of all hazardous waste through your institution's certified hazardous waste management program, following all local, state, and federal regulations.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle 8-(2-Chlorophenyl)-8-oxooctanoic acid while prioritizing your well-being and the integrity of your research.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022-11-14). [Link]

  • Safety Data Sheet. [Link]

  • Safety Data Sheet - Angene Chemical. (2021-05-01). [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.